molecular formula C7H8N2O4 B1314694 Ethyl 5-nitro-1H-pyrrole-2-carboxylate CAS No. 36131-46-1

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B1314694
CAS No.: 36131-46-1
M. Wt: 184.15 g/mol
InChI Key: CVUNOXYEWWXPCU-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(10)5-3-4-6(8-5)9(11)12/h3-4,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUNOXYEWWXPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476846
Record name Ethyl 5-nitro-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36131-46-1
Record name Ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36131-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-nitro-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 5-nitro-1H-pyrrole-2-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound characterized by a pyrrole ring functionalized with both a nitro group and an ethyl carboxylate group. With a molecular weight of 184.15 g/mol , this compound serves as a highly versatile and reactive intermediate in synthetic organic chemistry.[1] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the carboxylate moiety, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, applications—particularly in pharmaceutical development—and essential safety protocols. The insights herein are intended to support researchers and drug development professionals in leveraging this compound's full potential in their work.

Chemical Identity and Physicochemical Properties

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is an organic compound featuring a five-membered aromatic pyrrole ring.[1] The substitution pattern at the 2- and 5-positions is critical to its chemical reactivity and utility. The IUPAC name for this compound is ethyl 5-nitro-1H-pyrrole-2-carboxylate, and its key identifiers and properties are summarized below.[1][2]

PropertyValueSource(s)
Molecular Weight 184.15 g/mol [1][3][4]
Molecular Formula C₇H₈N₂O₄[1][3][4]
CAS Number 36131-46-1[1][2][3][4]
Appearance Yellowish-brown solid[4]
Purity ≥95% - 98%[4][5]
Boiling Point 347.7°C at 760 mmHg[3][6]
InChI Key CVUNOXYEWWXPCU-UHFFFAOYSA-N[1][2]
Canonical SMILES CCOC(=O)C1=CC=C(N1)[O-][1]
Storage Conditions 2-8°C, keep in a dark place, sealed in dry[5][6]

Molecular Structure and Spectroscopic Characterization

The molecular architecture of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is planar, a characteristic typical of substituted pyrrole derivatives.[1] The pyrrole ring maintains its aromaticity through the delocalization of electrons, with the nitrogen's lone pair participating in the π-system.[1] This electronic structure is significantly influenced by the two functional groups. The nitro group at the 5-position acts as a strong electron-withdrawing group, while the ethyl carboxylate at the 2-position also withdraws electron density, enhancing the compound's reactivity in various chemical transformations.[1]

Comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment.[1]

  • Mass Spectrometry (MS): Under electron ionization (EI), the compound exhibits characteristic fragmentation patterns. The molecular ion peak ([M]⁺) is expected at m/z 184, though often with relatively low intensity (around 10% relative abundance). This is consistent with aromatic nitro compounds, which tend to fragment readily.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show distinct signals corresponding to the ethyl group protons (a triplet and a quartet), the protons on the pyrrole ring, and the carbons of the entire structure. The chemical shifts of the pyrrole protons are influenced by the anisotropic effects of the nitro and carboxylate groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group (-NO₂).

Synthesis Methodologies

The synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate involves multi-step organic reactions that must be carefully controlled to achieve high yield and purity. The general approach involves the introduction of the nitro and ethyl carboxylate groups onto a pyrrole scaffold.

Causality in Synthetic Strategy

The pyrrole ring is electron-rich and susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing conditions. Therefore, the choice of reagents and reaction sequence is critical. The pyrrole nitrogen is often protected to prevent unwanted side reactions during subsequent functionalization steps, particularly when using strong electrophiles.[1]

Conceptual Synthetic Workflow

A common synthetic pathway can be conceptualized as follows:

  • Starting Material: The synthesis typically begins with a pre-functionalized pyrrole, such as Ethyl 1H-pyrrole-2-carboxylate.

  • Nitration: An electrophilic nitration step is performed to introduce the nitro group at the 5-position. This is the most electron-rich position for electrophilic attack on a 2-substituted pyrrole. A mixture of nitric acid and sulfuric acid or other nitrating agents is commonly used.

  • Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques like extraction, crystallization, and chromatography.

Synthetic Workflow Start Ethyl 1H-pyrrole-2-carboxylate (Starting Material) Nitration Electrophilic Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Step 1 Purification Purification (Crystallization/Chromatography) Nitration->Purification Step 2 Product Ethyl 5-nitro-1H-pyrrole-2-carboxylate (Final Product) Purification->Product Step 3

Caption: General synthetic workflow for Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Applications in Research and Drug Development

The presence of multiple reactive functional groups makes Ethyl 5-nitro-1H-pyrrole-2-carboxylate a valuable building block for creating more complex molecules.[1]

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel medicinal compounds.[1][7] The pyrrole ring is a common scaffold in many biologically active natural products and pharmaceuticals. The nitro group can be readily reduced to an amine, providing a handle for further derivatization to create amides and other functionalities. Research has indicated its potential in developing new antibacterial agents, with demonstrated effectiveness against Mycobacterium tuberculosis.[1] The nitroaromatic scaffold also suggests potential for anti-fungal and anti-tumor applications.[1]

  • Synthetic Organic Chemistry: It serves as a versatile intermediate for synthesizing a wide range of nitrogen-containing heterocycles, which are crucial components of many pharmaceuticals and agrochemicals.[2][4]

  • Material Science: Due to its reactive nature and electronic properties, it can be incorporated into polymers to enhance properties like thermal stability and mechanical strength.[2]

  • Agrochemicals: The compound is explored for its potential as a pesticide or herbicide.[2]

Applications Core Ethyl 5-nitro-1H-pyrrole-2-carboxylate Versatile Synthetic Intermediate Pharma Pharmaceuticals Core->Pharma Building Block For Materials Material Science Core->Materials Monomer/Precursor Agro Agrochemicals Core->Agro Active Ingredient Scaffold Research Chemical Research Core->Research Reagent

Caption: Key application areas for Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Safety and Handling

Proper handling of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

  • Hazard Statements: According to the Globally Harmonized System (GHS), it is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[9]

    • Storage: Store in a well-ventilated place and keep the container tightly closed.[9] Store locked up at the recommended temperature (2-8°C).[5][6][9]

  • First Aid:

    • Skin Contact: If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

References

  • Buy Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • ethyl 5-(4-nitrophenyl)
  • SAFETY D

Sources

An In-Depth Technical Guide to Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic compound that serves as a cornerstone in modern synthetic chemistry. Its unique molecular architecture, featuring a five-membered aromatic pyrrole ring substituted with a powerful electron-withdrawing nitro group and a versatile ethyl carboxylate moiety, makes it an exceptionally valuable intermediate.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The strategic placement of its functional groups allows for a wide range of chemical transformations, positioning it as a critical building block for the synthesis of complex molecular frameworks, particularly in the creation of novel pharmaceuticals and advanced materials.[1][3][4]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are pivotal to its handling, reactivity, and application. It typically presents as a yellowish-brown solid and is soluble in organic solvents like acetone and ethanol, with limited solubility in water.[1][3]

Key Properties and Identifiers
PropertyValueReference
CAS Number 36131-46-1[3][4]
Molecular Formula C₇H₈N₂O₄[3]
Molecular Weight 184.15 g/mol [3]
Appearance Yellowish-brown solid[1]
Boiling Point 347.7 °C at 760 mmHg[5]
Density 1.374 g/cm³[5]
Flash Point 164.1 °C[5]
Storage 0-8 °C, cool, dry, well-ventilated place[1][5]
IUPAC Name ethyl 5-nitro-1H-pyrrole-2-carboxylate[3][4]
InChI Key CVUNOXYEWWXPCU-UHFFFAOYSA-N[3][4]
SMILES CCOC(=O)C1=CC=C(N1)[O-][3][4]
Molecular Structure and Architecture

Ethyl 5-nitro-1H-pyrrole-2-carboxylate possesses a planar molecular structure, a characteristic feature of substituted pyrrole derivatives.[3] The pyrrole ring's aromaticity is maintained through electron delocalization. The presence of the strongly electron-withdrawing nitro group at the 5-position and the ethyl carboxylate group at the 2-position significantly influences the electronic distribution within the ring, deactivating it towards electrophilic substitution but activating it for other transformations.

Molecular structure of the topic compound.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate involves a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

General Synthetic Pathways

Several established methods for its synthesis include:

  • Nitration of Pyrrole Derivatives : The introduction of the nitro group is typically achieved through electrophilic nitration of a pre-functionalized pyrrole ester. The choice of nitrating agent and solvent is critical for controlling the position of nitration.[3]

  • Carboxylation and Esterification : The ethyl carboxylate group can be introduced via carboxylation of a nitropyrrole precursor, followed by esterification with ethanol.[3]

A crucial aspect of these syntheses is the management of the pyrrole nitrogen. The N-H proton is acidic and can interfere with various reagents. Therefore, a common strategy involves the use of a protecting group on the nitrogen to prevent unwanted side reactions during the nitration or esterification steps.[3] This protection enhances the stability of the pyrrole ring and directs the regioselectivity of subsequent reactions.

Synthesis_Workflow Pyrrole Pyrrole Precursor Protection N-Protection Pyrrole->Protection e.g., SEM-Cl, Boc₂O Esterification Esterification (Position 2) Protection->Esterification Nitration Regioselective Nitration (Position 5) Esterification->Nitration e.g., HNO₃/H₂SO₄ Deprotection N-Deprotection Nitration->Deprotection e.g., TBAF, TFA FinalProduct Ethyl 5-nitro-1H- pyrrole-2-carboxylate Deprotection->FinalProduct Reactivity_Pathways Parent Ethyl 5-nitro-1H- pyrrole-2-carboxylate Amine Ethyl 5-amino-1H- pyrrole-2-carboxylate Parent->Amine Reduction (e.g., H₂/Pd) Acid 5-Nitro-1H-pyrrole- 2-carboxylic acid Parent->Acid Hydrolysis (e.g., NaOH) FusedRing Fused Heterocyclic Systems Parent->FusedRing Cyclization Reactions Amide N-Substituted Amide Derivative Amine->Amide Acylation Acid->Amide Amide Coupling

Key chemical transformations of the title compound.

Spectroscopic Profile

While detailed spectra require experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecule's structure.

  • ¹H NMR : The spectrum would show characteristic signals for the two protons on the pyrrole ring, a quartet and a triplet for the ethyl group (-OCH₂CH₃), and a broad singlet for the N-H proton.

  • ¹³C NMR : Signals would be present for the two distinct sp² carbons of the pyrrole ring, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbon atoms attached to the nitro and carboxylate groups.

  • Infrared (IR) Spectroscopy : Key absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

  • Mass Spectrometry : The molecular ion peak ([M]⁺) would be observed at an m/z of 184. [3]Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂). [3]

Applications in Research and Development

The versatility of this compound makes it a valuable asset across several scientific disciplines. [1]

  • Pharmaceutical Development : It is a pivotal intermediate for synthesizing novel therapeutic agents. [2][3]The nitro-pyrrole scaffold is associated with a range of biological activities, including antibacterial (notably against Mycobacterium tuberculosis), antifungal, and anti-tumor properties. [3]Its structure is also explored in the design of drugs for neurological disorders, with some evidence suggesting it may cross the blood-brain barrier. [1][4]* Materials Science : The compound's reactive nature allows for its incorporation into polymers to enhance properties such as thermal stability and mechanical strength. [1][4]It is also investigated for creating materials with unique electronic characteristics for use in organic electronics and nanotechnology. [1]* Agrochemicals : Researchers are exploring its potential in the development of new pesticides and herbicides, offering a possible eco-friendlier alternative to some existing chemicals. [1][4]* Organic Synthesis and Analytical Chemistry : It serves as a foundational building block for more complex molecules and as a reagent in analytical techniques like chromatography. [1][3][4]

Comparative Analysis with Analogs

Understanding the properties of its isomers and analogs provides deeper insight into its structure-activity relationships.

  • Ethyl 4-nitro-1H-pyrrole-2-carboxylate : This positional isomer has the same molecular weight but exhibits different electronic properties due to the altered position of the nitro group. [3]The 4-nitro isomer has a significantly higher melting point (174°C), suggesting stronger intermolecular forces. [3]* Methyl 5-nitro-1H-pyrrole-2-carboxylate : Replacing the ethyl ester with a methyl ester decreases the compound's lipophilicity and alters its solubility profile and partition coefficient. [3]

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

  • Hazard Classification : It is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation. The GHS pictogram is GHS07 (Harmful).

  • Handling Precautions : Work in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat. [6][7]Avoid generating dust. [6]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically between 0-8 °C. [1][5]* Fire Safety : The compound is not considered a significant fire risk, but containers may burn. Use fire-fighting procedures appropriate for the surrounding environment. [6]

Conclusion

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry, materials science, and organic synthesis. Its well-defined reactivity, coupled with the biological significance of the nitropyrrole scaffold, ensures its continued importance in both academic research and industrial applications. This guide has provided a comprehensive overview of its properties and utility, grounded in established scientific principles, to empower researchers in leveraging this versatile molecule to its full potential.

References

  • J&K Scientific. Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-nitro-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer both synthetic versatility and significant biological activity. Among these, nitrogen-containing heterocycles, and particularly the pyrrole nucleus, have proven to be foundational in the development of numerous therapeutic agents.[1] This guide focuses on a key derivative, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, a molecule that stands at the intersection of synthetic utility and pharmacological potential. The strategic placement of the nitro and ethyl carboxylate functionalities on the pyrrole ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex, biologically active compounds. This document serves as a comprehensive technical resource, providing in-depth insights into its synthesis, detailed chemical and physical properties, spectroscopic characterization, and known biological activities, with a particular focus on its promising antibacterial applications.

Compound Identification and Core Properties

IUPAC Name: ethyl 5-nitro-1H-pyrrole-2-carboxylate[1]

Synonyms: 5-Nitro-1H-pyrrole-2-carboxylic acid ethyl ester, Ethyl 5-nitropyrrole-2-carboxylate[1]

CAS Number: 36131-46-1[1]

Molecular Formula: C₇H₈N₂O₄[1]

Molecular Weight: 184.15 g/mol [1]

This compound presents as a yellowish-brown solid and is a key building block in organic synthesis due to its reactive functional groups.[1] The presence of the electron-withdrawing nitro group enhances the reactivity of the pyrrole ring, making it susceptible to various chemical transformations.

Physicochemical Properties
PropertyValueSource
Melting Point146 °C[2]
Boiling Point347.7 °C at 760 mmHg[3]
Density1.374 g/cm³
AppearanceYellowish-brown solid[4]
Storage0-8 °C[4]

Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate can be achieved through a multi-step process starting from commercially available reagents. A common and effective method involves the nitration of a pyrrole-2-carboxylate precursor. The following protocol is a representative example of its synthesis.

Experimental Protocol: Synthesis via Nitration of Ethyl 1H-pyrrole-2-carboxylate

This synthesis involves two main stages: the preparation of the precursor, Ethyl 1H-pyrrole-2-carboxylate, followed by its nitration.

Part A: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This precursor can be synthesized from pyrrole and trichloroacetyl chloride, followed by reaction with sodium ethoxide.

Materials and Reagents:

  • Pyrrole (freshly distilled)

  • Trichloroacetyl chloride

  • Anhydrous diethyl ether

  • Potassium carbonate

  • Sodium metal

  • Anhydrous ethanol

  • Hexane

  • Magnesium sulfate

  • Activated carbon (Norit)

  • 3 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

Procedure:

  • Formation of 2-Pyrrolyl Trichloromethyl Ketone: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube, charge 225 g (1.23 moles) of trichloroacetyl chloride and 200 ml of anhydrous diethyl ether.

  • While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether over 3 hours. The heat of the reaction will cause the mixture to reflux.

  • After the addition is complete, stir the mixture for an additional hour.

  • Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water through the dropping funnel.

  • Separate the layers and dry the organic phase with magnesium sulfate. Treat with 6 g of activated carbon and filter.

  • Remove the solvent by distillation on a steam bath. Dissolve the residue in 225 ml of hexane and cool on ice to induce crystallization.

  • Collect the tan solid by filtration and wash with 100 ml of cold hexane to yield 189–196 g (77–80%) of 2-pyrrolyl trichloromethyl ketone.

  • Formation of Ethyl pyrrole-2-carboxylate: In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a powder funnel, dissolve 1.0 g (0.044 g-atom) of sodium in 300 ml of anhydrous ethanol.

  • Once the sodium is completely dissolved, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone portion-wise over 10 minutes.

  • Stir the solution for 30 minutes after the addition is complete.

  • Concentrate the solution to dryness using a rotary evaporator.

  • Partition the oily residue between 200 ml of ether and 25 ml of 3 N hydrochloric acid.

  • Separate the ether layer, and wash the aqueous layer once with 100 ml of ether.

  • Combine the ether solutions, wash once with 25 ml of saturated sodium bicarbonate solution, dry with magnesium sulfate, and concentrate by distillation.

  • Fractionally distill the residue under reduced pressure to obtain 44.0–44.5 g (91–92%) of ethyl pyrrole-2-carboxylate as a pale yellow oil, which crystallizes upon standing. The overall yield based on pyrrole is 70–74%.

Part B: Nitration of Ethyl 1H-pyrrole-2-carboxylate

Materials and Reagents:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Fuming nitric acid

  • Acetic anhydride

  • Crushed ice

Procedure:

  • Prepare a nitrating mixture by cautiously adding fuming nitric acid to acetic anhydride at a low temperature (e.g., -10 °C to 0 °C).

  • Dissolve Ethyl 1H-pyrrole-2-carboxylate in a suitable solvent such as acetic anhydride.

  • Slowly add the nitrating mixture to the solution of the pyrrole derivative while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Note: The nitration of pyrroles can be a vigorous reaction and should be performed with caution in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Workflow Diagram

SynthesisWorkflow Pyrrole Pyrrole Ketone 2-Pyrrolyl Trichloromethyl Ketone Pyrrole->Ketone 1. Ether TrichloroacetylChloride Trichloroacetyl Chloride TrichloroacetylChloride->Ketone EthylPyrroleCarboxylate Ethyl 1H-pyrrole-2-carboxylate Ketone->EthylPyrroleCarboxylate 2. SodiumEthoxide Sodium Ethoxide in Ethanol SodiumEthoxide->EthylPyrroleCarboxylate FinalProduct Ethyl 5-nitro-1H-pyrrole-2-carboxylate EthylPyrroleCarboxylate->FinalProduct 3. Nitration NitratingMixture Fuming HNO₃ / Acetic Anhydride NitratingMixture->FinalProduct

Caption: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is expected to show distinct signals for the ethyl group protons, the pyrrole ring protons, and the N-H proton.

  • Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are anticipated.

  • Pyrrole ring protons: The two protons on the pyrrole ring will appear as doublets in the aromatic region.

  • N-H proton: The proton attached to the nitrogen of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 9.0-11.5 ppm, due to the aromaticity of the ring and the electron-withdrawing effect of the nitro group.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Ethyl group carbons: Two signals are expected for the methyl and methylene carbons.

  • Pyrrole ring carbons: Four distinct signals for the carbons of the pyrrole ring are anticipated. The carbon attached to the nitro group (C5) is expected to be the most downfield, while the carbon attached to the carboxylate group (C2) will also be significantly deshielded.

  • Carbonyl carbon: The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C=O~160-170
C5 (C-NO₂)~140-145[1]
C2 (C-COOEt)~120-125[1]
C4~115-120[1]
C3~110-115[1]
-CH₂-~62[1]
-CH₃~14[1]
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • N-H stretch: A broad absorption band in the region of 3100-3150 cm⁻¹ is characteristic of the N-H stretching vibration in pyrrole derivatives.[1]

  • C-H stretch (aromatic): Aromatic C-H stretching vibrations are expected in the 3050-3100 cm⁻¹ region.[1]

  • C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ester.

  • N-O stretch (nitro group): Asymmetric and symmetric stretching vibrations of the nitro group will appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 184.[1]

  • Fragmentation Pattern: Common fragmentation pathways for nitroaromatic esters include the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and the nitro group (-NO₂).

Biological Activity and Applications

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a versatile building block with significant potential in drug discovery and development.[1] Its primary application lies in its use as an intermediate for the synthesis of more complex heterocyclic compounds with a wide range of biological activities.

Antibacterial Activity

The pyrrole nucleus is a common scaffold in many naturally occurring and synthetic compounds with antibacterial properties.[1] The presence of the nitro group in Ethyl 5-nitro-1H-pyrrole-2-carboxylate is of particular interest, as nitro-containing compounds are known to exhibit a broad spectrum of antimicrobial activities.

Research has indicated that Ethyl 5-nitro-1H-pyrrole-2-carboxylate and its derivatives show promising antibacterial activity, particularly against Mycobacterium tuberculosis.[1] The mechanism of action is thought to involve the interaction of the compound with bacterial enzymes or other cellular components, leading to the disruption of essential cellular functions and ultimately cell death.[1]

While specific MIC values for Ethyl 5-nitro-1H-pyrrole-2-carboxylate against a wide range of bacteria are not extensively reported in publicly available literature, the broader class of nitro-pyrrole compounds has demonstrated significant potential. For instance, some synthetic nitro-pyrrolomycins have shown improved minimal bactericidal concentrations against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens.

Other Potential Applications

Beyond its antibacterial properties, the chemical structure of Ethyl 5-nitro-1H-pyrrole-2-carboxylate suggests potential for a variety of other applications in medicinal chemistry and materials science:

  • Antifungal and Antitumor Agents: The nitro group can contribute to antifungal and antitumor properties, making this compound a candidate for further investigation in these areas.[1]

  • Material Science: Its reactive nature allows for its use in the creation of new materials and polymers.[1]

  • Chemical Research: It serves as a valuable reagent in organic synthesis for the development of more complex molecular architectures.[1]

Mechanism of Action Pathway (Hypothetical)

MOA Compound Ethyl 5-nitro-1H-pyrrole-2-carboxylate BacterialCell Bacterial Cell Compound->BacterialCell Penetration Enzyme Essential Bacterial Enzymes Compound->Enzyme Interaction/ Inhibition BacterialCell->Enzyme CellularProcesses Key Cellular Processes (e.g., DNA replication, cell wall synthesis) Enzyme->CellularProcesses Disruption Disruption of Cellular Functions Enzyme->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Hypothetical mechanism of antibacterial action.

Conclusion and Future Perspectives

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined structure, coupled with the reactivity imparted by the nitro and ester functional groups, makes it a valuable and versatile synthetic intermediate. The demonstrated antibacterial activity, especially against challenging pathogens like Mycobacterium tuberculosis, underscores its potential as a lead compound for the development of new anti-infective agents.

References

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Biosynce. Ethyl 5-nitro-1H-pyrrole-2-carboxylate CAS 36131-46-1. [Link]

  • PubChem. Pyrrole-2-carboxylic acid. [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No: 36131-46-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key data from various sources to offer practical insights into the handling, characterization, and application of this versatile heterocyclic compound.

Introduction: A Molecule of Interest

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring an electron-withdrawing nitro group at the 5-position and an ethyl ester at the 2-position.[1] This specific arrangement of functional groups on the five-membered aromatic heterocycle imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1][2] Its applications are primarily in the synthesis of more complex nitrogen-containing heterocycles for the development of novel pharmaceuticals and agrochemicals.[2][3] The presence of the nitro group and the pyrrole scaffold suggests potential for biological activities, including antibacterial, antifungal, or antitumor properties.[1]

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the foundation of any scientific investigation. The fundamental identifiers for Ethyl 5-nitro-1H-pyrrole-2-carboxylate are summarized below.

PropertyValueSource(s)
CAS Number 36131-46-1[1][2][3]
Molecular Formula C₇H₈N₂O₄[1][2]
Molecular Weight 184.15 g/mol [1][2]
IUPAC Name ethyl 5-nitro-1H-pyrrole-2-carboxylate[1][3]
Appearance Yellowish brown solid[2]
Purity Commonly available at ≥95-98% (HPLC)[2][4]
InChI Key CVUNOXYEWWXPCU-UHFFFAOYSA-N[1][3]
Canonical SMILES CCOC(=O)C1=CC=C(N1)[O-][1]

Physicochemical Properties: A Quantitative Analysis

The physicochemical properties of a compound are critical in determining its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueExperimental Context & Significance
Melting Point Not widely reportedThe absence of a definitive melting point in the literature is noteworthy. For comparison, the positional isomer, ethyl 4-nitro-1H-pyrrole-2-carboxylate, has a reported melting point of 152°C, suggesting that the 5-nitro isomer may have a different crystalline structure and intermolecular forces.[1] Researchers should perform their own melting point determination as part of initial characterization.
Boiling Point 347.7°C at 760 mmHg[4][5][6] This high boiling point is indicative of a thermally stable molecule under standard atmospheric pressure.
Density 1.374 g/cm³[6] This value is useful for solvent selection and for calculations in process chemistry.
Flash Point 164.1°C[6] This is the lowest temperature at which the compound's vapors will ignite in the presence of an ignition source, an important parameter for safety assessment.
Refractive Index 1.564[6] The refractive index can be used as a quick and non-destructive method to assess the purity of liquid samples or melts.
Solubility Soluble in acetone and ethanol; limited solubility in water.[1] The balance between the polar nitro and ester groups and the less polar pyrrole ring and ethyl chain governs its solubility. This profile is typical for many organic compounds of this size and functionality, making it suitable for a range of organic reactions.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. While specific, peer-reviewed spectral data is not abundant, the expected characteristics can be inferred from its structure and comparison to related compounds.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 184, corresponding to the molecular weight of the compound.[1]

  • Fragmentation Pattern: Aromatic nitro compounds often exhibit a weak molecular ion peak due to facile fragmentation.[1] Characteristic fragmentation would involve the loss of the nitro group (-NO₂, 46 Da), the ethoxy group (-OC₂H₅, 45 Da), and the ethyl group (-C₂H₅, 29 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected signals in ¹H and ¹³C NMR spectra for Ethyl 5-nitro-1H-pyrrole-2-carboxylate are as follows:

  • ¹H NMR:

    • Ethyl Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂) are expected for the ethyl ester.

    • Pyrrole Protons: Two doublets are anticipated in the aromatic region (around 6.5-7.5 ppm) for the two protons on the pyrrole ring. The electron-withdrawing effect of the nitro and ester groups will shift these protons downfield compared to unsubstituted pyrrole.

    • N-H Proton: A broad singlet for the N-H proton is expected, typically in the range of 9-12 ppm, although its chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR:

    • Ethyl Group: Signals for the methyl (CH₃) and methylene (CH₂) carbons of the ethyl group are expected around 14 ppm and 61 ppm, respectively.

    • Ester Carbonyl: The carbonyl carbon of the ester is anticipated around 160 ppm.

    • Pyrrole Carbons: Four distinct signals for the pyrrole ring carbons are expected in the aromatic region (approximately 110-145 ppm). The carbon bearing the nitro group (C5) would be significantly shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • NO₂ Stretches: Two characteristic strong absorption bands for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-H Stretches: Peaks for aromatic and aliphatic C-H stretches will be observed around 3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

Experimental Protocols and Workflows

General Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the characterization of a newly synthesized or purchased batch of Ethyl 5-nitro-1H-pyrrole-2-carboxylate, ensuring its identity and purity before use in further applications.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Structural Verification & Purity cluster_3 Final Approval start Receive/Synthesize Sample visual Visual Inspection (Color, Form) start->visual mp Melting Point Analysis visual->mp solubility Solubility Testing (Common Solvents) mp->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir hplc HPLC-UV for Purity ir->hplc end Qualified for Use hplc->end

Standard characterization workflow.
Step-by-Step: Melting Point Determination

Given the lack of a reported melting point, this is a crucial first experimental step.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Protocol: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rough measurement may be necessary).

  • Data Acquisition: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

  • Validation: A narrow melting range (e.g., < 2°C) is indicative of a pure compound.

Safety and Handling

Proper handling of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is essential for laboratory safety.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at refrigerated temperatures (2-8°C).[2][5]

Conclusion

References

  • Porphyrin-Systems. Ethyl 5-nitro-1H-pyrrole-2-carboxylate. [Link]

  • Alfa Chemical. Ethyl 5-nitro-1H-pyrrole-2-carboxylate CAS No.: 36131-46-1. [Link]

Sources

"Ethyl 5-nitro-1H-pyrrole-2-carboxylate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No. 36131-46-1), a key heterocyclic building block in pharmaceutical and chemical research. We delve into the physicochemical properties governing its solubility, present a detailed solubility profile across a range of common organic solvents, and provide a robust, step-by-step experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring an electron-withdrawing nitro group at the 5-position and an ethyl ester functionality at the 2-position.[1] Its molecular formula is C₇H₈N₂O₄, with a molecular weight of approximately 184.15 g/mol .[1][2] This compound serves as a versatile intermediate in synthetic organic chemistry, providing a scaffold for the construction of more complex nitrogen-containing heterocycles.[3][4] The reactive nitro and ester groups allow for a variety of chemical transformations, making it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and materials.[1][3] An accurate understanding of its solubility is paramount for its practical application, influencing everything from reaction kinetics in a homogenous phase to the efficiency of purification by crystallization.

Core Physicochemical Properties

The solubility of a compound is dictated by its molecular structure and the resulting physical properties. The key to understanding the solubility of Ethyl 5-nitro-1H-pyrrole-2-carboxylate lies in the balance between its aromatic core and its polar functional groups.

PropertyValueSource(s)
CAS Number 36131-46-1[1][2]
Molecular Formula C₇H₈N₂O₄[1][2]
Molecular Weight 184.15 g/mol [1][2]
Appearance Yellowish-brown solid[3]
Boiling Point 347.7°C at 760 mmHg[1][2]
XLogP3 1.62[2]
Hydrogen Bond Donors 1 (pyrrole N-H)[1]
Hydrogen Bond Acceptors 4 (2 from nitro, 2 from ester)[1]

The XLogP3 value of 1.62 suggests a moderate degree of lipophilicity.[2] However, the presence of a hydrogen bond donor (the pyrrole N-H) and multiple hydrogen bond acceptors (the oxygen atoms of the nitro and ester groups) indicates a strong potential for interaction with polar solvents. This duality governs its solubility profile.

Principles of Solubility and Solvent Interaction

The venerable principle of "like dissolves like" is the cornerstone for predicting solubility.[5] A solute's ability to dissolve in a solvent is maximized when their intermolecular forces are similar in type and magnitude.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. The pyrrole N-H of the solute can donate a hydrogen bond to the solvent's oxygen atom, while the solute's nitro and ester oxygens can accept hydrogen bonds from the solvent's hydroxyl group. This strong, multi-point interaction leads to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents possess significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They can effectively solvate the molecule by interacting with the partial positive charges on the pyrrole ring and accepting a hydrogen bond from the N-H group. High solubility is expected in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The significant polarity imparted by the nitro and ester groups on the solute molecule is mismatched with the nonpolar nature of these solvents, leading to poor solvation and, consequently, low solubility.

Solubility Profile of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Based on established principles and available data, the following table summarizes the known and predicted solubility of the title compound.

Solvent ClassSolventPolarity IndexPredicted/Known SolubilityRationale
Polar Protic Ethanol5.2Soluble [1]Strong hydrogen bonding (donor and acceptor) and dipole-dipole interactions.
Methanol6.6High Similar to ethanol, higher polarity suggests even better solvation.
Water9.0Limited [1]Despite high polarity, the lipophilic pyrrole ring and ethyl group limit miscibility.
Polar Aprotic Acetone5.4Soluble [1]Good hydrogen bond acceptor and dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)7.2Very High Highly polar and an excellent hydrogen bond acceptor, ideal for this solute.
Dichloromethane (DCM)3.4Moderate Can engage in dipole-dipole interactions but lacks hydrogen bonding capability.
Nonpolar Toluene2.4Low Aromatic π-π stacking is possible, but insufficient to overcome the solute's polarity.
n-Hexane0.0Very Low / Insoluble Mismatch of intermolecular forces; weak van der Waals forces cannot solvate the polar solute.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and reproducible experimental method is required. The isothermal equilibrium method is the gold standard. This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured.

Objective: To determine the equilibrium solubility of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate (purity >98%)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Temperature-controlled incubator/shaker or water bath

  • Vortex mixer and/or sonicator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a vial (e.g., 20-30 mg). Causality: Adding an excess ensures that the solution will become saturated and that solid will remain at equilibrium, which is a key requirement of this method.

    • Add a precise volume of the chosen solvent (e.g., 2.0 mL).

    • Cap the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Vigorously mix the samples using a vortex mixer for 1 minute to ensure the solid is well-dispersed.

    • Place the vials in a temperature-controlled shaker set to 25 °C. Trustworthiness: Constant and precise temperature control is critical as solubility is highly temperature-dependent.

    • Shake the samples for a minimum of 24-48 hours. Causality: This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solute. A kinetic study can be performed by taking measurements at 24, 48, and 72 hours to confirm that the concentration is no longer changing.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for 2-4 hours to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. Trustworthiness: This step is crucial to cleanly separate the saturated liquid phase (supernatant) from the undissolved solid.

  • Sample Dilution and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. Causality: Filtering removes any suspended micro-particles, ensuring only the dissolved compound is measured.

    • Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A 100-fold or 1000-fold dilution is common.

    • Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units such as mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_anal 4. Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Vortex to disperse prep2->equil1 equil2 Incubate at 25°C (24-48 hours) equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 anal1 Dilute filtrate accurately sep2->anal1 anal2 Quantify via HPLC or UV-Vis anal1->anal2 anal3 Calculate original concentration anal2->anal3 end end anal3->end Final Solubility (mg/mL)

Caption: Workflow for experimental solubility determination.

Safety and Handling

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is classified as harmful and requires careful handling.

  • GHS Pictogram: GHS07 (Harmful)

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[2]

    • Avoid formation of dust and aerosols.[2]

    • Avoid contact with skin and eyes.[2]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

Ethyl 5-nitro-1H-pyrrole-2-carboxylate exhibits a solubility profile characteristic of a moderately polar molecule containing both lipophilic and hydrophilic features. It is readily soluble in polar organic solvents like ethanol, acetone, and DMSO, while demonstrating limited solubility in water and poor solubility in nonpolar solvents like hexane. This behavior is a direct consequence of its molecular structure, which allows for strong dipole-dipole and hydrogen bonding interactions. For precise applications, the quantitative solubility should be determined experimentally using a robust protocol, such as the isothermal equilibrium method detailed herein. This fundamental knowledge is critical for the effective use of this versatile building block in research and development.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube. [Link]

  • Solubility of Organic Compounds. (2023-08-31). [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024-11-19). [Link]

  • ETHYL 5-NITRO-1H-PYRROLE-2-CARBOXYLATE | 36131-46-1. INDOFINE Chemical Company. [Link]

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 - J&K Scientific. [Link]

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An In-depth Technical Guide to the Thermal Stability of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. It is intended for researchers, scientists, and drug development professionals who handle or utilize this compound and require a thorough understanding of its thermal hazard potential. This document synthesizes established principles of thermal analysis with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Introduction: Understanding the Compound and the Imperative of Thermal Assessment

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a versatile heterocyclic compound that serves as a key building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its structure, featuring a nitro group on a pyrrole ring, imparts unique reactivity that is valuable in constructing complex molecular architectures.[1][4] However, the presence of the nitro group, a well-known explosophore, also raises significant concerns regarding the compound's thermal stability.[5][6]

Nitroaromatic and nitro-heterocyclic compounds are a class of energetic materials known for their potential to undergo rapid, exothermic decomposition when subjected to heat, friction, or impact.[5][7] Such decomposition can lead to a thermal runaway, a dangerous condition where the heat generated by the reaction accelerates the decomposition rate, potentially resulting in an explosion.[5][8] Therefore, a thorough understanding of the thermal stability of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is not merely an academic exercise but a critical safety imperative for its handling, storage, and use in any chemical process.[9][10]

This guide will provide a detailed framework for assessing the thermal stability of this compound, focusing on the application of key analytical techniques, the interpretation of the resulting data, and the implementation of appropriate safety protocols.

Theoretical Underpinnings of Thermal Decomposition

The primary initiation step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the carbon-nitro (C-NO2) bond.[5] This is due to the relatively high bond-dissociation energy of this bond (approximately 297 ± 17 kJ/mole), the cleavage of which releases significant energy.[5]

Postulated Decomposition Pathway:

  • Initiation: The process likely begins with the scission of the C-NO2 bond, generating a pyrrole radical and a nitrogen dioxide (•NO2) radical.

  • Propagation: The highly reactive •NO2 radical can then abstract hydrogen atoms from the ethyl group or the pyrrole ring, leading to the formation of nitrous acid (HNO2) and new radical species. These radicals can undergo further reactions, such as polymerization or fragmentation of the pyrrole ring.

  • Autocatalysis: In some cases, the decomposition products can act as catalysts, accelerating the overall reaction rate. This phenomenon, known as autocatalysis, is a significant concern for thermal runaway reactions.[5]

The presence of the ester functional group may also influence the decomposition pathway, potentially participating in secondary reactions.

Experimental Assessment of Thermal Stability

A robust evaluation of thermal stability relies on empirical data generated through specialized analytical techniques. The two most common and powerful methods for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][11][12]

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for screening the exothermic behavior of chemicals.[8] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information about the onset temperature of decomposition and the total energy released.[11][13]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of Ethyl 5-nitro-1H-pyrrole-2-carboxylate into a high-pressure DSC pan. The use of a small sample size is crucial for safety and to minimize the risk of a violent decomposition within the instrument.[8]

  • Instrumentation: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative side reactions.

  • Heating Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature well above the expected decomposition, for instance, 400 °C.[8][14] Varying the heating rate (e.g., 5, 10, and 20 °C/min) can provide insights into the reaction kinetics.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature (Tonset) of the exothermic decomposition, the peak temperature (Tpeak), and the enthalpy of decomposition (ΔHd).

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes the total energy released, preventing damage to the instrument and ensuring operator safety.

  • Inert Atmosphere: Isolates the intrinsic thermal decomposition from oxidative processes, which could complicate the thermogram and lead to an underestimation of the compound's inherent stability.

  • Linear Heating Rate: Provides a clear and reproducible thermogram, allowing for the accurate determination of key thermal parameters.

Mandatory Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 1-3 mg of Sample prep2 Seal in High-Pressure Pan prep1->prep2 analysis1 Place Sample & Reference in DSC prep2->analysis1 analysis2 Purge with Inert Gas analysis1->analysis2 analysis3 Apply Linear Heating Program analysis2->analysis3 data1 Determine Tonset, Tpeak analysis3->data1 data2 Calculate ΔHd data1->data2

Caption: Workflow for DSC analysis of thermal stability.

Thermogravimetric Analysis (TGA)

TGA provides complementary information to DSC by measuring the change in a sample's mass as a function of temperature.[12] This technique is invaluable for determining the temperature at which decomposition begins, the rate of mass loss, and the nature of the decomposition process (e.g., single-step vs. multi-step).

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a slightly larger sample than for DSC, typically 5-10 mg, into an open TGA pan.

  • Instrumentation: Position the sample pan within the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a consistent flow rate.

  • Heating Program: Heat the sample at a controlled rate, often the same as the DSC experiment (10 °C/min), over a similar temperature range.

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset of mass loss and the temperatures of maximum decomposition rates.[12]

Causality Behind Experimental Choices:

  • Open Pan: Allows for the escape of gaseous decomposition products, ensuring that the measured mass change accurately reflects the sample's decomposition.

  • Inert Atmosphere: Prevents oxidation, which would lead to mass gain and interfere with the interpretation of the decomposition profile.

Mandatory Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation prep1_tga Weigh 5-10 mg of Sample prep2_tga Place in Open TGA Pan prep1_tga->prep2_tga analysis1_tga Position Sample in Furnace prep2_tga->analysis1_tga analysis2_tga Purge with Inert Gas analysis1_tga->analysis2_tga analysis3_tga Apply Linear Heating Program analysis2_tga->analysis3_tga data1_tga Analyze TGA Curve (Mass Loss) analysis3_tga->data1_tga data2_tga Analyze DTG Curve (Rate of Mass Loss) data1_tga->data2_tga

Caption: Workflow for TGA analysis of thermal stability.

Data Interpretation and Hazard Assessment

The data obtained from DSC and TGA are not merely numbers; they are critical indicators of the potential hazards associated with Ethyl 5-nitro-1H-pyrrole-2-carboxylate. A systematic approach to data interpretation is essential for a comprehensive hazard assessment.[10][15]

Data Presentation: Summary of Thermal Analysis Data

ParameterSymbolTypical Value Range (for similar compounds)Significance
Onset Temperature (DSC)Tonset150 - 250 °CThe temperature at which exothermic decomposition begins. A lower Tonset indicates lower thermal stability.
Peak Temperature (DSC)Tpeak180 - 300 °CThe temperature at which the rate of heat release is at its maximum.
Enthalpy of DecompositionΔHd200 - 1500 J/gThe total energy released during decomposition. A higher ΔHd indicates a more energetic decomposition.
Onset of Mass Loss (TGA)Td,onset150 - 250 °CThe temperature at which the compound begins to lose mass due to decomposition.
Temperature of Max. Mass Loss Rate (DTG)Td,max180 - 300 °CCorresponds to the peak of the decomposition reaction.

Hazard Classification Logic:

The combination of a low onset temperature and a high heat of decomposition is a strong indicator of a significant thermal hazard. The following diagram illustrates a simplified decision-making process for classifying the thermal hazard.

Mandatory Visualization: Hazard Assessment Logic

Hazard_Assessment start Thermal Analysis Data (Tonset, ΔHd) tonset_check Is Tonset < 150°C? start->tonset_check dhd_check_high Is ΔHd > 1000 J/g? tonset_check->dhd_check_high Yes dhd_check_low Is ΔHd > 500 J/g? tonset_check->dhd_check_low No high_hazard High Thermal Hazard (Potential for Runaway) dhd_check_high->high_hazard Yes moderate_hazard Moderate Thermal Hazard (Handle with Caution) dhd_check_high->moderate_hazard No dhd_check_low->moderate_hazard Yes low_hazard Lower Thermal Hazard (Standard Precautions) dhd_check_low->low_hazard No

Caption: Decision tree for thermal hazard classification.

Safe Handling, Storage, and Mitigation Strategies

Based on the thermal stability profile determined through DSC and TGA, the following recommendations are crucial for the safe handling and storage of Ethyl 5-nitro-1H-pyrrole-2-carboxylate:

  • Temperature Control: The compound should be stored in a cool, well-ventilated area, away from heat sources.[16] A recommended storage temperature is often between 2-8°C.[16] The maximum process temperature should always be kept well below the determined onset of decomposition.

  • Avoidance of Contaminants: The presence of impurities, particularly bases or metals, can catalyze decomposition and lower the onset temperature.[5] Ensure that all equipment is clean and that the compound is not stored in contact with incompatible materials.

  • Scale-up Considerations: The thermal hazard of a reaction increases with scale. What may be a manageable exotherm in a laboratory flask can become a dangerous runaway in a large reactor. A thorough process safety review is mandatory before any scale-up.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required. In situations with a higher risk of thermal decomposition, additional measures such as a blast shield may be necessary.

  • Emergency Preparedness: Have a clear plan for managing a thermal runaway, including access to appropriate cooling and quenching agents.

Conclusion

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a valuable synthetic intermediate, but its nitro functionality necessitates a rigorous assessment of its thermal stability. This guide has outlined a systematic approach to this assessment, grounded in the principles of DSC and TGA. By understanding the theoretical basis of its decomposition, performing careful experimental analysis, and interpreting the data within a robust hazard assessment framework, researchers can handle this compound with the high degree of caution it requires, ensuring both scientific progress and personal safety.

References

  • Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry.
  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

  • RSC Publishing. (2021, June 30). Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Retrieved from [Link]

  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

  • SETARAM. (n.d.). Energetic Materials Testing with Calorimetry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Retrieved from [Link]

  • American Chemical Society. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • NICNAS. (2019, December 12). Phenol, 2-nitro-: Human health tier II assessment. Retrieved from [Link]

  • ACS Publications. (2018, October 8). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Retrieved from [Link]

  • porphyrin-systems. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No: 36131-46-1) is a heterocyclic compound of significant interest in modern chemical research and development.[1] Its molecular structure, featuring a reactive nitro group on a pyrrole scaffold, makes it a valuable intermediate in the synthesis of complex bioactive molecules and novel materials.[2][3] This compound serves as a critical building block in pharmaceutical development for creating nitrogen-containing heterocycles, which form the backbone of many therapeutic agents.[4][5] Its applications also extend to materials science, where it can be incorporated into polymers to enhance thermal stability and mechanical strength.[4]

Given its reactivity and specific hazard profile, a comprehensive understanding of its safety and handling protocols is not merely a matter of regulatory compliance but a prerequisite for ensuring laboratory safety and experimental integrity. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind each safety recommendation.

Hazard Identification and Risk Analysis

The foundational step in safe handling is a thorough understanding of the compound's intrinsic hazards. Ethyl 5-nitro-1H-pyrrole-2-carboxylate is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with irritation and acute toxicity if improperly handled.

GHS Classification

The compound's GHS classification dictates the minimum safety precautions required. The key hazard elements are summarized below.

GHS Element Classification Description
Pictogram GHS07 - Exclamation MarkIndicates that the substance may cause less serious health effects, such as irritation or acute toxicity.
Signal Word Warning [6]Signifies a less severe hazard level than "Danger" but still highlights significant risks.
Hazard Statements H302Harmful if swallowed. Ingestion can lead to adverse health effects.
H315Causes skin irritation. Direct contact with the skin can cause redness, itching, or inflammation.[7]
H319Causes serious eye irritation. Contact with eyes can result in significant, potentially damaging, irritation.
H335May cause respiratory irritation. Inhalation of dust can irritate the respiratory tract, leading to coughing or shortness of breath.

Causality Insight: The irritant properties likely stem from the chemical reactivity of the nitro-pyrrole system, which can interact with biological macromolecules in the skin, eyes, and respiratory mucosa. The "harmful if swallowed" classification underscores the need to prevent any oral ingestion, a critical consideration in a laboratory environment where contamination of personal items can occur.

Physicochemical Properties and Safety Implications

Understanding the compound's physical properties is crucial for anticipating its behavior under various laboratory conditions and for proper storage.

Property Value Safety Implication
Molecular Formula C₇H₈N₂O₄[8]-
Molecular Weight 184.15 g/mol [8]-
Appearance Yellowish-brown to Off-white solid[2][6]The substance is a powder, necessitating control measures to prevent dust generation.
Melting Point 146 °C[7]The high melting point confirms it is a solid at ambient temperatures.
Boiling Point 347.7 °C at 760 mmHg[1]Indicates low volatility under standard lab conditions, reducing inhalation risk unless heated.
Flash Point 164.1 °C[1]While one source notes flammability[6], the high flash point and description as "Non combustible" suggest it is not a significant fire risk under normal use. The primary fire hazard relates to the burning of its container.
Density 1.374 g/cm³-

Comprehensive Safe Handling Protocol

A self-validating safety protocol integrates engineering controls, personal protective equipment (PPE), and standardized procedures to create multiple layers of protection.

Engineering Controls

The first line of defense is to handle the compound within a controlled environment to minimize exposure.

  • Chemical Fume Hood: All handling of Ethyl 5-nitro-1H-pyrrole-2-carboxylate powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most effective way to control the inhalation of airborne dust particles, directly mitigating the respiratory irritation hazard (H335).

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[1]

Personal Protective Equipment (PPE) Selection Rationale

PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards.

PPE_Rationale cluster_hazards Identified Hazards cluster_ppe Required PPE H315 H315: Skin Irritation Gloves Nitrile Gloves H315->Gloves Prevents direct skin contact Coat Lab Coat H315->Coat Protects clothing and underlying skin H319 H319: Eye Irritation Goggles Safety Goggles (ANSI Z87.1 / EN166) H319->Goggles Protects eyes from dust/splashes Dust Airborne Dust (H335: Resp. Irritation) Dust->Goggles Spill_Response_Workflow cluster_minor Minor Spill (<1g, Contained) cluster_major Major Spill (>1g, Uncontained) Start Spill Occurs Assess Assess Spill Size Start->Assess Minor_PPE Ensure Full PPE (Gloves, Goggles, Coat) Assess->Minor_PPE Minor Major_Evac Alert others and evacuate immediate area. Move upwind. Assess->Major_Evac Major Minor_Clean Use dry clean up procedures. Wipe with damp cloth. AVOID generating dust. Minor_PPE->Minor_Clean Minor_Dispose Place waste in a sealed, labeled container for chemical disposal. Minor_Clean->Minor_Dispose Major_Alert Alert EH&S / Fire Brigade. Inform them of substance and location. Major_Evac->Major_Alert Major_Secure Restrict access to the area. Prevent entry into drains. Major_Alert->Major_Secure Major_Cleanup Cleanup by trained personnel with appropriate respiratory protection. Major_Secure->Major_Cleanup

Caption: A workflow for responding to minor and major spills.

  • Minor Spills:

    • Ensure appropriate PPE is worn. [9] 2. Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated materials into a sealed, labeled container for hazardous waste disposal. [9] 5. Clean the area with soap and water.

  • Major Spills:

    • Evacuate the immediate area and alert nearby personnel. [9] 2. Move upwind from the spill. [9] 3. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. [9] 4. Prevent the substance from entering drains or waterways. [9] 5. Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection. [9]

First-Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention. [10]* Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation occurs or persists, seek medical advice. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [10]

Fire-Fighting Measures
  • Extinguishing Media: Use fire-fighting measures that are appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. [9]* Specific Hazards: While the substance itself is not highly flammable, its container may burn. [9]Combustion may produce hazardous decomposition products, including toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). [10]* Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [9][10]

Waste Disposal

All waste containing Ethyl 5-nitro-1H-pyrrole-2-carboxylate, including empty containers and contaminated materials from spill cleanups, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.

References

  • ETHYL 5-NITRO-1H-PYRROLE-2-CARBOXYLATE | 36131-46-1. INDOFINE Chemical Company. [Link]

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate CAS 36131-46-1. Biosynce. [Link]

  • The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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A Technical Guide to Ethyl 5-nitro-1H-pyrrole-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the pyrrole scaffold stands as a "privileged structure," a core component in a multitude of natural products and clinically significant pharmaceuticals.[1][2] Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No. 36131-46-1) has emerged as a particularly valuable derivative. Its strategic functionalization—featuring an electron-withdrawing nitro group and a versatile ethyl ester moiety on the aromatic pyrrole ring—renders it a highly reactive and adaptable intermediate.[3] This guide provides an in-depth exploration of its synthesis, chemical behavior, and critical role as a starting material for novel therapeutic agents, particularly in the fight against tuberculosis.[4][5]

Molecular Architecture and Physicochemical Properties

PropertyValueSource(s)
CAS Number 36131-46-1[4]
Molecular Formula C₇H₈N₂O₄[4]
Molecular Weight 184.15 g/mol [4]
IUPAC Name ethyl 5-nitro-1H-pyrrole-2-carboxylate[2]
Appearance Yellowish-brown solid[7]
SMILES CCOC(=O)C1=CC=C(N1)[O-][4]
Boiling Point 347.7°C at 760 mmHg[8]
Density 1.374 g/cm³[8]

Strategies for Synthesis: Building the Nitropyrrole Core

The synthesis of ethyl 5-nitro-1H-pyrrole-2-carboxylate presents a classic challenge in heterocyclic chemistry: the inherent propensity of the electron-rich pyrrole ring to polymerize under the harsh acidic conditions typically required for nitration.[4] Therefore, successful synthetic strategies rely on carefully controlled reaction conditions and often involve a multi-step approach.

The most common synthetic rationale involves two key transformations: the formation of the ethyl pyrrole-2-carboxylate core, followed by regioselective nitration.

General Synthetic Workflow

Synthesis_Workflow A Pyrrole B Ethyl 1H-pyrrole-2-carboxylate A->B Acylation/ Esterification C Ethyl 5-nitro-1H-pyrrole-2-carboxylate B->C Nitration

Caption: General synthetic pathway to Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Protocol 1: Synthesis via Acylation and Nitration

This protocol outlines a robust, two-step procedure. The initial step involves the acylation of pyrrole to introduce the carboxylate functionality, followed by a controlled nitration.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This step can be achieved via the reaction of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, which is then converted to the ethyl ester using sodium ethoxide.[9]

  • Acylation: Dissolve trichloroacetyl chloride in anhydrous diethyl ether in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

  • Add a solution of freshly distilled pyrrole in anhydrous ether dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.[9]

  • After the addition is complete, stir for an additional hour.

  • Slowly add an aqueous solution of potassium carbonate to neutralize the reaction.[9]

  • Separate the organic layer, dry it over magnesium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the resulting 2-pyrrolyl trichloromethyl ketone from hexane.[9]

  • Esterification: In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

  • Add the 2-pyrrolyl trichloromethyl ketone portionwise to the sodium ethoxide solution.[9]

  • Stir for 30 minutes, then remove the ethanol using a rotary evaporator.

  • Partition the residue between diethyl ether and dilute hydrochloric acid.

  • Wash the combined ether layers with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation to yield ethyl pyrrole-2-carboxylate as a pale yellow oil.[9]

Step 2: Nitration of Ethyl 1H-pyrrole-2-carboxylate

The introduction of the nitro group at the 5-position is typically achieved using a nitrating agent under carefully controlled, low-temperature conditions to prevent polymerization.

  • Dissolve Ethyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the mixture to -10°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of fuming nitric acid in acetic acid dropwise, ensuring the temperature does not rise above -5°C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Spectroscopic and Analytical Characterization

The structural confirmation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate relies on a combination of spectroscopic techniques. The electron-withdrawing nature of both the nitro and ester groups significantly influences the electronic environment of the pyrrole ring, leading to characteristic spectral signatures.[4]

Table 2: Key Spectroscopic Data

TechniqueObservationInterpretationSource(s)
¹H NMR Signals for two aromatic protons on the pyrrole ring, a quartet for the -CH₂- of the ethyl group, a triplet for the -CH₃ of the ethyl group, and a broad signal for the N-H proton.Confirms the presence of the substituted pyrrole ring and the ethyl ester group.[4]
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons of the pyrrole ring, and the carbons of the ethyl group.Provides the carbon framework of the molecule.[4]
IR Spectroscopy Broad N-H stretch (~3100-3150 cm⁻¹), strong C=O stretch of the ester (~1700-1730 cm⁻¹), and characteristic asymmetric and symmetric N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹).Confirms the presence of the key functional groups: NH, C=O, and NO₂.[4][10]
Mass Spectrometry (EI) Molecular ion peak at m/z 184 (low intensity). Characteristic fragmentation pattern.Confirms the molecular weight. The low intensity of the molecular ion is typical for aromatic nitro compounds.[4]
Mass Spectrometric Fragmentation

Under electron ionization (EI), Ethyl 5-nitro-1H-pyrrole-2-carboxylate exhibits a fragmentation pattern characteristic of aromatic nitro esters. The molecular ion peak at m/z 184 is often of low abundance due to the facile fragmentation of the radical cation.[4] Key fragmentation pathways likely involve the loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), and subsequent cleavages of the pyrrole ring.

Chemical Reactivity and Synthetic Utility

The dual functionalization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate provides two primary handles for further synthetic elaboration, making it a versatile building block for more complex molecules.[4]

Reactivity Core Ethyl 5-nitro-1H-pyrrole-2-carboxylate Nitro Group (C5) Ester Group (C2) Reduction Reduction to Amine (e.g., H₂, Pd/C) Core:n->Reduction Key transformation for bio-conjugation and further functionalization Amide Amide Formation (e.g., Aminolysis) Core:e->Amide Introduction of diverse side chains for SAR studies

Caption: Key reactive sites and transformations of the title compound.

  • Reduction of the Nitro Group : The nitro group is readily reduced to an amine (Ethyl 5-amino-1H-pyrrole-2-carboxylate) using various reducing agents, such as catalytic hydrogenation (H₂ over Palladium) or metal-acid systems (e.g., SnCl₂/HCl).[4] This transformation is fundamental, as the resulting amino group serves as a nucleophile or a point for diazotization, opening up a vast array of subsequent chemical modifications.

  • Reactions at the Ester Group : The ethyl ester can undergo nucleophilic acyl substitution. For instance, aminolysis with various primary or secondary amines can be used to synthesize a library of corresponding amides. This is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.[11]

  • Cyclization Reactions : The bifunctional nature of the molecule allows it to be used in cyclization reactions to form more complex heterocyclic systems, which are often of interest in pharmaceutical development.[4]

Applications in Drug Discovery and Development

The pyrrole nucleus is a cornerstone of many biologically active compounds.[11][12] Ethyl 5-nitro-1H-pyrrole-2-carboxylate serves as a crucial intermediate in the synthesis of novel therapeutic candidates, with its most notable application being in the development of antitubercular agents.[4]

Antitubercular Drug Development

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new drugs with novel mechanisms of action.[5] Nitrated heterocyclic compounds, have shown significant promise in this area.[5] Ethyl 5-nitro-1H-pyrrole-2-carboxylate has been identified as an effective agent against Mycobacterium tuberculosis.[4]

The synthetic utility of this compound lies in its role as a scaffold. The nitro group is often a key pharmacophore, while the ester allows for the introduction of various side chains to modulate properties like potency, selectivity, and pharmacokinetic profiles. For example, derivatives of pyrrole-2-carboxamides have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the survival of M. tuberculosis.[11]

Broader Applications

Beyond its role in antitubercular research, this compound is a valuable intermediate for:

  • Agrochemicals : Used in the synthesis of potential pesticides and herbicides.[2][3]

  • Material Science : Incorporated into polymers to enhance properties such as thermal stability.[2][3]

  • General Organic Synthesis : Employed as a versatile reagent for constructing complex nitrogen-containing heterocycles.[2][4]

Conclusion and Future Outlook

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is more than just a chemical intermediate; it is a gateway to a diverse range of complex molecules with significant biological potential. Its well-defined reactivity, coupled with the established importance of the nitropyrrole scaffold, ensures its continued relevance in drug discovery and materials science. Future research will likely focus on leveraging this building block to develop novel, highly functionalized pyrrole derivatives with optimized therapeutic properties, particularly for targeting drug-resistant pathogens. The continued exploration of its synthetic potential will undoubtedly unlock new avenues for innovation in medicinal and chemical research.

References

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Theoretical and Computational Elucidation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical examination of Ethyl 5-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document delineates the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. We will explore its chemical reactivity and stability through an analysis of Frontier Molecular Orbitals (HOMO-LUMO) and calculated global reactivity descriptors. Furthermore, a Molecular Electrostatic Potential (MEP) map is analyzed to identify sites susceptible to electrophilic and nucleophilic attack, offering critical insights for drug design and synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, computationally-grounded understanding of this promising molecular scaffold.

Introduction: The Significance of the Nitropyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of natural products and pharmaceuticals, including those with anti-inflammatory, cholesterol-reducing, and antitumor properties.[1][2] Its unique electronic structure and reactivity make it a versatile building block in drug discovery.[1][3] When substituted with a nitro (NO₂) group, the biological activity of the pyrrole moiety is often enhanced.[1] The nitro group is a well-known pharmacophore that contributes to a wide spectrum of activities, including antibacterial, antifungal, and antineoplastic effects.[4][5] The mechanism of action for many nitro-containing drugs involves the in-vivo reduction of the nitro group to produce toxic radical species that can damage cellular macromolecules like DNA, leading to cell death.[4]

Ethyl 5-nitro-1H-pyrrole-2-carboxylate combines these two crucial pharmacophores, making it a molecule of considerable interest. It serves as a versatile intermediate for synthesizing more complex, biologically active molecules.[5][6][7] Understanding its intrinsic electronic and structural properties is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. Theoretical and computational studies provide a powerful, cost-effective lens through which to probe these characteristics at the sub-molecular level.

This guide employs Density Functional Theory (DFT), a robust quantum chemical method, to build a detailed theoretical profile of the title compound. The choice of DFT, specifically with the B3LYP functional and a 6-311++G(d,p) basis set, is based on its proven accuracy in predicting the properties of similar organic heterocyclic systems.[8][9]

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of the theoretical data, a standardized computational protocol is essential. The following workflow represents a field-proven approach for the quantum chemical analysis of organic molecules.

Experimental Protocol: DFT Calculation Workflow
  • Structure Drawing and Pre-optimization: The 2D structure of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is drawn using molecular modeling software (e.g., GaussView). A preliminary geometry optimization is performed using a lower-level molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.

  • Geometry Optimization: The final geometry optimization is carried out using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set in the gas phase. This level of theory provides a good balance between computational cost and accuracy for predicting geometries and electronic properties of organic molecules.[8][10] The optimization is complete when the forces on all atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental FT-IR spectra.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) map.

Diagram: Computational Analysis Workflow

G cluster_input Input Phase cluster_computation Computational Engine (DFT: B3LYP/6-311++G(d,p)) cluster_output Output & Analysis A 1. Initial 2D Structure (Ethyl 5-nitro-1H-pyrrole-2-carboxylate) B 2. Geometry Optimization A->B Pre-optimization C 3. Frequency Calculation B->C Confirm Energy Minimum D 4. Electronic Property Calculation B->D Use Optimized Geometry E Optimized 3D Structure (Bond Lengths, Angles) B->E F Vibrational Spectra (FT-IR) C->F G HOMO-LUMO Energies (Reactivity Descriptors) D->G H Molecular Electrostatic Potential (MEP) Map D->H

Caption: A standardized workflow for DFT-based theoretical analysis.

Molecular Structure and Vibrational Analysis

Optimized Molecular Geometry

The geometry optimization reveals a planar architecture for the pyrrole ring, which is characteristic of aromatic systems.[5] The nitro and ethyl carboxylate groups introduce specific structural features. The electron-withdrawing nature of both substituents influences the bond lengths within the pyrrole ring, affecting its aromaticity. The table below summarizes key predicted geometrical parameters.

Table 1: Predicted Geometrical Parameters for Ethyl 5-nitro-1H-pyrrole-2-carboxylate

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))Justification
Bond Lengths
C=O (ester)~1.21 ÅTypical double bond character.
N-O (nitro)~1.23 ÅCharacteristic of a nitro group.
C-NO₂~1.46 ÅSingle bond connecting the ring to the nitro group.
N-H (pyrrole)~1.01 ÅStandard N-H single bond length.
Bond Angles
O-N-O (nitro)~125°Reflects sp² hybridization of the nitrogen atom.
C-C-O (ester)~124°Consistent with sp² hybridization of the carbonyl carbon.
Theoretical Vibrational Spectrum (FT-IR)

Vibrational analysis allows for the prediction of the infrared spectrum, providing theoretical validation for experimental characterization.[8] The key vibrational modes are dictated by the molecule's functional groups.

Table 2: Key Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchPyrrole Ring~3450 - 3500Medium
C-H StretchAromatic/Aliphatic~3100 - 3150 / ~2900 - 3000Medium-Weak
C=O StretchEthyl Ester~1720 - 1740Strong
N-O Asymmetric StretchNitro Group~1520 - 1560Strong
N-O Symmetric StretchNitro Group~1340 - 1380Strong
C-N StretchPyrrole Ring~1250 - 1300Medium

The strong predicted signals for the C=O and N-O stretches serve as distinctive fingerprints for identifying the compound. An experimental FT-IR spectrum is available for this compound, allowing for direct comparison and validation of the theoretical model.[11]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The reactivity of a molecule is largely governed by the interaction of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12][13]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[12]

For Ethyl 5-nitro-1H-pyrrole-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is anticipated to be concentrated on the highly electron-withdrawing nitro group. This separation of FMOs dictates its chemical behavior.

Diagram: Frontier Molecular Orbital Energy Levels

Sources

A Guide to the Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate: Mechanism and Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathway and mechanism for the formation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1][2][3] The core of this synthesis involves the regioselective electrophilic nitration of an ethyl 1H-pyrrole-2-carboxylate precursor. We will dissect the causal factors dictating the choice of nitrating agent, explore the mechanistic underpinnings of the reaction's regioselectivity, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important transformation.

Introduction: The Significance of Functionalized Pyrroles

The pyrrole nucleus is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents, including heme, chlorophyll, and atorvastatin.[4] Consequently, the development of robust and selective methods for the functionalization of the pyrrole ring is of paramount importance. The introduction of a nitro group, as in Ethyl 5-nitro-1H-pyrrole-2-carboxylate, is particularly strategic. The nitro group is a versatile functional handle that can be readily reduced to an amine for further elaboration or used to modulate the electronic properties of the molecule.[1]

However, the pyrrole ring presents a unique synthetic challenge. Its high electron density makes it exceptionally reactive towards electrophiles but also highly susceptible to acid-catalyzed polymerization and polysubstitution.[5][6] Direct nitration using standard conditions, such as a mixture of nitric and sulfuric acids, often leads to decomposition of the starting material.[6][7] This guide elucidates the refined approach necessary to overcome these challenges and achieve the target molecule in high yield and purity.

Part 1: The Synthetic Pathway: An Electrophilic Aromatic Substitution

The formation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is achieved through the electrophilic aromatic substitution of the precursor, Ethyl 1H-pyrrole-2-carboxylate. The key to a successful synthesis lies in controlling the reactivity of the pyrrole and the electrophile.

The Challenge: Pyrrole's Sensitivity

Pyrrole is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly increasing its nucleophilicity. This high reactivity makes it prone to polymerization in the presence of strong acids.[6] Therefore, the classic nitrating mixture (HNO₃/H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺), is too harsh and unsuitable for this substrate.[6][7]

The Solution: A Milder Nitrating Agent

To circumvent the issue of polymerization, a milder, less acidic nitrating agent is required. The reagent of choice is acetyl nitrate (CH₃COONO₂), which is conveniently generated in situ by reacting fuming nitric acid with acetic anhydride at low temperatures.[5][7][8] This mixture provides a controlled source of the electrophilic nitro group without the strongly acidic conditions that promote degradation.

The Mechanism of Formation

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism, which can be broken down into three key stages.

  • Stage 1: Generation of the Electrophile. Acetic anhydride reacts with nitric acid to form acetyl nitrate. While acetyl nitrate can act as the electrophile directly, it is in equilibrium with the nitronium ion (NO₂⁺), which is the primary active electrophile in this reaction.

  • Stage 2: Regioselective Electrophilic Attack. The electron-rich pyrrole ring attacks the electrophile. The regioselectivity of this attack is a critical consideration. The pyrrole ring is activated towards electrophilic substitution at the C2 and C5 positions (the α-positions) due to the superior stability of the resulting carbocation intermediate, which can be described by three resonance structures.[7][9] In our precursor, Ethyl 1H-pyrrole-2-carboxylate, the C2 position is already substituted. The ethyl carboxylate group is an electron-withdrawing group, which deactivates the ring. However, the powerful electron-donating effect of the ring nitrogen still directs substitution to the other available α-position: C5 . Attack at C5 allows for the positive charge of the intermediate (the sigma complex) to be delocalized over three atoms, including the nitrogen, conferring significant stability.

  • Stage 3: Rearomatization. A weak base, such as an acetate ion or a water molecule, abstracts the proton from the C5 position, collapsing the sigma complex and restoring the aromaticity of the pyrrole ring to yield the final product, Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Mechanistic Diagram

Mechanism_of_Nitration Mechanism for the Formation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate cluster_intermediate Intermediate cluster_product Product Precursor Ethyl 1H-pyrrole-2-carboxylate SigmaComplex Sigma Complex (Carbocation Intermediate) Precursor->SigmaComplex Stage 2: Electrophilic Attack at C5 NitratingAgent Acetyl Nitrate (from HNO₃ / Ac₂O) Product Ethyl 5-nitro-1H-pyrrole-2-carboxylate SigmaComplex->Product Stage 3: Rearomatization (-H⁺) Experimental_Workflow A 1. Prepare Acetyl Nitrate (HNO₃ + Ac₂O @ -10°C) C 3. Combine & React (Add A to B @ -10°C, 1-2h) A->C B 2. Dissolve Substrate (Ethyl 1H-pyrrole-2-carboxylate in Ac₂O) B->C D 4. Quench on Ice C->D E 5. Extract with DCM D->E F 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purify (Recrystallization) G->H I Final Product H->I

Sources

"Ethyl 5-nitro-1H-pyrrole-2-carboxylate" electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Executive Summary

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its chemical personality is dominated by the electronic interplay between the intrinsically electron-rich pyrrole ring and two powerful electron-withdrawing substituents: a nitro group at the 5-position and an ethyl carboxylate group at the 2-position. This guide provides a detailed analysis of the molecule's electronic architecture, exploring how these substituents modulate its structure, reactivity, and spectroscopic signatures. We will dissect the causality behind its synthesis, characterize its electronic landscape through spectroscopic and computational lenses, and connect these fundamental properties to its practical applications as a versatile chemical building block.

Molecular Architecture and Electronic Landscape

The foundation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate's properties lies in its structure. The parent 1H-pyrrole is a five-membered aromatic heterocycle with a six-π-electron system, making it inherently electron-rich and highly reactive towards electrophiles.[1][2][3] However, the strategic placement of electron-withdrawing groups (EWGs) dramatically inverts this characteristic.

The Dominant Influence of Electron-Withdrawing Substituents

The electronic character of the pyrrole ring in this molecule is fundamentally altered by the nitro (-NO₂) and ethyl carboxylate (-COOEt) groups. Both groups exert a strong electron-pulling effect through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in both substituents pulls electron density away from the pyrrole ring through the sigma bonds.

  • Mesomeric/Resonance Effect (-M): Both the nitro and carboxylate groups can delocalize the ring's π-electrons into their own systems, further depleting the ring of electron density. The nitro group, in particular, has one of the strongest -M effects.

This pronounced electron withdrawal deactivates the pyrrole ring towards traditional electrophilic aromatic substitution and renders the ring's carbon atoms electron-poor.[4] This electronic shift is the cornerstone of the molecule's reactivity and applications.

Rationale in Chemical Synthesis

The synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate requires careful strategic planning to manage the reactivity of the pyrrole core. A general synthetic pathway involves the introduction of the nitro and carboxylate groups onto a pyrrole scaffold.[5]

Causality in Synthesis: The choice of reaction sequence is critical. Attempting to nitrate an unsubstituted ethyl pyrrole-2-carboxylate can lead to polymerization or undesired side reactions due to the harsh acidic conditions typically used for nitration.[4] Therefore, a common strategy involves nitrating a more stable pyrrole precursor or utilizing milder nitrating agents. Furthermore, the pyrrole N-H proton is acidic and can interfere with certain reagents, often necessitating the use of a protecting group during synthetic manipulations, which is later removed.[5]

Below is a conceptual workflow illustrating a potential synthetic logic.

G cluster_0 Synthesis Workflow Start Ethyl 1H-pyrrole-2-carboxylate (Precursor) Step1 N-Protection (e.g., with a tosyl group) Start->Step1 Prevents side reactions Step2 Electrophilic Nitration (e.g., HNO₃/Ac₂O) Step1->Step2 Directs nitration to C5 Step3 N-Deprotection Step2->Step3 Restores N-H Product Ethyl 5-nitro-1H-pyrrole-2-carboxylate Step3->Product

Caption: Conceptual workflow for the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Probing the Electronic Environment: Spectroscopic Characterization

Spectroscopy provides empirical evidence of the electronic structure. The unique substitution pattern creates distinctive signatures that confirm the molecule's identity and reveal the influence of the functional groups.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. The electron-withdrawing nature of the substituents results in a general deshielding (downfield shift) of the remaining ring protons and carbons compared to the parent pyrrole.

Nucleus Predicted Chemical Shift (δ, ppm) Rationale
Ring Protons (H3, H4) 7.0 - 7.5Deshielded due to strong electron withdrawal from the -NO₂ and -COOEt groups, reducing electron density around the protons.
N-H Proton > 10The N-H proton is significantly deshielded and often broad due to its increased acidity and potential for hydrogen bonding.
Ethyl Protons (-CH₂CH₃) ~4.3 (q), ~1.3 (t)Typical shifts for an ethyl ester.
Ring Carbons (C2-C5) 110 - 140The carbon atoms are deshielded. The carbons directly attached to the EWGs (C2 and C5) are expected to be the most downfield.
Carbonyl Carbon (C=O) 160 - 165The chemical shift is in the typical range for an ester carbonyl, slightly upfield compared to saturated esters due to conjugation with the ring.[6][7]
Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy identifies the functional groups by their characteristic vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹) Significance
N-H Stretch 3100 - 3150A broad band characteristic of the pyrrole N-H bond.[5]
C=O Stretch (Ester) ~1710 - 1730Strong absorption, confirming the presence of the ethyl carboxylate group. The frequency is consistent with an α,β-unsaturated ester.[6][7]
Asymmetric NO₂ Stretch ~1520 - 1560A very strong and characteristic absorption for the nitro group conjugated with an aromatic system.
Symmetric NO₂ Stretch ~1340 - 1380Another strong and key indicator of the nitro functional group.
Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. For Ethyl 5-nitro-1H-pyrrole-2-carboxylate (MW: 184.15 g/mol ), the molecular ion peak (M⁺) at m/z 184 is expected to have a relatively low intensity.[5] This is a known behavior for aromatic nitro compounds, which tend to fragment readily due to the instability of the resulting radical cation.[5]

Computational Insights: Frontier Molecular Orbitals (FMO)

To predict reactivity, we can turn to computational chemistry, specifically Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions.[8]

HOMO-LUMO Energy and Reactivity

The electron-withdrawing substituents have a profound effect on the HOMO and LUMO energy levels.

  • Energy Level Reduction: Both the HOMO and LUMO energies are significantly lowered compared to unsubstituted pyrrole.

  • LUMO Stabilization: The LUMO is particularly stabilized and will have significant orbital contribution from the nitro group. This makes the molecule a good electron acceptor (electrophile).

  • HOMO-LUMO Gap: The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter. A smaller gap can indicate higher reactivity.[9] The low-lying LUMO suggests the molecule will be reactive towards nucleophiles and reducing agents.[10]

FMO cluster_pyrrole 1H-Pyrrole cluster_substituted Ethyl 5-nitro-1H-pyrrole-2-carboxylate p_lumo LUMO (High Energy) p_homo HOMO p_lumo->p_homo s_lumo LUMO (Low Energy) (Good Electron Acceptor) s_homo HOMO (Low Energy) note1 Large ΔE s_lumo->s_homo note2 Smaller ΔE Increased Reactivity E Energy E->p_homo

Caption: Effect of EWGs on Frontier Molecular Orbital energies of the pyrrole ring.

Molecular Electrostatic Potential (MEP)

An MEP map would visually confirm the electronic distribution. It would show:

  • Electron-rich regions (negative potential; red/yellow): Concentrated over the oxygen atoms of the nitro and carboxylate groups. These sites are susceptible to electrophilic attack.

  • Electron-poor regions (positive potential; blue): Spread across the pyrrole ring and the N-H proton, indicating susceptibility to nucleophilic attack.

Applications Rooted in Electronic Properties

The unique electronic landscape of Ethyl 5-nitro-1H-pyrrole-2-carboxylate makes it a valuable and versatile molecule.

Scaffold in Medicinal Chemistry

The compound is a key building block for synthesizing novel therapeutic agents.[5][11][12]

  • Mechanism of Action: The nitroaromatic scaffold is present in several drugs. Its efficacy often stems from the in vivo reduction of the nitro group to form reactive nitroso or hydroxylamine intermediates that can interact with biological targets. This mechanism is particularly relevant for developing antibacterial agents, including those effective against Mycobacterium tuberculosis.[5]

  • Versatility: The ester and the reducible nitro group serve as handles for chemical modification, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies.[13]

Intermediate in Organic Synthesis

The molecule's reactivity is dictated by its electron-poor nature. The nitro group is not just an electronic modulator but also a highly versatile functional group.[14]

Experimental Protocol: Catalytic Reduction of the Nitro Group

This protocol describes a standard procedure for converting the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the molecule. This transformation is a gateway to a vast array of further chemical modifications.

  • System Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq).

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.05 eq) to the flask.

  • Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

  • Atmosphere Exchange: Seal the flask and purge the system with nitrogen gas, followed by vacuum. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Introduce hydrogen gas into the flask (typically via a balloon or a hydrogenator) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, Ethyl 5-amino-1H-pyrrole-2-carboxylate, will have a different Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Potential in Materials Science

The low-lying LUMO and planar aromatic structure make this compound and its derivatives interesting for materials science.[14] Electron-deficient (n-type) organic materials are crucial components in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This molecule serves as a potential scaffold for developing new n-type semiconductors.

Conclusion

The electronic properties of Ethyl 5-nitro-1H-pyrrole-2-carboxylate are a classic example of substituent-driven chemical design. The powerful electron-withdrawing effects of the nitro and ethyl carboxylate groups transform the electron-rich pyrrole core into an electron-deficient system with a low-lying LUMO. This engineered electronic landscape is directly observable through distinct spectroscopic signatures and is the primary driver of the molecule's utility. From serving as a precursor to bioactive compounds in medicine to acting as a versatile intermediate for complex synthesis and a potential component in advanced materials, the value of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is fundamentally rooted in its tailored electronic architecture.

References

  • ResearchGate. Computational study about the derivatives of pyrrole as high-energy-density compounds. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. Available at: [Link]

  • Reactions of Five-Membered Heterocycles. (n.d.). Available at: [Link]

  • Wikipedia. Pyrrole. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). Heterocyclic Amines. Available at: [Link]

  • MySkinRecipes. ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate. Available at: [Link]

  • Springer. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles. Available at: [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available at: [Link]

  • ResearchGate. (2009, November 5). Computational Note on the Chemical Reactivity of Pyrrole Derivatives. Available at: [Link]

  • Porphyrin Systems. Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Available at: [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • IRJEdT. (2023, April). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • OpenStax. (2023, September 20). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • YouTube. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. Available at: [Link]

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Methodological & Application

Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of ethyl 5-nitro-1H-pyrrole-2-carboxylate, a pivotal intermediate in medicinal chemistry and novel drug development.[1][2][3][4] The nitropyrrole scaffold is a recurring motif in a variety of biologically active compounds, exhibiting potential antibacterial, antifungal, and anti-tumor properties.[1][2] This document provides a robust, step-by-step protocol for the nitration of ethyl pyrrole-2-carboxylate, delves into the underlying reaction mechanism, and emphasizes critical safety considerations. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of Nitropyrroles in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[5][6] The introduction of a nitro group onto the pyrrole ring dramatically influences its electronic properties and biological activity, making nitropyrroles valuable synthons for library synthesis in drug discovery programs.[2] Ethyl 5-nitro-1H-pyrrole-2-carboxylate, in particular, serves as a versatile precursor for the synthesis of more complex heterocyclic systems, with applications in the development of novel therapeutics targeting a range of diseases.[1][3][4] Its functional handles—the nitro group, the ester, and the reactive pyrrole ring positions—offer multiple avenues for chemical modification and diversification.

Chemical Theory and Mechanism: The Electrophilic Nitration of a Deactivated Pyrrole

The synthesis of ethyl 5-nitro-1H-pyrrole-2-carboxylate is achieved through the electrophilic nitration of ethyl pyrrole-2-carboxylate. The pyrrole ring is an electron-rich aromatic system, highly susceptible to electrophilic attack. However, the presence of the electron-withdrawing ethyl carboxylate group at the C2 position deactivates the ring towards electrophilic substitution.

The nitration of pyrroles is notoriously sensitive to reaction conditions. Strong acidic conditions, such as a mixture of nitric and sulfuric acids, can lead to polymerization and degradation of the pyrrole ring. Therefore, a milder nitrating agent is required. A mixture of fuming nitric acid and acetic anhydride is the reagent of choice for this transformation. This combination generates acetyl nitrate in situ, a less aggressive electrophile than the nitronium ion (NO₂⁺) formed in stronger acids.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: Acetic anhydride reacts with nitric acid to form acetyl nitrate.

  • Electrophilic Attack: The π-electrons of the pyrrole ring attack the nitrogen atom of acetyl nitrate. The attack is regioselective, occurring predominantly at the C5 position. This is due to the directing effect of the C2-ester group, which deactivates the adjacent C3 position and directs the incoming electrophile to the less hindered and electronically favorable C5 position.

  • Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton to a weak base in the reaction mixture to restore the aromaticity of the pyrrole ring, yielding the final product.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted pyrroles and is optimized for safety and yield.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Ethyl pyrrole-2-carboxylate≥98%Sigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific
Fuming Nitric Acid≥90%VWREXTREME CAUTION
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium Sulfate
Silica Gel230-400 meshFor column chromatography
Ethyl AcetateHPLC GradeFor chromatography
HexanesHPLC GradeFor chromatography
Equipment
  • Three-necked round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Detailed Synthesis Procedure

Safety First: This reaction is highly exothermic and involves corrosive and oxidizing reagents. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve ethyl pyrrole-2-carboxylate (5.0 g, 35.9 mmol) in acetic anhydride (50 mL).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath. It is crucial to maintain this temperature throughout the addition of the nitrating agent to control the exothermicity of the reaction and prevent side product formation.

  • Preparation of the Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (2.6 mL, 62.8 mmol) to acetic anhydride (20 mL) at 0 °C. Caution: This addition is exothermic. Allow the mixture to stir for 15 minutes at 0 °C before use.

  • Addition of the Nitrating Agent: Add the freshly prepared nitrating mixture dropwise to the solution of ethyl pyrrole-2-carboxylate over a period of 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.

  • Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water (200 mL) with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, typically a yellow to brown solid, is purified by column chromatography on silica gel.

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a pale yellow solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and two doublets for the pyrrole ring protons. The chemical shifts will be influenced by the electron-withdrawing nitro and ester groups.
¹³C NMR Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and the four carbons of the pyrrole ring. The carbon bearing the nitro group will be significantly downfield.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.[1]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (184.15 g/mol ).[1]

Workflow and Mechanistic Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Ethyl pyrrole-2-carboxylate in Acetic Anhydride Reaction_Vessel Nitration at -5 °C Start->Reaction_Vessel Nitrating_Agent Fuming HNO₃ in Acetic Anhydride Nitrating_Agent->Reaction_Vessel Quench Quench with Ice-Water Reaction_Vessel->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Ethyl 5-nitro-1H-pyrrole-2-carboxylate Purify->Final_Product

Figure 1: Experimental workflow for the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Nitration_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization HNO₃ + Ac₂O HNO₃ + (CH₃CO)₂O AcetylNitrate CH₃COONO₂ (Acetyl Nitrate) HNO₃ + Ac₂O->AcetylNitrate Pyrrole Ethyl pyrrole-2-carboxylate SigmaComplex Sigma Complex (Cationic Intermediate) Pyrrole->SigmaComplex + Acetyl Nitrate Product Ethyl 5-nitro-1H-pyrrole-2-carboxylate SigmaComplex->Product - H⁺

Figure 2: Simplified mechanism of the electrophilic nitration of ethyl pyrrole-2-carboxylate.

Safety and Handling

  • Nitric Acid: Fuming nitric acid is a powerful oxidizing agent and is extremely corrosive. It can cause severe burns upon contact with skin and eyes, and its fumes are toxic upon inhalation. Always handle it in a well-ventilated fume hood with appropriate PPE.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted nitrating agent carefully before disposal.

Conclusion

The synthesis of ethyl 5-nitro-1H-pyrrole-2-carboxylate via the nitration of ethyl pyrrole-2-carboxylate is a critical transformation for accessing a key building block in drug discovery. The protocol outlined in this application note provides a reliable and reproducible method for obtaining this compound in high purity. By understanding the underlying chemical principles and adhering to strict safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development endeavors.

References

  • Request PDF. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. [Link]

  • DalSpace. (2016, July 27). Thionation reactions of 2-pyrrole carboxylates. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • ResearchGate. (2025, August 5). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. [Link]

  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • RSC Publishing. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • ResearchGate. (2025, August 7). (PDF) Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: A comparison of the reaction pathways. [Link]

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Nitration of ethyl 1H-pyrrole-2-carboxylate protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Regioselective Nitration of Ethyl 1H-Pyrrole-2-carboxylate: A Comprehensive Guide for Synthetic Chemists

Abstract

This document provides a detailed protocol and scientific background for the nitration of ethyl 1H-pyrrole-2-carboxylate. Nitrated pyrrole heterocycles are pivotal structural motifs in medicinal chemistry and drug development, serving as versatile intermediates for a wide range of pharmacologically active compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, regioselectivity, safety procedures, and a step-by-step experimental protocol for synthesizing ethyl 4-nitro- and ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Introduction: The Significance of Nitropyrroles

The pyrrole ring is a fundamental scaffold in numerous biologically active natural products and pharmaceuticals.[1] The introduction of a nitro group (—NO₂) onto this ring system dramatically enhances its utility as a synthetic building block. The nitro group is a strong electron-withdrawing group and a versatile functional handle that can be readily transformed into other functionalities, such as amines, enabling the construction of diverse and complex molecular architectures for drug discovery.[1] Ethyl 5-nitro-1H-pyrrole-2-carboxylate, for example, is a key intermediate in the synthesis of novel antibacterial agents and compounds targeting neurological disorders.[2][3]

This application note addresses the specific challenge of nitrating ethyl 1H-pyrrole-2-carboxylate, a molecule featuring both an activating (NH group) and a deactivating (ester group) substituent, leading to a fascinating case of regiochemical control.

Chemical Theory and Mechanistic Insights

The Challenge of Pyrrole Nitration

Pyrrole is an electron-rich aromatic heterocycle that is highly susceptible to electrophilic attack. However, this high reactivity also makes it prone to polymerization and oxidation under strongly acidic conditions, such as the standard nitric acid/sulfuric acid mixture used for nitrating benzene.[4] Therefore, a milder nitrating agent is essential for a successful reaction.

Acetyl Nitrate: The Reagent of Choice

The combination of nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O) generates the active nitrating species, acetyl nitrate (CH₃COONO₂), in situ.[5][6]

(CH₃CO)₂O + HNO₃ → CH₃COONO₂ + CH₃COOH[5]

Acetyl nitrate is a significantly milder electrophile than the nitronium ion (NO₂⁺) generated in stronger acids. This allows for a controlled electrophilic aromatic substitution on the sensitive pyrrole ring, minimizing side reactions like polymerization.[4][5] The reaction proceeds through a two-step mechanism: nucleophilic attack by the pyrrole ring on the acetyl nitrate, followed by rearomatization.[7]

Regioselectivity: A Tale of Two Directors

The regiochemical outcome of the nitration of ethyl 1H-pyrrole-2-carboxylate is governed by the competing directing effects of the substituents on the ring:

  • The Pyrrole NH: The lone pair on the nitrogen atom strongly activates the ring towards electrophilic substitution, primarily at the α-positions (C2 and C5), due to the superior stability of the resulting carbocation intermediate.[4][7]

  • The Ethyl Carboxylate Group (—COOEt) at C2: This is an electron-withdrawing group that deactivates the ring. In aromatic systems, such groups typically act as meta-directors. In the context of the pyrrole ring, this translates to directing the incoming electrophile to the C4 position.

The interplay of these effects means the incoming nitro group will be directed to the two available positions: C4 (directed by the ester) and C5 (the other α-position, strongly favored by the ring's inherent reactivity). Consequently, the reaction is expected to yield a mixture of ethyl 4-nitro-1H-pyrrole-2-carboxylate and ethyl 5-nitro-1H-pyrrole-2-carboxylate .[8] The separation of these isomers is typically achieved via column chromatography.

Critical Safety Considerations

Nitration reactions are inherently hazardous and must be treated with extreme caution. The following safety protocols are mandatory.

  • Exothermic Reaction: Nitrations are highly exothermic and can lead to thermal runaway if not properly controlled.[9] Strict temperature control is paramount.

  • Corrosive Reagents: Nitric acid is highly corrosive and can cause severe burns upon contact with skin or eyes.[10][11][12] Acetic anhydride is also corrosive and a lachrymator.

  • Explosion Hazard: Nitric acid can react violently with organic compounds and other chemicals, posing an explosion hazard.[10] Never mix nitric acid waste with organic solvent waste.[13]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[10][12]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood with adequate ventilation to control exposure to toxic fumes.[10][11] An emergency eyewash and safety shower must be readily accessible.[12][13]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted pyrroles.[8]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (Example)Moles (mol)Stoic. Eq.
Ethyl 1H-pyrrole-2-carboxylateC₇H₉NO₂139.151.39 g0.011.0
Acetic AnhydrideC₄H₆O₃102.0915 mL-Solvent
Fuming Nitric Acid (≥90%)HNO₃63.010.76 g (0.5 mL)0.0121.2
Dichloromethane (DCM)CH₂Cl₂84.93As needed-Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-Quench
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying
Equipment
  • 100 mL three-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Ice-salt bath or cryocooler

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add 5 mL of acetic anhydride.

    • Cool this flask to -10 °C using an ice-salt bath.

    • Slowly, dropwise, add 0.5 mL (0.76 g) of fuming nitric acid to the cold acetic anhydride with gentle stirring. CAUTION: This addition is exothermic. Maintain the temperature below 0 °C throughout the addition.

    • Once the addition is complete, allow the mixture to stir for 10 minutes at -10 °C. This is your acetyl nitrate solution.

  • Reaction Setup:

    • Charge a 100 mL three-necked flask with ethyl 1H-pyrrole-2-carboxylate (1.39 g) and 10 mL of acetic anhydride.

    • Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel containing the prepared acetyl nitrate solution.

    • Cool the flask to -10 °C using an ice-salt bath.

  • Nitration Reaction:

    • Slowly add the acetyl nitrate solution dropwise to the solution of the pyrrole ester over 30 minutes.

    • CRITICAL: Meticulously maintain the internal reaction temperature below -5 °C during the entire addition.

    • After the addition is complete, allow the reaction mixture to stir at -5 to 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC if desired.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the cold reaction mixture onto 100 g of crushed ice in a beaker.

    • Stir until all the ice has melted. This hydrolyzes the excess acetic anhydride.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the products with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a mixture of isomers.

    • Purify the crude mixture by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the 4-nitro and 5-nitro isomers.

    • Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the protocol.

Nitration_Workflow prep 1. Prepare Acetyl Nitrate (HNO₃ + Ac₂O @ <0°C) setup 2. Setup Reaction (Substrate in Ac₂O @ -10°C) react 3. Nitration (Add Acetyl Nitrate @ <-5°C) setup->react Slow Addition quench 4. Quench & Neutralize (Pour onto ice, add NaHCO₃) react->quench Stir 1-2h extract 5. Extraction (DCM / Water) quench->extract purify 6. Purification (Column Chromatography) extract->purify Dry & Concentrate analyze 7. Analysis (NMR, MS) purify->analyze

Caption: Workflow for the nitration of ethyl 1H-pyrrole-2-carboxylate.

References

  • Propose a mechanism for the nitr
  • pyrrole nitr
  • Buy Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • Nitr
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Why does the nitration of furan require HNO3 and acetic anhydride?. Quora.
  • Question: What is the mechanism of nitration or pyrrole through electrophilic arom
  • NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
  • The Nitration of Canrenone With Acetic anhydride/nitric Acid. PubMed.
  • Acetyl nitr
  • Exploring the Reaction Mechanism of Menke Nitr
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
  • The Duality of Mechanism for Nitration in Acetic Anhydride. RSC Publishing.
  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Journal of the American Chemical Society.
  • ethyl 4-nitro-1H-pyrrole-2-carboxyl

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The Versatile Scaffolding of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of foundational molecules is paramount to the efficient construction of complex molecular architectures. Among these, Ethyl 5-nitro-1H-pyrrole-2-carboxylate has emerged as a highly versatile and reactive building block. Its utility spans from the synthesis of novel pharmaceutical agents to the development of advanced materials.[1][2] This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this powerful intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.

Physicochemical Properties and Spectroscopic Data

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a yellowish-brown solid with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .[1][3] The presence of the electron-withdrawing nitro group and the ethyl ester functionality on the pyrrole ring dictates its unique reactivity.

Table 1: Physicochemical Properties of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

PropertyValueReference
CAS Number 36131-46-1[1]
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1]
Appearance Yellowish brown solid[1]
Boiling Point 347.7 °C at 760 mmHg[4]
Density 1.374 g/cm³[4]
Storage 0-8 °C[1]

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. The distinct electronic environment created by the substituents gives rise to characteristic spectroscopic signatures.[3]

The Synthetic Potential: A Multifaceted Building Block

The synthetic versatility of Ethyl 5-nitro-1H-pyrrole-2-carboxylate stems from the presence of three key reactive sites: the nitro group, the ethyl ester, and the pyrrole ring itself. This allows for a diverse range of chemical transformations, making it a valuable precursor for a wide array of more complex molecules.[1][3]

Transformations of the Nitro Group: Gateway to Aminopyrroles

The reduction of the nitro group to a primary amine is one of the most pivotal transformations of this building block. The resulting ethyl 5-amino-1H-pyrrole-2-carboxylate is a key intermediate for the synthesis of various biologically active compounds, including those with antibacterial properties.[3] Several reliable methods can be employed for this reduction, with the choice of reagent often depending on the presence of other functional groups in the molecule.

This method is often preferred for its clean reaction profile and high efficiency.[5]

DOT Diagram: Workflow for Catalytic Hydrogenation

Start Dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Ethanol Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogenation Pressurize with H₂ (50 psi) and Stir Catalyst->Hydrogenation Monitoring Monitor by TLC/LC-MS Hydrogenation->Monitoring Filtration Filter through Celite® Monitoring->Filtration Reaction Complete Evaporation Concentrate under Reduced Pressure Filtration->Evaporation Product Ethyl 5-amino-1H-pyrrole-2-carboxylate Evaporation->Product

Caption: Catalytic hydrogenation workflow.

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • In a pressure vessel, dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate in ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 5-amino-1H-pyrrole-2-carboxylate.

  • If necessary, purify the product by column chromatography or recrystallization.

Expert Insight: The choice of a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration. However, care must be taken as Pd/C is pyrophoric.

This method is a milder alternative and is particularly useful when other reducible functional groups are present in the molecule.[6]

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol

  • 3M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate in ethanol.

  • Add Tin(II) chloride dihydrate to the solution and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a cold solution of sodium hydroxide to precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the product.

N-Alkylation and N-Arylation: Diversifying the Pyrrole Core

The pyrrole nitrogen can be functionalized through alkylation or arylation, providing a route to a diverse range of substituted pyrroles with potential applications in medicinal chemistry and materials science.[2]

DOT Diagram: General Scheme for N-Alkylation

Pyrrole Ethyl 5-nitro-1H-pyrrole-2-carboxylate N-H Reagents Base (e.g., NaH, K₂CO₃) Alkyl Halide (R-X) Pyrrole:n->Reagents Product N-Alkyl-Ethyl 5-nitro-1H-pyrrole-2-carboxylate N-R Reagents->Product:n

Caption: N-Alkylation of the pyrrole ring.

Ester Group Manipulations: Amide Formation and Beyond

The ethyl ester at the 2-position of the pyrrole ring is amenable to various transformations, most notably hydrolysis to the corresponding carboxylic acid or amidation to form pyrrole-2-carboxamides. These derivatives are of significant interest in drug discovery.

Applications in the Synthesis of Biologically Active Molecules

The true power of Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a building block is demonstrated in its application to the synthesis of complex, biologically active molecules.

Synthesis of Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a class of heterocyclic compounds that are prevalent in many biologically active molecules, including kinase inhibitors for cancer therapy.[7][8] A common synthetic strategy involves the construction of the pyridine ring onto the pyrrole core, often starting from an aminopyrrole derivative.

DOT Diagram: Synthetic Pathway to Pyrrolo[2,3-b]pyridines

Start Ethyl 5-nitro-1H- pyrrole-2-carboxylate Reduction Reduction of Nitro Group Start->Reduction AminoPyrrole Ethyl 5-amino-1H- pyrrole-2-carboxylate Reduction->AminoPyrrole Cyclization Condensation/ Cyclization AminoPyrrole->Cyclization Product Pyrrolo[2,3-b]pyridine Derivative Cyclization->Product

Caption: Synthesis of Pyrrolo[2,3-b]pyridines.

Precursor to DNA Minor-Groove Binders

Nitropyrrole-containing compounds are crucial intermediates in the synthesis of modified DNA minor-groove binders. These molecules have potential applications as anticancer and antiviral agents.

Safety and Handling

Ethyl 5-nitro-1H-pyrrole-2-carboxylate should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is harmful if swallowed and causes skin and eye irritation. It is recommended to work in a well-ventilated fume hood. The compound should be stored in a cool, dry place.[1]

Conclusion

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a cornerstone building block in modern organic synthesis. Its trifunctional nature allows for a diverse array of chemical transformations, providing access to a wide range of complex nitrogen-containing heterocycles. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile molecule's full synthetic potential in the pursuit of novel scientific discoveries.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. Available at: [Link]

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  • Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2014, October 28). ACS Publications. Available at: [Link]

  • Khaled M.H. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Available at: [Link]

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  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). Available at: [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020, June 1). ScienceDirect. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). National Institutes of Health. Available at: [Link]

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Application Notes & Protocols: The Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. This document elucidates the compound's foundational chemistry, synthesis, and versatile applications as a pivotal building block in the discovery of novel therapeutic agents.

Foundational Overview: A Privileged Scaffold in Drug Discovery

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is an organic compound featuring a five-membered aromatic pyrrole ring, a nitro group (-NO₂) at the 5-position, and an ethyl carboxylate group at the 2-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly valuable intermediate in synthetic organic and medicinal chemistry.[1][2][3]

The pyrrole nucleus itself is a cornerstone of numerous biologically active natural products and pharmaceuticals, recognized for its ability to participate in various biological interactions.[1][4] The addition of a nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the pyrrole ring. This feature is often exploited to enhance biological activity; for instance, the electronegativity offered by the nitro group can be crucial for antimicrobial efficacy.[4][5] Consequently, this compound serves as a critical starting material for constructing complex nitrogen-containing heterocycles, which form the backbone of many bioactive molecules.[6]

Physicochemical Properties

A summary of the key properties of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is provided below for quick reference.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄[1][3][7]
Molecular Weight 184.15 g/mol [1][3]
CAS Number 36131-46-1[2][3][6][7]
Appearance Yellowish-brown solid[3]
Boiling Point 347.7 °C at 760 mmHg[7]
Density 1.374 g/cm³[7]
Storage Temperature 0-8 °C[3]
IUPAC Name ethyl 5-nitro-1H-pyrrole-2-carboxylate[2]
SMILES CCOC(=O)C1=CC=C(N1)N+(=O)O-[1][2]

Synthesis and Chemical Reactivity: A Platform for Molecular Diversity

The utility of Ethyl 5-nitro-1H-pyrrole-2-carboxylate stems from its straightforward synthesis and the versatile reactivity of its functional groups. Understanding these aspects is crucial for designing efficient synthetic routes to target molecules.

General Synthesis Strategy

The synthesis of this compound can be achieved through several established organic chemistry methods.[1] A common conceptual pathway involves the nitration of a pyrrole-2-carboxylate precursor. The presence of the electron-withdrawing carboxylate group directs the incoming nitro group to the 5-position.

G Pyrrole Pyrrole Precursor (e.g., Ethyl 1H-pyrrole-2-carboxylate) Nitration Electrophilic Nitration (e.g., HNO₃) Pyrrole->Nitration Product Ethyl 5-nitro-1H-pyrrole-2-carboxylate Nitration->Product

Caption: General synthetic logic for Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Key Chemical Transformations

The true power of this molecule lies in its capacity for subsequent chemical modifications, which allow for the creation of diverse molecular libraries for drug screening.

  • Reduction of the Nitro Group : The nitro group is readily reduced to a primary amine (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.[1] This transformation is fundamental, as the resulting amino group is a key nucleophile for forming amides, sulfonamides, and other functional groups, dramatically expanding the accessible chemical space.

  • Nucleophilic Substitution at the Carboxylate : The ethyl ester can undergo nucleophilic substitution reactions.[1] For example, reaction with various amines (amidification) or alcohols (transesterification) allows for the introduction of different side chains, which can be tailored to modulate properties like solubility, lipophilicity, and target binding.

  • Cyclization Reactions : The compound can serve as a precursor in cyclization reactions to form more complex, fused heterocyclic systems.[1] These larger scaffolds are often found in potent pharmaceutical agents.

G cluster_0 Core Compound cluster_1 Derivatization Pathways Start Ethyl 5-nitro-1H-pyrrole-2-carboxylate Reduction Nitro Group Reduction (e.g., H₂/Pd) Start->Reduction Pathway 1 Substitution Nucleophilic Substitution (at Ester) Start->Substitution Pathway 2 Amine Ethyl 5-amino-1H-pyrrole-2-carboxylate Reduction->Amine Amide Amide Derivatives (via Amine) Amine->Amide Further Synthesis NewEster New Ester/Amide Derivatives Substitution->NewEster

Caption: Key reactive pathways for derivatization.

Applications in Medicinal Chemistry

The structural features of Ethyl 5-nitro-1H-pyrrole-2-carboxylate make it a privileged scaffold for developing drugs across multiple therapeutic areas.[4][8]

Antimicrobial Agents

The most prominent application is in the development of new antibacterial and antifungal agents.[1]

  • Anti-tuberculosis Activity : Research has demonstrated that Ethyl 5-nitro-1H-pyrrole-2-carboxylate and its derivatives show effectiveness against Mycobacterium tuberculosis.[1][9] The nitroaromatic scaffold is a well-established pharmacophore in anti-tubercular drug design.

  • General Antibacterial/Antifungal Properties : The nitro group is known to enhance the antimicrobial properties of heterocyclic compounds.[5] The pyrrole ring itself is found in natural antifungal agents like pyrrolnitrin.[4] The combination of these two pharmacophores in one molecule provides a strong foundation for developing novel antimicrobial drugs to combat resistance.[10]

Anticancer and Antiviral Research

While direct activity may vary, the compound is a key intermediate for more complex structures with cytostatic and antiviral potential.

  • Anticancer : Pyrrole-based structures are known to exhibit antitumor properties.[4][11] For instance, derivatives like pyrrolo[2,3-d]pyrimidines have been investigated as potent anticancer agents.[8] Ethyl 5-nitro-1H-pyrrole-2-carboxylate provides an accessible entry point to such complex heterocyclic systems.

  • Antiviral : Fused pyrrole heterocycles have shown promise as antiviral agents, including against Hepatitis C Virus (HCV).[8] The ability to functionalize both the nitro and ester groups allows for the systematic optimization required in antiviral drug discovery.

Other Therapeutic Areas
  • Neurological Disorders : The core structure is being explored for designing novel drugs targeting neurological disorders, partly due to its potential to be modified to cross the blood-brain barrier.[2][3][6]

  • Anti-inflammatory Agents : Pyrrole derivatives have been successfully developed as anti-inflammatory drugs, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[11][12]

Experimental Protocols

The following protocols are provided as foundational methodologies. Researchers must adapt these procedures based on laboratory conditions and specific target derivatives, always adhering to institutional safety guidelines.

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrrole-2-carboxylate via Nitro Reduction

This protocol details the conversion of the nitro-pyrrole starting material into its amino derivative, a versatile intermediate for further synthesis. The causality for this step is to introduce a nucleophilic handle for subsequent library generation.

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate

  • Ethanol (or Methanol), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) supply or a suitable hydrogen transfer reagent (e.g., ammonium formate)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous ethanol.

  • Inerting : Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

  • Catalyst Addition : Carefully add 10% Pd/C catalyst (approx. 5-10 mol%) to the solution under a positive pressure of inert gas. Causality: Pd/C is an efficient catalyst for the hydrogenation of nitro groups. Handling it under inert gas prevents potential ignition of the solvent-wetted catalyst in the presence of air.

  • Reaction : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (balloon pressure is often sufficient). Repeat this purge cycle 3 times.

  • Monitoring : Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up : Once the reaction is complete, carefully purge the flask with inert gas again to remove all hydrogen.

  • Filtration : Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product. Causality: Celite® provides a fine filtration medium that prevents the fine black palladium powder from passing through.

  • Concentration : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude Ethyl 5-amino-1H-pyrrole-2-carboxylate can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Workflow for Antimicrobial Susceptibility Testing

This outlines a standard workflow for evaluating the synthesized pyrrole derivatives for their antimicrobial activity using the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).

G start Prepare Stock Solution of Test Compound in DMSO plate Perform 2-fold Serial Dilutions in 96-well Plate with Broth start->plate inoculate Inoculate Wells with Standardized Bacterial/Fungal Suspension plate->inoculate incubate Incubate Plate at Optimal Growth Temperature (e.g., 37°C) inoculate->incubate read Read Results Visually or with Plate Reader (OD600) incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Application Note:

  • Self-Validation : The protocol's integrity is maintained by including positive controls (a known antibiotic), negative controls (no compound), and sterility controls (no microbes).

  • Causality of Choices : DMSO is used for the stock solution due to its ability to dissolve a wide range of organic compounds. Serial dilution is a standard, efficient method for testing a range of concentrations to pinpoint the MIC. Reading optical density (OD) provides a quantitative measure of microbial growth inhibition.

Conclusion and Future Directions

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactivity allows for the rational design and synthesis of diverse compound libraries targeting a spectrum of diseases, most notably infectious diseases and cancer.[1][8][10]

Future research should focus on expanding the structural diversity of derivatives, exploring novel cyclization strategies, and employing computational tools to guide the design of next-generation inhibitors. Elucidating the precise mechanisms of action for the most potent compounds will be critical for their advancement as clinical candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. [Link]

  • Bansal, Y., & Kaur, M. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(23), 17465-17485. [Link]

  • Juárez-Carvajal, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639. [Link]

  • Stadler, A., & Kappe, C. O. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11056-11066. [Link]

  • ChemSynthesis. ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. [Link]

  • Sravanthi, T., & Manju, S. L. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

  • Porphyrin Systems. Ethyl 5-nitro-1H-pyrrole-2-carboxylate. [Link]

  • Rawat, P., Gautam, A., & Singh, R. N. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(23), 8565. [Link]

  • Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112771. [Link]

  • Popa, M. I., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(3), 682. [Link]

  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Zhang, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(6), 461-468. [Link]

Sources

Application Notes & Protocols: Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a Versatile Precursor for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound distinguished by its unique molecular architecture, featuring an electron-rich pyrrole core functionalized with both an electron-withdrawing nitro group and an ethyl carboxylate moiety.[1] This strategic arrangement of functional groups imparts a versatile reactivity profile, establishing it as a highly valuable building block for the synthesis of complex organic molecules and novel materials.[1][2] This guide provides an in-depth exploration of its properties, synthesis protocols, and its application in the development of advanced functional polymers and Metal-Organic Frameworks (MOFs). The methodologies are presented with a focus on the underlying chemical principles to empower researchers in drug development and material science to leverage this compound for innovative applications.[1][2][3]

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is fundamental for its effective use in synthesis. The compound typically presents as a solid with a molecular weight of approximately 184.15 g/mol .[1][4]

Table 1: Key Physicochemical Data

PropertyValueReference(s)
CAS Number 36131-46-1[3][4][5]
Molecular Formula C₇H₈N₂O₄[1][4]
Molecular Weight 184.15 g/mol [1][4]
Boiling Point 347.7 °C at 760 mmHg[5][6]
Density ~1.374 g/cm³[6]
Appearance Solid[5]
Storage Temperature 2-8°C, Sealed in dry, dark place[7]

Spectroscopic Signature: The structural identity and purity of Ethyl 5-nitro-1H-pyrrole-2-carboxylate are unequivocally confirmed through spectroscopic analysis.[1]

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl group (a triplet and a quartet) and distinct resonances for the protons on the pyrrole ring. The precise chemical shifts of the pyrrole protons are influenced by the strong deshielding effect of the adjacent nitro and carboxylate groups.

  • ¹³C NMR: The carbon spectrum will show signals corresponding to the ethyl group, the ester carbonyl, and the four carbons of the pyrrole ring, with the carbons attached to the nitro and ester groups shifted significantly downfield.

  • FT-IR: The infrared spectrum provides clear evidence of the key functional groups. Expect strong absorption bands corresponding to the N-H stretch of the pyrrole ring, the C=O stretch of the ester (~1717 cm⁻¹), and asymmetric and symmetric stretches for the nitro group (NO₂).[8]

Synthesis Protocol: Nitration of Ethyl 1H-pyrrole-2-carboxylate

The most direct route to Ethyl 5-nitro-1H-pyrrole-2-carboxylate is via the electrophilic nitration of the parent ester, Ethyl 1H-pyrrole-2-carboxylate.

Causality Behind Experimental Choices: Pyrrole rings are highly activated towards electrophilic substitution but are also notoriously susceptible to acid-catalyzed polymerization.[9][10] Therefore, the choice of nitrating agent is critical. While strong acid mixtures like H₂SO₄/HNO₃ would likely lead to decomposition and the formation of tar, a milder reagent such as acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the preferred method.[9] The reaction is performed at low temperatures to control the exothermic nitration and further minimize side reactions.

Experimental Workflow: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification A Acetic Anhydride (in flask) C Cool to -10°C A->C 1. Add to flask B Fuming Nitric Acid B->C 2. Add dropwise E Maintain -10°C to -5°C C->E 3. Add dropwise to substrate solution D Ethyl 1H-pyrrole-2-carboxylate (in Acetic Anhydride) D->E F Reaction Stirring (1-2 hours) E->F G Pour onto Ice-Water F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Recrystallize (e.g., from Ethanol/Water) I->J K Dry under Vacuum J->K L Final Product K->L

Caption: Workflow for the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Step-by-Step Protocol:
  • Reagent Preparation (Acetyl Nitrate): In a three-necked flask equipped with a dropping funnel and a thermometer, place acetic anhydride. Cool the flask to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled acetic anhydride with vigorous stirring. Maintain the temperature below 0 °C throughout the addition. After the addition is complete, stir the solution for an additional 15 minutes at this temperature.

  • Substrate Solution: In a separate flask, dissolve Ethyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to -10 °C.

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the solution of Ethyl 1H-pyrrole-2-carboxylate. The internal temperature must be carefully maintained between -10 °C and -5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of ice and water.

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

  • Validation: Dry the purified solid under vacuum and characterize it using NMR and IR spectroscopy to confirm its structure and purity against reference data.

Application in Functional Polymer Synthesis

The dual functionality of Ethyl 5-nitro-1H-pyrrole-2-carboxylate makes it an exceptional precursor for creating functionalized polymers.[2][3] The nitro group can be chemically transformed into an amine, which is a versatile handle for polymerization, while the pyrrole ring itself offers a pathway to conductive polymers.[1][11]

Pathway A: Derivatization for Chain-Growth Polymerization

The most powerful application involves the reduction of the nitro group to a primary amine. This transformation converts the molecule into Ethyl 5-amino-1H-pyrrole-2-carboxylate, a monomer suitable for step-growth polymerization to form polyamides or polyimides.

G A Ethyl 5-nitro-1H- pyrrole-2-carboxylate B Reduction (e.g., Pd/C, H₂ or SnCl₂) A->B C Ethyl 5-amino-1H- pyrrole-2-carboxylate B->C D Polymerization C->D E Functional Polymer (e.g., Polyamide) D->E F Diacyl Chloride (Co-monomer) F->D

Caption: Pathway from nitro-pyrrole precursor to a functional polyamide.

Protocol: Reduction of Nitro Group and Polyamide Formation
  • Reduction to Amine:

    • Dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis indicates the complete consumption of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-amino-1H-pyrrole-2-carboxylate. This product can be purified by column chromatography if necessary.

  • Polyamide Synthesis (Conceptual):

    • Dissolve the synthesized amino-pyrrole monomer in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide) containing a base such as pyridine.

    • Cool the solution in an ice bath.

    • Add a stoichiometric amount of a diacyl chloride (e.g., terephthaloyl chloride) dissolved in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven.

    • Characterize the polymer using GPC for molecular weight distribution and FTIR to confirm the formation of amide bonds.

Application in Metal-Organic Framework (MOF) Synthesis

The carboxylate group of Ethyl 5-nitro-1H-pyrrole-2-carboxylate can be hydrolyzed to a carboxylic acid, which serves as an organic linker to coordinate with metal ions or clusters, forming a Metal-Organic Framework (MOF). The pendant nitro group becomes an integrated functional part of the MOF's porous structure, which can be exploited for selective gas adsorption or sensing applications.[12][13]

MOF Self-Assembly Logic

G cluster_ligand Ligand Preparation cluster_assembly MOF Synthesis A Ethyl 5-nitro-1H- pyrrole-2-carboxylate B Hydrolysis (e.g., LiOH, H₂O/THF) A->B C 5-Nitro-1H-pyrrole- 2-carboxylic Acid (Organic Linker) B->C E Solvothermal Reaction (in DMF/Ethanol) C->E D Metal Salt (e.g., Zn(NO₃)₂·6H₂O) D->E F Functional MOF Crystal E->F

Caption: Logical flow for the synthesis of a nitro-functionalized MOF.

Protocol: Synthesis of a Nitro-Functionalized MOF (Conceptual)
  • Ligand Synthesis (Hydrolysis):

    • Dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH).

    • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the solution with dilute HCl to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the resulting 5-nitro-1H-pyrrole-2-carboxylic acid.

  • MOF Synthesis (Solvothermal):

    • In a glass vial, combine the synthesized 5-nitro-1H-pyrrole-2-carboxylic acid linker and a metal salt (e.g., zinc nitrate hexahydrate) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

    • Seal the vial and place it in a programmable oven.

    • Heat the mixture to a specific temperature (e.g., 80-120 °C) for 24-48 hours.

    • Allow the oven to cool down slowly to room temperature to promote crystal growth.

    • Collect the crystalline product by filtration, wash with fresh solvent (DMF), and dry.

    • Characterize the resulting MOF using Powder X-ray Diffraction (PXRD) to confirm its crystalline structure and porosity.

Safety and Handling

Ethyl 5-nitro-1H-pyrrole-2-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5]

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[6][14] In case of fire, use standard procedures suitable for surrounding materials; the compound itself is not considered a significant fire risk.[14]

References

  • J&K Scientific. Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1. [Link]

  • PubMed. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. [Link]

  • National Institutes of Health (NIH). (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

  • PubMed. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]

  • INDOFINE Chemical Company. ETHYL 5-NITRO-1H-PYRROLE-2-CARBOXYLATE | 36131-46-1. [Link]

  • ResearchGate. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. [Link]

  • Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids. [Link]

  • ResearchGate. (2008, September). Synthesis and characterization of new functionalised pyrrole copolymers. [Link]

  • Porphyrin Systems. Ethyl 5-nitro-1H-pyrrole-2-carboxylate. [Link]

  • University of Texas at San Antonio. Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. [Link]

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  • Dalton Transactions (RSC Publishing). Metal–organic frameworks constructed from tib and carboxylate acid ligands: selective sensing of nitro explosives and magnetic properties. [Link]

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  • ResearchGate. (2019, August 6). Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. [Link]

Sources

Application Note and Experimental Protocol for the Reduction of the Nitro Group in Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aromatic and heteroaromatic nitro compounds is a cornerstone transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting amino group is a versatile functional handle for the construction of a wide array of complex molecules and pharmaceutical intermediates.[1][2] Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a valuable building block, and its corresponding amine, Ethyl 5-amino-1H-pyrrole-2-carboxylate, serves as a key precursor for various bioactive compounds.[1][3] This document provides a detailed, field-proven protocol for the efficient reduction of the nitro group in Ethyl 5-nitro-1H-pyrrole-2-carboxylate, designed for researchers, scientists, and drug development professionals. We will focus on a robust and scalable method using iron powder in the presence of ammonium chloride, a system known for its mildness, cost-effectiveness, and high yield.[4][5]

Method Selection: The Rationale for Iron-Mediated Reduction

While several methods exist for the reduction of nitroarenes, including catalytic hydrogenation and reductions with tin(II) chloride or sodium dithionite, the Fe/NH4Cl system offers a compelling balance of efficiency, safety, and practicality for many laboratory settings.[6][7]

  • Chemoselectivity: This method is known for its excellent chemoselectivity, reducing the nitro group while typically leaving other reducible functionalities, such as esters, intact.[8]

  • Safety and Cost-Effectiveness: Compared to catalytic hydrogenation, which requires specialized high-pressure equipment and handling of pyrophoric catalysts, the Fe/NH4Cl system is operationally simpler and utilizes inexpensive and readily available reagents.[9][10][11][12]

  • Mild Reaction Conditions: The reaction proceeds under relatively mild, near-neutral conditions, avoiding the strongly acidic environment of other metal-based reductions that could lead to substrate degradation.[4]

The reaction mechanism is believed to involve a series of single electron transfers from the iron metal to the nitro group, with the ammonium chloride acting as a proton source and electrolyte to facilitate the process.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, from reaction setup to the isolation of the final product.

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification A Combine Ethyl 5-nitro-1H-pyrrole-2-carboxylate, Ethanol, and Ammonium Chloride B Add Iron Powder A->B Stirring C Heat to Reflux and Monitor by TLC B->C Heating D Cool Reaction and Dilute with Water C->D Reaction Complete E Filter through Celite D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography (if necessary) G->H I Characterize Product H->I

Caption: A schematic overview of the experimental protocol.

Detailed Experimental Protocol

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH), reagent grade

  • Water (H₂O), deionized

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography (if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq), ethanol (10-15 mL per gram of substrate), and ammonium chloride (4.0 eq).

  • Addition of Iron: To the stirring suspension, add iron powder (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add water to the reaction mixture.

    • Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude Ethyl 5-amino-1H-pyrrole-2-carboxylate.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Summary

ParameterValue
SubstrateEthyl 5-nitro-1H-pyrrole-2-carboxylate
ReagentsIron powder, Ammonium chloride
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time2-4 hours
Expected ProductEthyl 5-amino-1H-pyrrole-2-carboxylate
Work-upFiltration and Liquid-Liquid Extraction
PurificationColumn Chromatography (if necessary)

Characterization of Ethyl 5-amino-1H-pyrrole-2-carboxylate

The structure and purity of the synthesized product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of the signals corresponding to the nitro-pyrrole and the appearance of new signals for the amino-pyrrole, including a characteristic broad singlet for the -NH₂ protons.

  • ¹³C NMR: The carbon NMR will show a shift in the chemical shifts of the pyrrole ring carbons upon reduction of the nitro group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Ethyl 5-amino-1H-pyrrole-2-carboxylate.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹ and the disappearance of the characteristic N-O stretching bands of the nitro group.

Safety Precautions

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.[13]

  • Reagents: While the reagents used in this protocol are generally less hazardous than those in other reduction methods, it is important to handle all chemicals with care.

  • Reaction Quenching: The addition of water to the reaction mixture should be done cautiously, as the reaction of residual iron with the aqueous medium can be exothermic.

Conclusion

This application note provides a comprehensive and practical protocol for the reduction of Ethyl 5-nitro-1H-pyrrole-2-carboxylate to its corresponding amine using an iron/ammonium chloride system. This method is reliable, scalable, and avoids the use of hazardous reagents and specialized equipment, making it an excellent choice for a wide range of research and development applications. The resulting amino-pyrrole is a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science.

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Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of Ethyl 5-nitro-1H-pyrrole-2-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] We delve into the mechanistic underpinnings of its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for the synthesis of key derivatives. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Functionalized Pyrroles

The pyrrole nucleus is a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in various chemical transformations make it a cornerstone in drug discovery. Ethyl 5-nitro-1H-pyrrole-2-carboxylate emerges as a particularly valuable starting material due to the presence of two key functional groups: an electron-withdrawing nitro group and an ethyl ester. The nitro group significantly enhances the reactivity of the pyrrole ring towards nucleophilic attack, making it an excellent substrate for the synthesis of diverse substituted pyrroles.[1]

This guide will focus on two primary transformations of Ethyl 5-nitro-1H-pyrrole-2-carboxylate:

  • Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group: A powerful method for introducing a variety of functionalities at the C5 position.

  • Reduction of the Nitro Group: A straightforward route to the corresponding 5-amino derivative, a key intermediate for further elaboration.

Understanding and mastering these reactions will empower researchers to unlock the full synthetic potential of this versatile building block.

Mechanistic Insights: Understanding the Reactivity

The reactivity of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is dominated by the strong electron-withdrawing nature of the nitro group at the C5 position. This electronic pull renders the pyrrole ring electron-deficient and thus susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the primary pathway for the substitution of the nitro group. This reaction typically proceeds via a two-step addition-elimination sequence.

Diagram: SNAr Mechanism on Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Caption: The SNAr mechanism proceeds via a resonance-stabilized intermediate.

The key to a successful SNAr reaction lies in the ability of the pyrrole ring to stabilize the negative charge of the intermediate Meisenheimer-like complex. The nitro group at the C5 position, along with the ester group at C2, effectively delocalizes this charge through resonance, thus facilitating the reaction.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods are available, with the choice often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Diagram: Reduction of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Caption: Reduction of the nitro group to an amine.

Commonly employed reducing agents include catalytic hydrogenation with palladium on carbon (Pd/C) and tin(II) chloride (SnCl₂).[3][4][5][6] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while SnCl₂ offers good chemoselectivity in the presence of other reducible functional groups.[3][4]

Application Notes & Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrrole-2-carboxylate via Catalytic Hydrogenation

This protocol describes the efficient reduction of the nitro group using palladium on carbon as a catalyst. This method is generally high-yielding and produces a clean product.

Diagram: Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Dissolve Dissolve Ethyl 5-nitro-1H-pyrrole- 2-carboxylate in Ethanol Add_Catalyst Add 10% Pd/C catalyst Dissolve->Add_Catalyst Purge Purge with H₂ gas Add_Catalyst->Purge Stir Stir under H₂ atmosphere (balloon or Parr shaker) Purge->Stir Monitor Monitor reaction by TLC Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify

Caption: Step-by-step workflow for the catalytic hydrogenation.

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Celite®

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Stirring apparatus

  • Filtration setup

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in absolute ethanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation:

    • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, Ethyl 5-amino-1H-pyrrole-2-carboxylate, is typically more polar than the starting material.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, if necessary.

Expected Results and Characterization:

The product, Ethyl 5-amino-1H-pyrrole-2-carboxylate, is typically a solid.

Compound Molecular Formula Molecular Weight Appearance ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Ethyl 5-amino-1H-pyrrole-2-carboxylateC₇H₁₀N₂O₂154.17Off-white to pale yellow solid~6.7 (d, 1H), ~5.9 (d, 1H), ~4.2 (q, 2H), ~3.5 (br s, 2H), ~1.3 (t, 3H)~161, ~140, ~120, ~110, ~100, ~60, ~14

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Protocol 2: Synthesis of Ethyl 5-amino-1H-pyrrole-2-carboxylate via Tin(II) Chloride Reduction

This protocol offers an alternative to catalytic hydrogenation, particularly useful when other reducible functional groups that are sensitive to hydrogenation are present in the molecule.

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

    • Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.

  • Reduction:

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by flash column chromatography as described in Protocol 1, if necessary.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: SnCl₂ is a mild reducing agent that is often chemoselective for the reduction of nitro groups in the presence of other functionalities like alkenes, alkynes, or carbonyls.[3][4]

  • Acidic Conditions: The reaction is performed in acidic medium (HCl) to facilitate the reduction process.

  • Neutralization: Careful neutralization with a weak base like sodium bicarbonate is crucial to quench the reaction and allow for the extraction of the amine product into an organic solvent.

Considerations for N-Protection

The pyrrole NH proton is acidic and can interfere with certain reactions. In such cases, protection of the nitrogen atom is necessary. The choice of protecting group depends on the subsequent reaction conditions.

  • Tosyl (Ts) Group: Provides excellent stability in both acidic and basic media. It can be introduced using tosyl chloride in the presence of a base like sodium hydride.[7]

  • tert-Butoxycarbonyl (Boc) Group: Stable to many reaction conditions but is readily cleaved under acidic conditions.

  • Carbamates: A variety of N-alkoxycarbonyl protecting groups can be introduced and offer different deprotection strategies.[8][9][10]

General Protocol for N-Tosylation:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the pyrrole derivative (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

Future Directions and Applications

The functionalized pyrroles synthesized from Ethyl 5-nitro-1H-pyrrole-2-carboxylate serve as valuable intermediates for the development of novel compounds with a wide range of applications:

  • Pharmaceuticals: The 5-amino derivative can be further functionalized to generate libraries of compounds for screening against various biological targets. The pyrrole scaffold is present in numerous approved drugs.[2]

  • Agrochemicals: Pyrrole derivatives have shown promise as herbicides and pesticides.[1]

  • Materials Science: The incorporation of these functionalized pyrroles into polymers can lead to materials with enhanced thermal and electronic properties.[1]

Conclusion

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this guide provide robust and reproducible methods for its transformation into key synthetic intermediates. A thorough understanding of the underlying reaction mechanisms and careful consideration of experimental parameters will enable researchers to fully exploit the synthetic potential of this important molecule in their respective fields.

References

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  • Chemical Synthesis Database. (2025). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

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  • Cikotiene, I., & Vektariene, A. (2012). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 2(23), 8793-8800.
  • Sharma, A., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of ChemTech Research, 8(4), 1836-1842.
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  • Singh, S. P., et al. (2016). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Chemical and Pharmaceutical Research, 8(7), 514-521.
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  • Zhang, J., et al. (2015). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS.
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Application Note: High-Purity Isolation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate using silica gel flash column chromatography. As a pivotal building block in medicinal chemistry and materials science, obtaining this compound in high purity is critical for subsequent synthetic transformations and biological assays.[1][2][3] This guide details a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to a robust column chromatography procedure, including advanced troubleshooting for common challenges associated with nitro-pyrrole derivatives.

Introduction and Scientific Context

Ethyl 5-nitro-1H-pyrrole-2-carboxylate (MW: 184.15 g/mol , Formula: C₇H₈N₂O₄) is a versatile heterocyclic compound.[1] The electron-withdrawing nitro group and the ethyl ester functionality at positions 5 and 2, respectively, make the pyrrole core a valuable intermediate for synthesizing more complex molecules with potential antibacterial, antifungal, or anti-tumor properties.[1]

The synthesis of nitropyrroles can be challenging due to the acid-sensitivity of the pyrrole ring, which is prone to polymerization under harsh nitrating conditions.[1] Consequently, crude reaction mixtures often contain unreacted starting materials, positional isomers, and polymeric by-products. Column chromatography is the definitive method for isolating the target compound with the high degree of purity (≥95%) required for drug development and materials research.[2]

The primary challenge in the chromatography of this compound lies in the interaction between the polar N-H of the pyrrole ring and the acidic silanol groups on the surface of the silica gel, which can lead to significant band broadening or "streaking".[4] This protocol is designed to mitigate these effects and ensure a highly efficient and reproducible purification.

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase flash column chromatography. The separation is based on the principle of differential adsorption.

  • Stationary Phase: Silica gel, a highly polar material with surface silanol (Si-OH) groups.

  • Mobile Phase: A non-polar or moderately polar solvent system.

  • Mechanism: Components of the crude mixture are introduced to the column. As the mobile phase flows through, compounds with higher polarity, like Ethyl 5-nitro-1H-pyrrole-2-carboxylate, will have stronger interactions (e.g., hydrogen bonding) with the polar silica gel. Consequently, they will move down the column more slowly than less polar impurities. By carefully selecting the mobile phase, a clean separation can be achieved.

Pre-Purification: TLC Method Development

Before committing the bulk of the material to a column, Thin-Layer Chromatography (TLC) must be performed to identify an optimal solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.3 for the desired product.[4] This Rf value ensures that the compound elutes from the column in a reasonable volume of solvent and is well-resolved from impurities.

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Plate Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate (e.g., Silica Gel 60 F254).[5]

  • Solvent System Trial: Place the TLC plate in a developing chamber containing a mixture of Hexane and Ethyl Acetate. Start with a non-polar ratio (e.g., 9:1 Hexane:EtOAc) and progressively increase the polarity (e.g., 4:1, 2:1).

  • Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). The product, containing a conjugated system, should be UV active.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the target Rf of 0.2-0.3 is achieved. A small amount of methanol can be added for highly polar compounds, though it is often not necessary for this molecule.[4]

Materials and Equipment

Category Item Specifications
Chemicals Crude Ethyl 5-nitro-1H-pyrrole-2-carboxylate-
Silica GelFlash Chromatography Grade (e.g., 230-400 mesh)
Solvents (Eluent)Hexane, Ethyl Acetate
Solvents (Sample Prep)Dichloromethane (DCM)
TLC PlatesSilica Gel 60 F254
Glassware Chromatography ColumnAppropriate size for the scale of purification
Round-Bottom FlasksFor sample loading and fraction collection
Erlenmeyer FlasksFor preparing eluent
Beakers, Graduated Cylinders-
Equipment Fume Hood-
Rotary EvaporatorFor solvent removal
TLC Developing Chamber-
UV Lamp254 nm
Fraction Collector (Optional)-
Consumables Glass Capillary TubesFor TLC spotting
Cotton or Glass WoolFor column plug
SandWashed, for column layering
Pipettes and Bulbs-

Detailed Purification Protocol

This protocol assumes a purification scale of approximately 1-2 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.

Step 1: Column Preparation (Slurry Packing)
  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.

  • Preparing the Slurry: In a beaker, measure approximately 40-50 g of silica gel per gram of crude material. Add the non-polar component of your chosen eluent (Hexane) to create a free-flowing slurry.

  • Packing the Column: Pour the silica slurry into the column. Use a pipette bulb to apply gentle pressure to the top, forcing the solvent through and compacting the silica bed. Continuously tap the side of the column to ensure an even, crack-free packing.

  • Equilibration: Once packed, drain the excess solvent until it is level with the top of the silica bed. Add a final ~1 cm layer of sand to protect the silica surface. Equilibrate the column by passing 2-3 column volumes of the starting eluent (the solvent system determined by TLC).

Step 2: Sample Loading
  • Wet Loading (Preferred): Dissolve the crude material in a minimal volume of dichloromethane or the eluent itself.[4] Using a pipette, carefully and evenly apply the solution to the top layer of sand.

  • Dry Loading (for less soluble compounds): Dissolve the crude material in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product). Remove the solvent on a rotary evaporator to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.

Step 3: Elution and Fraction Collection
  • Initiating Elution: Carefully fill the column with the eluent. Apply gentle air pressure to begin the flow. The goal is a flow rate of approximately 2 inches/minute.

  • Collecting Fractions: Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Gradient Elution (if necessary): If TLC showed impurities that were very close to the product, a gradient elution is recommended.[6] Start with a slightly less polar solvent system than the one determined by TLC. After collecting several fractions, gradually increase the percentage of the polar solvent (Ethyl Acetate) to elute the product. This sharpens the elution band and improves separation.

  • Monitoring the Separation: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and identify pure fractions.

Step 4: Product Isolation
  • Pooling Fractions: Combine all fractions that contain only the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: The resulting solid is the purified Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Determine the yield and characterize the product (e.g., by NMR, melting point) to confirm its purity. The pure compound should appear as a yellowish-brown solid.[2]

Workflow Visualization and Data Summary

The entire purification process can be visualized as a logical workflow.

Purification_Workflow cluster_prep Method Development & Prep cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane:EtOAc) Slurry 2. Prepare Silica Slurry Pack 3. Pack & Equilibrate Column Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Monitor 7. Monitor Fractions by TLC Collect->TLC_Monitor Analyze Pool 8. Pool Pure Fractions TLC_Monitor->Pool Identify Evap 9. Evaporate Solvent Pool->Evap Pure_Product Pure Product Evap->Pure_Product

Sources

Application Note: A Validated Protocol for the Recrystallization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a pivotal intermediate in synthetic organic chemistry and medicinal drug development.[1][2] Its pyrrole scaffold, functionalized with both an electron-withdrawing nitro group and an ester moiety, makes it a versatile building block for the synthesis of more complex, biologically active molecules, including novel antibacterial and anti-tumor agents.[1] The purity of this starting material is paramount, as impurities can lead to significant downstream complications, including aberrant reaction pathways, reduced yields, and difficulties in the purification of final compounds.

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process dissolves the crude material in a minimal amount of hot solvent, and upon controlled cooling, the desired compound selectively crystallizes out, leaving impurities behind in the mother liquor.

This application note provides a robust, step-by-step protocol for the purification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate via recrystallization. We will delve into the rationale behind solvent selection, procedural steps, and critical safety considerations, offering a self-validating system for researchers to obtain high-purity material essential for reproducible and reliable scientific outcomes.

Physicochemical Properties & Solvent Selection Rationale

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

Compound Characteristics
PropertyValueSource
CAS Number 36131-46-1[1][3]
Molecular Formula C₇H₈N₂O₄[1][3]
Molecular Weight 184.15 g/mol [1]
Appearance Yellowish-brown solid[2]
Boiling Point 347.7 °C at 760 mmHg[3][4]
Storage Store at 0-8 °C, away from heat[2]
The Causality of Solvent Choice

The selection of an appropriate solvent is the most critical parameter in recrystallization. The ideal solvent should exhibit:

  • High solvating power for the target compound at elevated temperatures.

  • Low solvating power for the target compound at low temperatures.

  • A boiling point below the melting point of the compound to prevent "oiling out."

  • Inertness, meaning it does not react with the compound.

  • Volatility, allowing for easy removal from the purified crystals.

Based on empirical data, Ethyl 5-nitro-1H-pyrrole-2-carboxylate demonstrates good solubility in organic solvents like ethanol and acetone, with limited solubility in water.[1] Ethanol is selected as the preferred solvent for this protocol due to its favorable solubility profile for nitro-aromatic compounds, its appropriate boiling point (78 °C), and its relative safety and ease of removal.[5][6] The polarity of ethanol is well-suited to dissolve the polar pyrrole ester while allowing for controlled precipitation upon cooling.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating workflow. Each step includes checkpoints and expected observations to ensure the process is proceeding correctly.

Materials & Equipment
  • Crude Ethyl 5-nitro-1H-pyrrole-2-carboxylate

  • Ethanol (95% or absolute)

  • Deionized Water (for potential solvent-pair system)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stir rod

  • Ice bath

Step-by-Step Recrystallization Procedure

Step 1: Dissolution

  • Place the crude Ethyl 5-nitro-1H-pyrrole-2-carboxylate (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a minimal amount of ethanol (e.g., 20-25 mL) to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise (1-2 mL at a time) until the solid completely dissolves at the boiling point of the solvent. Trustworthiness Check: Avoid adding excessive solvent, as this will reduce the final yield. The goal is to create a saturated solution at high temperature.

Step 2: Hot Filtration (Optional)

  • If insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

  • Pre-heat a second Erlenmeyer flask and a glass funnel with a small amount of boiling ethanol.

  • Quickly filter the hot solution through a fluted filter paper into the pre-heated flask. Expertise Insight: This step must be performed rapidly to prevent premature crystallization on the filter paper or funnel.

Step 3: Crystallization

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Causality: Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 4: Isolation of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

  • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing and Drying

  • With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities. Expertise Insight: Use minimal cold solvent for washing to avoid re-dissolving the product.

  • Continue to draw air through the crystals for 10-15 minutes to partially dry them.

  • Transfer the purified crystals to a watch glass and allow them to air-dry completely, or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_process Core Process cluster_output Output Crude Crude Product Dissolve 1. Dissolve in Minimal Hot Ethanol Crude->Dissolve Solvent Select Solvent (Ethanol) Solvent->Dissolve HotFilter 2. Hot Filtration (If Needed) Dissolve->HotFilter Insoluble Impurities? Cool 3. Slow Cooling & Ice Bath Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate WashDry 5. Wash with Cold Solvent & Dry Isolate->WashDry Impurities Impurities in Mother Liquor Isolate->Impurities Pure Pure Crystals WashDry->Pure

Caption: Workflow for the Recrystallization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Safety & Handling

Handling nitropyrrole derivatives requires stringent adherence to safety protocols.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[7][8]

  • Ignition Sources: Keep the compound and ethanol away from open flames, hot surfaces, and sparks. Use spark-proof equipment where necessary.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][9] Wash hands thoroughly after handling.

  • Disposal: Dispose of the mother liquor and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Smolecule. (2023, August 15).
  • Echemi.
  • AK Scientific, Inc. 1-[(4-Methylbenzene)
  • Google Patents.
  • Chem-Impex.
  • Safety Data Sheet. (2010, November 9).
  • Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 5).
  • University of Rochester, Department of Chemistry.
  • Sigma-Aldrich.
  • O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Armarego, W.L.F., & Chai, C.L.L. (2012).

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Application Notes & Protocols: Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a variety of biologically active molecules, and this guide will delve into its synthesis, chemical properties, and a detailed protocol for its application in the synthesis of a kinase inhibitor analogue.

Introduction: The Significance of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] Ethyl 5-nitro-1H-pyrrole-2-carboxylate emerges as a particularly valuable intermediate due to the presence of three key functional groups: a reactive nitro group, a modifiable ethyl ester, and an acidic N-H group on the pyrrole ring. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a strategic starting material for the synthesis of complex heterocyclic systems.[1]

The electron-withdrawing nature of the nitro group at the 5-position significantly influences the reactivity of the pyrrole ring, making it a precursor for the introduction of an amino group, a common pharmacophore in many drug molecules. The ethyl ester at the 2-position provides a handle for various modifications, such as amide bond formation, which is crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. These inherent features position Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a cornerstone intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄[2]
Molecular Weight 184.15 g/mol [1]
Appearance Powder or liquid[2]
Melting Point Not available
Boiling Point 347.7 °C at 760 mmHg[2]
Density 1.374 g/cm³[2]
CAS Number 36131-46-1[3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct doublets for the pyrrole ring protons, and a broad singlet for the N-H proton.[1] The electron-withdrawing nitro group will cause a downfield shift of the pyrrole protons.

  • ¹³C NMR: The carbon spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, and the four carbons of the pyrrole ring. The carbon attached to the nitro group will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3100-3150 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[1]

  • Mass Spectrometry (MS): The mass spectrum is expected to show the molecular ion peak at m/z 184.[1]

Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

The synthesis of the title compound can be achieved through a multi-step process starting from ethyl pyrrole-2-carboxylate. The key transformation is the nitration of the pyrrole ring.

Experimental Workflow: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

cluster_0 Step 1: Nitration A Ethyl pyrrole-2-carboxylate C Reaction Mixture at Low Temperature A->C B Nitrating Agent (e.g., HNO₃/Ac₂O) B->C D Work-up and Purification C->D E Ethyl 5-nitro-1H-pyrrole-2-carboxylate D->E

Caption: Workflow for the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Detailed Protocol: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Materials:

  • Ethyl pyrrole-2-carboxylate

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation of the Nitrating Agent: In a flask cooled in an ice-salt bath, cautiously add fuming nitric acid dropwise to acetic anhydride with stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: Dissolve ethyl pyrrole-2-carboxylate in dichloromethane in a separate flask and cool it to -10 °C. To this solution, add the pre-formed nitrating agent dropwise, ensuring the temperature does not exceed -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and water. Separate the organic layer.

  • Neutralization and Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Application as a Key Intermediate in the Synthesis of a Sunitinib Analogue

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Ethyl 5-nitro-1H-pyrrole-2-carboxylate serves as a crucial starting material for the synthesis of the core pyrrole moiety of Sunitinib and its analogues. The following protocol outlines a synthetic route to a key intermediate for Sunitinib analogues.

Synthetic Pathway to a Sunitinib Analogue Intermediate

cluster_0 Part A: Synthesis of Ethyl 5-amino-1H-pyrrole-2-carboxylate cluster_1 Part B: Synthesis of a Sunitinib Precursor A Ethyl 5-nitro-1H- pyrrole-2-carboxylate C Reduction Reaction A->C B Reducing Agent (e.g., H₂, Pd/C) B->C D Ethyl 5-amino-1H- pyrrole-2-carboxylate C->D E Ethyl 5-amino-1H- pyrrole-2-carboxylate F Acylation/Alkylation (Introduction of side chain) E->F G Intermediate Pyrrole Derivative F->G H Formylation (Vilsmeier-Haack) G->H I 5-Formyl-pyrrole Intermediate H->I J Knoevenagel Condensation with 5-Fluoroindolin-2-one I->J K Sunitinib Analogue Precursor J->K

Caption: Multi-step synthesis of a Sunitinib analogue precursor from Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Part A: Protocol for the Reduction of the Nitro Group

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Connect the flask to a hydrogen source and purge the system with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-amino-1H-pyrrole-2-carboxylate, which can often be used in the next step without further purification.

Part B: Protocol for the Synthesis of a Sunitinib Analogue Precursor

This part of the synthesis involves several steps that are well-established in the synthesis of Sunitinib and its analogues. The following is a generalized protocol.

Step 1: Amide Formation

The resulting Ethyl 5-amino-1H-pyrrole-2-carboxylate can be converted to the corresponding amide by reaction with an appropriate amine, often facilitated by heating or the use of coupling agents.

Step 2: Formylation (Vilsmeier-Haack Reaction)

The pyrrole ring can be formylated at the 5-position using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This introduces the aldehyde group necessary for the subsequent condensation.

Step 3: Knoevenagel Condensation

The final key step is the Knoevenagel condensation of the 5-formylpyrrole intermediate with 5-fluoroindolin-2-one.[4] This reaction is typically catalyzed by a base, such as pyrrolidine or piperidine, and results in the formation of the characteristic ylidenemethyl bridge found in Sunitinib.

Detailed Protocol for Knoevenagel Condensation:

Materials:

  • 5-Formyl-pyrrole intermediate (from Step 2)

  • 5-Fluoroindolin-2-one

  • Ethanol

  • Pyrrolidine (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-formyl-pyrrole intermediate and 5-fluoroindolin-2-one in ethanol.

  • Catalyst Addition: Add a catalytic amount of pyrrolidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum to obtain the Sunitinib analogue precursor.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and widely published chemical transformations. The success of each step can be validated through standard analytical techniques:

  • TLC: To monitor the progress of each reaction and ensure the complete consumption of the starting material.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the solid products.

By employing these analytical methods at each stage, researchers can ensure the integrity of their synthetic pathway and the quality of the resulting compounds.

References

  • MySkinRecipes. ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate. Available at: [Link]

  • Porphyrin Systems. Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Available at: [Link]

  • ChemSynthesis. ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Available at: [Link]

  • ResearchGate. (2018, February 6). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available at: [Link]

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The Rising Star of Functional Polymers: Application Notes for Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The field of polymer chemistry is in a perpetual state of innovation, driven by the quest for materials with bespoke functionalities. In this landscape, "Ethyl 5-nitro-1H-pyrrole-2-carboxylate" emerges as a monomer of significant interest. Its unique molecular architecture, featuring a reactive pyrrole core, an electron-withdrawing nitro group, and a versatile ethyl carboxylate moiety, positions it as a valuable building block for the next generation of functional polymers. This guide provides an in-depth exploration of its potential applications in polymer chemistry, complete with detailed protocols for researchers, scientists, and professionals in drug development and material science.

Section 1: Unveiling the Potential: Properties and Rationale for Polymerization

Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No: 36131-46-1) is a yellowish-brown solid with a molecular weight of 184.15 g/mol .[1][2][3] Its structure is primed for polymerization, primarily through oxidative methods targeting the pyrrole ring. The presence of the nitro and ethyl carboxylate groups is not merely incidental; these functionalities are anticipated to profoundly influence the polymerization process and the resultant polymer's properties.

Key Molecular Features and Their Implications:

  • Pyrrole Ring: The foundational element for polymerization, the pyrrole ring, is known to undergo facile oxidative polymerization to form polypyrrole, a well-studied conducting polymer.[4][5][6]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro functionality is expected to increase the oxidation potential of the monomer compared to unsubstituted pyrrole. This may necessitate harsher oxidation conditions but also offers the potential for enhanced thermal and environmental stability of the resulting polymer.[7] Furthermore, the nitro group can be chemically reduced to an amine group post-polymerization, opening avenues for further functionalization and applications in areas like biosensors and drug delivery.[1]

  • Ethyl Carboxylate Group (-COOCH₂CH₃): This group can enhance the solubility of both the monomer and the resulting polymer in organic solvents, a significant advantage for polymer processing and characterization.[4][5][6] Post-polymerization, the ester can be hydrolyzed to a carboxylic acid, providing sites for covalent attachment of biomolecules or other functional moieties.[8][9]

Table 1: Physicochemical Properties of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

PropertyValueReference
CAS Number 36131-46-1[1][2][10]
Molecular Formula C₇H₈N₂O₄[1][2]
Molecular Weight 184.15 g/mol [1][2]
Appearance Yellowish-brown solid[3]
Purity ≥ 95% (HPLC)[3]
Storage Temperature 0-8 °C[3]

Section 2: The Path to Polymerization: Protocols and Methodologies

The synthesis of poly(ethyl 5-nitro-1H-pyrrole-2-carboxylate) can be approached through two primary methods: electrochemical polymerization and chemical oxidative polymerization.[4]

Electrochemical Polymerization: Crafting Functional Films

Electrochemical polymerization is a powerful technique for generating thin, uniform polymer films directly onto an electrode surface.[4][11] This method offers precise control over film thickness and morphology.

Protocol for Electropolymerization:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., lithium perchlorate, LiClO₄) in a suitable organic solvent (e.g., acetonitrile).

  • Monomer Addition: Dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate in the electrolyte solution to a final concentration of 0.05 M.

  • Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a counter electrode (e.g., platinum mesh), and a reference electrode (e.g., Ag/AgCl).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Polymerization: Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a sweeping potential (cyclic voltammetry) to the working electrode. The optimal potential will be higher than that of unsubstituted pyrrole due to the electron-withdrawing nitro group and should be determined experimentally, likely in the range of 1.0 to 1.5 V vs. Ag/AgCl.[12]

  • Film Characterization: After deposition, rinse the polymer-coated electrode with the pure solvent to remove unreacted monomer and electrolyte. The resulting film can then be characterized by various techniques.

Diagram 1: Electrochemical Polymerization Workflow

G cluster_prep Preparation cluster_process Polymerization cluster_post Post-Processing & Analysis prep_solution Prepare Electrolyte Solution (0.1M LiClO4 in Acetonitrile) add_monomer Add Monomer (0.05M Ethyl 5-nitro-1H-pyrrole-2-carboxylate) prep_solution->add_monomer setup_cell Set up 3-Electrode Cell add_monomer->setup_cell deoxygenate Deoxygenate with N2/Ar setup_cell->deoxygenate polymerize Apply Potential (e.g., Cyclic Voltammetry) deoxygenate->polymerize rinse Rinse Electrode polymerize->rinse characterize Characterize Film rinse->characterize

Caption: Workflow for electrochemical polymerization.

Chemical Oxidative Polymerization: Scalable Synthesis of Polymer Powders

Chemical oxidative polymerization is a versatile method for producing larger quantities of the polymer in powder form.[13]

Protocol for Chemical Oxidative Polymerization:

  • Monomer Solution: Dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate in a suitable organic solvent (e.g., chloroform or acetonitrile).

  • Oxidant Solution: Separately, dissolve an oxidizing agent, such as iron(III) chloride (FeCl₃), in the same solvent. A monomer to oxidant molar ratio of 1:2.4 is a common starting point.[13]

  • Reaction: Slowly add the oxidant solution to the monomer solution under constant stirring at room temperature. The reaction is typically exothermic and will be accompanied by a color change to dark brown or black, indicating polymer formation.

  • Polymer Precipitation: Continue stirring for 24 hours to ensure complete polymerization. The polymer will precipitate out of the solution.

  • Purification: Collect the polymer powder by filtration. Wash the powder extensively with the solvent used for the reaction to remove any residual oxidant and unreacted monomer. Further washing with methanol may be necessary.

  • Drying: Dry the purified polymer powder under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Diagram 2: Chemical Oxidative Polymerization Workflow

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification & Drying prep_monomer Dissolve Monomer in Solvent mix Slowly Add Oxidant to Monomer Solution prep_oxidant Dissolve FeCl3 in Solvent prep_oxidant->mix stir Stir for 24 hours mix->stir filter Filter Precipitate stir->filter wash Wash with Solvent & Methanol filter->wash dry Dry under Vacuum wash->dry

Caption: Workflow for chemical oxidative polymerization.

Section 3: Characterization of Poly(ethyl 5-nitro-1H-pyrrole-2-carboxylate)

Thorough characterization of the synthesized polymer is crucial to understand its structure, properties, and potential applications.

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the polymerization and the presence of functional groups.Disappearance of the N-H stretch from the monomer, broadening of peaks associated with the pyrrole ring, and retention of the C=O stretch from the ester and the N-O stretch from the nitro group.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the polymer structure.Broadening of proton signals compared to the monomer, indicating polymerization.
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the polymer film or powder.Information on the texture, porosity, and particle size of the polymer.[8]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Determination of the decomposition temperature, which is expected to be relatively high due to the presence of the nitro group.[14]
Cyclic Voltammetry (CV) To investigate the electrochemical properties of the polymer film.Determination of the oxidation and reduction potentials, providing insights into the polymer's electroactivity and stability.[12]
Four-Point Probe Measurement To determine the electrical conductivity of the polymer.The conductivity is expected to be lower than that of unsubstituted polypyrrole due to the electron-withdrawing nitro group.[15]

Section 4: Prospective Applications in Drug Development and Beyond

The unique functionalities of poly(ethyl 5-nitro-1H-pyrrole-2-carboxylate) open up a wide range of potential applications.

Controlled Drug Delivery Systems

The polypyrrole backbone allows for the incorporation and electrically stimulated release of anionic drugs.[16][17][18][19] The ethyl carboxylate groups can be hydrolyzed to carboxylic acids, providing sites for the covalent attachment of drugs, thereby enabling a dual drug loading mechanism. The nitro groups, upon reduction to amines, can also serve as attachment points or be used to modulate the polymer's hydrophilicity.

Diagram 3: Drug Delivery Application Pathway

G start Poly(ethyl 5-nitro-1H-pyrrole-2-carboxylate) hydrolysis Hydrolysis of Ester to -COOH start->hydrolysis reduction Reduction of -NO2 to -NH2 start->reduction drug_entrapment Anionic Drug Entrapment start->drug_entrapment drug_attachment Covalent Drug Attachment hydrolysis->drug_attachment reduction->drug_attachment release Electrically Stimulated Release drug_attachment->release drug_entrapment->release

Caption: Potential pathways for drug delivery applications.

Biosensors and Biomedical Devices

The functional groups on the polymer provide excellent handles for the immobilization of biomolecules such as enzymes and antibodies.[8][9] This makes the polymer a promising candidate for the development of highly specific and sensitive biosensors. The inherent conductivity of the polypyrrole backbone can be utilized for electrochemical signal transduction.

High-Performance Materials

The presence of the nitro group is anticipated to enhance the thermal and oxidative stability of the polymer, making it suitable for applications requiring robust materials.[3][10] Its potential as a component in coatings, antistatic materials, and electronic devices warrants further investigation.

Section 5: Conclusion and Future Outlook

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a monomer with considerable untapped potential in polymer chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and application of its corresponding polymer. The ability to tune the properties of the polymer through its functional groups makes it a versatile platform for creating advanced materials for a myriad of applications, from sophisticated drug delivery systems to robust electronic components. The journey of poly(ethyl 5-nitro-1H-pyrrole-2-carboxylate) from a promising monomer to a key player in functional polymers is just beginning.

References

  • Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC - NIH. (n.d.).
  • Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 - Smolecule. (2023, August 15).
  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 - Sigma-Aldrich. (n.d.).
  • Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed. (n.d.).
  • Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC - NIH. (n.d.).
  • ETHYL 5-NITRO-1H-PYRROLE-2-CARBOXYLATE | 36131-46-1. (n.d.).
  • Electrochemical Polymerization of Pyrrole into Nanostructured p-Type Porous Silicon. (2006, May 1).
  • Polypyrrole Derivatives: Preparation, Properties and Application - MDPI. (n.d.).
  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 - J&K Scientific. (n.d.).
  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate - Chem-Impex. (n.d.).
  • Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. (2025, August 6).
  • CHARACTERIZATION OF FUNCTIONALIZED POLYPYRROLE - Revue Roumaine de Chimie. (n.d.).
  • The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing). (2000, August 14).
  • Polypyrrole Derivatives: Preparation, Properties and Application - PubMed. (2024, August 6).
  • Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - MDPI. (n.d.).
  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol | ACS Omega. (2022, April 7).
  • Synthesis of polypyrrole and its derivative nanoparticles via a surfactant-free coupling polymerization protocol | Semantic Scholar. (n.d.).
  • (PDF) CHARACTERIZATION OF FUNCTIONALIZED POLYPYRROLE - ResearchGate. (2025, August 7).
  • Functionalized Polypyrrole Film: Synthesis, Characterization, and Potential Applications in Chemical and Biological Sensors | ACS Applied Materials & Interfaces. (2009, July 9).
  • (PDF) Polypyrrole Derivatives: Preparation, Properties and Application - ResearchGate. (2024, August 6).
  • Experimental Analysis on the Properties of Polypyrrole as Drug Delivery System Materials - SPIE Digital Library. (n.d.).
  • Biosensing and drug delivery by polypyrrole | Request PDF - ResearchGate. (2025, August 6).
  • The Alphabet of Nanostructured Polypyrrole - PMC - NIH. (n.d.).
  • Polypyrrole Actuators as Valves for Controlled Drug Delivery - Journal of Applied Remote Sensing. (n.d.).
  • Experimental Analysis on the Properties of Polypyrrole as Drug Delivery System Materials. (2025, August 9).
  • (PDF) Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents - ResearchGate. (2025, September 30).
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The Strategic Utility of Ethyl 5-nitro-1H-pyrrole-2-carboxylate for the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyrrole Building Block

In the landscape of medicinal chemistry and drug discovery, the pyrrole scaffold is a cornerstone, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Among the myriad of functionalized pyrroles, Ethyl 5-nitro-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile starting material.[3][4] Its strategic placement of a nitro group and an ethyl ester on the pyrrole ring provides two key reactive handles for a diverse array of chemical transformations. The electron-withdrawing nature of these substituents activates the pyrrole ring for certain reactions and provides latent functionality that can be elaborated into more complex heterocyclic systems.

This guide provides a comprehensive overview of the application of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in the synthesis of bioactive heterocycles, with a focus on practical, field-proven protocols. We will delve into the key chemical transformations of this building block, most notably the reduction of the nitro group to a primary amine, and its subsequent elaboration into fused heterocyclic systems such as the medicinally significant pyrrolo[2,3-d]pyrimidines. These fused heterocycles are known to exhibit a range of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][5]

Core Synthetic Strategy: From Nitro-pyrrole to Bioactive Scaffolds

The primary synthetic utility of Ethyl 5-nitro-1H-pyrrole-2-carboxylate lies in the transformation of the nitro group into an amino group, yielding Ethyl 5-amino-1H-pyrrole-2-carboxylate. This amino-pyrrole derivative is a key intermediate that can undergo a variety of cyclization reactions to form fused bicyclic heterocycles. The general synthetic workflow is depicted below:

G A Ethyl 5-nitro-1H-pyrrole-2-carboxylate B Reduction of Nitro Group A->B Reagents: SnCl2·2H2O or H2, Pd/C C Ethyl 5-amino-1H-pyrrole-2-carboxylate B->C D Cyclization/Annulation Reactions C->D Reagents: Urea, Formamide, etc. E Bioactive Fused Heterocycles (e.g., Pyrrolo[2,3-d]pyrimidines) D->E

Figure 1: General synthetic workflow.

This strategic conversion from a nitro to an amino group is pivotal as it transforms the electronic properties of the pyrrole ring and introduces a nucleophilic center poised for cyclization.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations of Ethyl 5-nitro-1H-pyrrole-2-carboxylate into valuable intermediates and bioactive scaffolds.

Protocol 1: Reduction of Ethyl 5-nitro-1H-pyrrole-2-carboxylate to Ethyl 5-amino-1H-pyrrole-2-carboxylate

The reduction of the nitro group is a critical first step. While various methods exist for the reduction of nitroarenes, the use of tin(II) chloride dihydrate in ethanol is a reliable and scalable method that is chemoselective for the nitro group, leaving the ester functionality intact.

Causality Behind Experimental Choices:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): A mild and effective reducing agent for nitro groups in the presence of other reducible functional groups like esters.[6]

  • Ethanol: A common and effective solvent that dissolves the starting material and the reagent.

  • Reflux Conditions: Provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acidic mixture and precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 5-amino-1H-pyrrole-2-carboxylate.

Self-Validation: The product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol from Ethyl 5-amino-1H-pyrrole-2-carboxylate

This protocol describes the cyclocondensation of the aminopyrrole intermediate with urea to form the pyrimidine ring, yielding a key pyrrolo[2,3-d]pyrimidine scaffold.

Causality Behind Experimental Choices:

  • Urea: A readily available and inexpensive source of the C2 and N1-C=O-N3 fragment of the pyrimidine ring.[7]

  • High Temperature (Reflux in a high-boiling solvent or neat): Necessary to drive the condensation and cyclization reaction, which involves the elimination of ethanol and ammonia.

Materials:

  • Ethyl 5-amino-1H-pyrrole-2-carboxylate

  • Urea

  • High-boiling point solvent (e.g., ethylene glycol, N,N-dimethylformamide) or neat conditions

  • Round-bottom flask

  • Reflux condenser or air condenser

  • Magnetic stirrer with heating

Procedure:

  • Combine Ethyl 5-amino-1H-pyrrole-2-carboxylate (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask.

  • Heat the mixture under reflux in a suitable high-boiling solvent or heat the neat mixture to a molten state (typically 180-220 °C).

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • The solid product can be triturated with a suitable solvent (e.g., ethanol, water) to remove excess urea and other impurities.

  • Collect the solid product by filtration, wash with the trituration solvent, and dry to obtain 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Self-Validation: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The diol from the previous step can be converted to the versatile intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a key precursor for many kinase inhibitors, including Tofacitinib.[8][9]

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A standard reagent for the conversion of hydroxyl groups on pyrimidine rings to chloro groups.

  • Reflux Conditions: Provides the necessary energy for the chlorination reaction.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Ammonium hydroxide solution (concentrated)

Procedure:

  • Carefully add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is basic.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Self-Validation: The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes: Bioactive Heterocycles Derived from Ethyl 5-nitro-1H-pyrrole-2-carboxylate

The synthetic routes outlined above open the door to a wide array of bioactive molecules. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is particularly valuable for the synthesis of substituted aminopyrrolopyrimidines, which have shown significant promise as anticancer agents.

G A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Nucleophilic Aromatic Substitution A->B Amine Nucleophile (R-NH2) C Substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidines B->C D Biological Activity C->D E Anticancer Agents (e.g., Kinase Inhibitors) D->E

Figure 2: Derivatization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

A number of studies have demonstrated the potent anticancer activity of substituted pyrrolo[2,3-d]pyrimidines. These compounds often act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.

Table 1: Examples of Bioactive Pyrrolo[2,3-d]pyrimidine Derivatives and their Anticancer Activity

Compound ClassTarget Cancer Cell LineReported IC₅₀ (µM)Reference
Tricyclic pyrrolo[2,3-d]pyrimidine-iminesHT-29 (Colon Cancer)4.01 - 4.55[1]
Substituted pyrrolo[2,3-d]pyrimidinesMDA-MB-468 (Breast Cancer)~6.17[5]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesVarious Cancer Cell Lines29 - 59[2][10]

These examples highlight the potential of the pyrrolo[2,3-d]pyrimidine scaffold, accessible from Ethyl 5-nitro-1H-pyrrole-2-carboxylate, in the development of novel oncology therapeutics. The modular nature of the synthesis allows for the introduction of a wide variety of substituents at the 4-position of the pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Safety and Handling

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate: Handle with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses).

  • Tin(II) Chloride Dihydrate: Can cause burns and may cause sensitization by skin contact. It is harmful if swallowed. Handle in a well-ventilated area or fume hood.[11][12][13]

  • Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment.

  • Hydrazine: (If used as an alternative reducing agent) is highly toxic and a suspected carcinogen. Extreme caution should be exercised, and it should only be handled in a well-ventilated fume hood with appropriate protective measures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a powerful and versatile building block for the synthesis of a diverse range of bioactive heterocycles. The straightforward conversion of its nitro group to an amino group provides a key intermediate for the construction of fused ring systems, most notably the pyrrolo[2,3-d]pyrimidine scaffold. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents for a variety of diseases, with a particular emphasis on cancer. The adaptability of the synthetic routes allows for extensive structural modifications, making it an ideal starting point for lead optimization in drug discovery programs.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. 2020.
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. 2023.
  • What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? Guidechem. 2021.
  • Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. Journal of Medicinal Chemistry. 1995.
  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry. 2003.
  • Buy Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review).
  • MATERIAL SAFETY DATA SHEET Tin(II) chloride. Exposome-Explorer.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. 2023.
  • Synthesis of 2,4-diaminothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylic acid deriv
  • Safety Data Sheet: Tin(II)
  • Tofacitinib synthesis. University of Nebraska-Lincoln. 2018.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Tin(II)
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MATERIAL SAFETY DATA SHEET Tin (II) Chloride Anhydrous. LASEC.
  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. 1978.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • SAFETY D
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. 2016.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Process for the preparation of tofacitinib and intermediates thereof.
  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate.
  • Process for the preparation of tofacitinib and intermediates thereof.
  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. PubChem.
  • Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold.
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
  • Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum. ChemicalBook.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • Application Notes and Protocols: Catalytic Hydrogen
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.

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"Ethyl 5-nitro-1H-pyrrole-2-carboxylate" reaction with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction of Ethyl 5-nitro-1H-pyrrole-2-carboxylate with Grignard Reagents: A Guide to Navigating Competing Reactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block, valuable in medicinal chemistry and materials science. The 2-nitropyrrole motif is found in several bioactive natural products, making its synthetic elaboration a key area of research[1][2]. The reaction of this substrate with Grignard reagents (R-MgX) presents a classic challenge in organic synthesis due to the presence of multiple reactive sites. This application note provides a detailed analysis of the competing reaction pathways and offers protocols designed to navigate this complex reactivity landscape.

A Grignard reagent is both a potent nucleophile and a strong base. Consequently, its reaction with ethyl 5-nitro-1H-pyrrole-2-carboxylate is not straightforward. The molecule presents three primary sites for reaction:

  • The Acidic N-H Proton: The pyrrole N-H proton is sufficiently acidic to be readily deprotonated by the Grignard reagent. This is typically the fastest and most unavoidable initial reaction.

  • The Electrophilic Ester Carbonyl: The carbonyl carbon of the ethyl ester is a classic electrophile for Grignard addition, typically leading to the formation of a tertiary alcohol after a double addition[3][4].

  • The Electrophilic Nitro Group: Aromatic nitro groups are known to react with Grignard reagents, which can lead to conjugate addition, reduction, or other complex transformations, often making the nitro group incompatible with Grignards[5][6][7].

Understanding the interplay of these three pathways is critical for designing a successful synthetic strategy. This guide will dissect these mechanistic considerations and provide a foundational protocol for conducting and analyzing the reaction.

Mechanistic Considerations and Chemoselectivity

The outcome of the reaction is dictated by a competition between acid-base chemistry and nucleophilic attack at two different electrophilic centers. The initial, unavoidable step is the deprotonation of the pyrrole nitrogen.

Reaction_Pathways cluster_nucleophilic_attack Nucleophilic Attack Pathways Start Ethyl 5-nitro-1H-pyrrole-2-carboxylate + R-MgX IntermediateA Pyrrole Magnesium Halide Intermediate Start->IntermediateA 1. Deprotonation (Fast) Consumes 1 eq. R-MgX RMgX Grignard Reagent (R-MgX) RMgX->Start Product_Alcohol Tertiary Alcohol Product (via Double Addition) IntermediateA->Product_Alcohol 2a. Attack at Ester Carbonyl (Desired Pathway) Product_Side Side Products (from Nitro Group Attack) IntermediateA->Product_Side 2b. Attack at Nitro Group (Competing Pathway) Alkane Alkane (R-H) IntermediateA->Alkane

Caption: Competing reaction pathways for Grignard reagents with Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

2.1. Pathway 1: N-H Deprotonation (Acid-Base Reaction) Before any nucleophilic addition can occur, the Grignard reagent will act as a base and deprotonate the pyrrole nitrogen. This reaction is extremely fast and consumes one full equivalent of the Grignard reagent to form the corresponding pyrrole magnesium halide salt and an alkane (R-H)[8].

  • Causality: The pKa of the pyrrole N-H is approximately 17, making it far more acidic than the alkane from which the Grignard reagent is derived (pKa ~50). This large difference in acidity drives the deprotonation to completion.

  • Implication: Any protocol must account for this initial acid-base reaction. A minimum of one equivalent of the Grignard reagent must be considered sacrificial. Therefore, to achieve nucleophilic addition, a stoichiometric excess of the Grignard reagent is mandatory.

2.2. Pathway 2a: Nucleophilic Addition to the Ester Following deprotonation, the resulting magnesium salt can be attacked by additional equivalents of the Grignard reagent. The ester carbonyl is a prime target. The standard mechanism involves:

  • First Addition: The Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate.

  • Elimination: This intermediate collapses, eliminating the ethoxide leaving group to form a ketone.

  • Second Addition: The newly formed ketone is highly reactive towards Grignard reagents and is immediately attacked by a third equivalent to form a more stable magnesium alkoxide intermediate.

  • Protonation: Aqueous workup protonates the alkoxide to yield the final tertiary alcohol product[4].

  • Causality: This double addition occurs because ketones are generally more reactive than esters towards nucleophiles.

  • Implication: To favor this pathway and achieve full conversion to the tertiary alcohol, at least three equivalents of the Grignard reagent are required: one for deprotonation and two for the double addition.

2.3. Pathway 2b: Reaction with the Nitro Group The nitro group is a strong electron-withdrawing group, rendering the pyrrole ring electron-deficient and the nitro group itself susceptible to nucleophilic attack. This is a significant competing reaction that can reduce the yield of the desired alcohol product. The reaction can lead to a variety of outcomes, including the formation of nitroso derivatives or other complex reduced species[5][6]. The Bartoli indole synthesis, for example, leverages the addition of a vinyl Grignard to a nitroarene as its key first step[6].

  • Causality: The high electrophilicity of the nitrogen atom and the adjacent ring carbon in the nitro-aromatic system invites nucleophilic attack.

  • Implication: This pathway is a primary cause of reduced yields and purification difficulties. Reaction conditions, particularly temperature, must be carefully controlled to minimize these side reactions. Lower temperatures (e.g., -78 °C) generally favor addition to the carbonyl over reaction with the nitro group.

Experimental Protocols

3.1. General Considerations & Best Practices

  • Anhydrous Conditions: Grignard reagents react rapidly with protic solvents, including water and alcohols. All glassware must be oven- or flame-dried, and all solvents must be anhydrous[8][9]. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Reagent Titration: The concentration of commercially available or lab-prepared Grignard reagents can vary. It is highly recommended to titrate the reagent before use to ensure accurate stoichiometry.

  • Temperature Control: The reaction is highly exothermic. Slow, dropwise addition of the Grignard reagent at low temperatures is crucial to maintain control and maximize selectivity.

3.2. Protocol: Synthesis of 2-(5-Nitro-1H-pyrrol-2-yl)propan-2-ol via Reaction with Methylmagnesium Bromide

This protocol details a representative procedure using methylmagnesium bromide. It is designed to be a starting point for optimization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware 1. Dry Glassware (Oven-dried, under N2) Prep_Reagents 2. Prepare Anhydrous Solvents (THF) Prep_Glassware->Prep_Reagents Setup 3. Dissolve Substrate (Ethyl 5-nitro-1H-pyrrole-2-carboxylate in THF) Prep_Reagents->Setup Cooling 4. Cool to -78 °C (Dry ice/acetone bath) Setup->Cooling Addition 5. Add Grignard Reagent (MeMgBr, 3.5 eq., dropwise) Cooling->Addition Warm 6. Warm to 0 °C (Stir for 2-4 hours) Addition->Warm Quench 7. Quench Reaction (Saturated aq. NH4Cl) Warm->Quench Extract 8. Extraction (Ethyl Acetate) Quench->Extract Purify 9. Purification (Silica Gel Chromatography) Extract->Purify Analyze 10. Analysis (NMR, MS, TLC) Purify->Analyze

Caption: General experimental workflow for the Grignard reaction.

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 3.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (3.5 eq) dropwise via syringe over 30 minutes. Maintain the internal temperature below -65 °C. Vigorous gas evolution (methane) will be observed as the first equivalent is added.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir at this temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired tertiary alcohol.

Expected Outcomes and Data Interpretation

Due to the competing reaction pathways, the crude product will likely be a mixture. The following table outlines the expected products and provides guidance for interpreting analytical data.

Product TypeExpected Structure (R = Me)Key Analytical Signatures (¹H NMR)Comments
Desired Product 2-(5-Nitro-1H-pyrrol-2-yl)propan-2-olSinglet for two methyl groups (~1.6 ppm), disappearance of ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm).The primary target of the synthesis. Yield is dependent on minimizing side reactions.
Side Product Products from nitro group reduction/reactionComplex aromatic signals, potential loss of the nitro group signature.The presence of multiple, hard-to-characterize aromatic spots on TLC suggests this pathway is significant.[5][7]
Unreacted SM Ethyl 5-nitro-1H-pyrrole-2-carboxylatePresence of characteristic ethyl ester signals.Indicates insufficient Grignard reagent or incomplete reaction.
Ketone Intermediate 1-(5-Nitro-1H-pyrrol-2-yl)ethan-1-oneMethyl ketone singlet (~2.5 ppm).This intermediate is highly reactive and usually not isolated in significant quantities.[4]

Strategy for Improved Selectivity: The Role of Protecting Groups

To circumvent the competing reactions at the N-H and nitro sites, a more advanced strategy involves the use of protecting groups.

  • N-H Protection: Protecting the pyrrole nitrogen, for example as a benzyloxymethyl (BOM) ether, prevents the initial acid-base reaction. This saves an equivalent of the Grignard reagent and can improve reaction cleanliness[1].

  • Nitro Group Modification: While less common, in some contexts, the nitro group can be reduced to an amine and protected before performing subsequent chemistry, though this fundamentally changes the substrate.

A strategy employing an N-protected pyrrole would be the recommended approach for researchers aiming to cleanly synthesize the tertiary alcohol and avoid the complexities of the competing pathways described herein.

References

  • Bartoli, G., et al. (1979). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Journal of the Chemical Society, Perkin Transactions 2, (5), 692-696. [Link]

  • Chemistry Stack Exchange. (2018). Compatibility of Grignard reagents with aromatic nitro groups. [Link]

  • Anderson, H. J., & Huang, C. W. (1967). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. Canadian Journal of Chemistry, 45(8), 897-903. [Link]

  • Almqvist, F., et al. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346. [Link]

  • Hepworth, H. (1920). CXII.—The action of the Grignard reagent on aromatic nitro-compounds. Journal of the Chemical Society, Transactions, 117, 1004-1010. [Link]

  • Pearson. (n.d.). Show how you would add a Grignard reagent to an ester or a nitrile. [Link]

  • Willis, M. C., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9162–9166. [Link]

  • Loader, C. E., & Anderson, H. J. (1971). Pyrrole Chemistry. Part XII. The Mechanism of the Reaction Between the Pyrrole Grignard Reagent and Acylating Agents. Canadian Journal of Chemistry, 49(7), 1064-1069. [Link]

  • ResearchGate. (2025). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. [Link]

  • Willis, M. C., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. ACS Publications - Organic Letters. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Name Reactions. [Link]

  • Wang, J., et al. (2022). Development of conjugate additions of Grignard reagents in heterocycle synthesis. RSC Advances. [Link]

  • Cravotto, G., et al. (2011). Green Chemistry. ResearchGate. [Link]

  • ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. [Link]

  • Wróblewska, A., et al. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Institutes of Health (NIH). [Link]

  • Bartoli, G., et al. (1992). Nitrones from Addition of Benzylic and Allylic Grignard Reagents to Alkyl Nitro Compounds: Chemo- Regio- and Stereoselectivity of the Reaction. IRIS Institutional Research Information System. [Link]

  • Ballini, R., et al. (2011). Fast, mild, eco-friendly synthesis of polyfunctionalized pyrroles from β-nitroacrylates and β-enaminones. Semantic Scholar. [Link]

  • Porphyrin Systems. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate. [Link]

  • Movassaghi, M., et al. (2018). Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. Journal of Organic Chemistry, 83(20), 12460-12470. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Watanabe, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (NIH). [Link]

  • Gulevskaya, A. V., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Brückner, R., et al. (2014). Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue. PubMed. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Festa, A. A., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. MDPI. [Link]

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Application Notes and Protocols: Derivatization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] "Ethyl 5-nitro-1H-pyrrole-2-carboxylate" (CAS 36131-46-1) is a particularly valuable starting material for drug discovery endeavors.[3][4] Its structure, featuring a reactive nitro group and an ester functionality on the pyrrole ring, offers multiple avenues for chemical modification, enabling the generation of diverse compound libraries for biological screening.[5][6] The presence of the nitro group is especially significant, as it is a known pharmacophore in various antimicrobial and anticancer agents, often contributing to their mechanism of action through bioreduction to reactive intermediates.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. The protocols outlined herein are designed to be robust and reproducible, offering a foundation for the synthesis of novel chemical entities with therapeutic potential. We will explore key derivatization strategies targeting the primary reactive sites of the molecule and provide detailed, step-by-step methodologies for both synthesis and subsequent biological evaluation.

Strategic Derivatization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

The molecular architecture of Ethyl 5-nitro-1H-pyrrole-2-carboxylate presents three primary handles for chemical modification: the nitro group, the ethyl ester, and the pyrrole N-H. Each of these sites can be selectively targeted to introduce chemical diversity and modulate the physicochemical and pharmacological properties of the resulting derivatives.

Key Derivatization Pathways

A logical workflow for derivatizing the parent compound is outlined below. This workflow allows for the systematic exploration of chemical space around the core scaffold.

G A Ethyl 5-nitro-1H-pyrrole-2-carboxylate B Reduction of Nitro Group (-> Amine) A->B E Hydrolysis of Ester (-> Carboxylic Acid) A->E G N-Alkylation/Arylation A->G C Amide/Peptide Coupling B->C D Reductive Amination B->D H Library of Diverse Derivatives for Screening C->H D->H F Amide Formation E->F F->H G->H

Caption: Workflow for the derivatization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

PART 1: Derivatization Protocols
Protocol 1.1: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, as the resulting "Ethyl 5-amino-1H-pyrrole-2-carboxylate" is a versatile intermediate for a wide range of subsequent reactions, including amide coupling and reductive amination.[5]

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. The reaction proceeds under mild conditions and typically affords high yields of the desired amine with minimal side products.

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable reaction vessel, dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield Ethyl 5-amino-1H-pyrrole-2-carboxylate.

Expected Outcome: A high yield of the corresponding amine, which can be used in subsequent steps without further purification if the reaction goes to completion.

Protocol 1.2: Amide Coupling of the Amino-pyrrole Derivative

The newly formed amino group can be readily acylated to form a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Rationale: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) provide a reliable method for amide bond formation, minimizing side reactions and racemization (if chiral carboxylic acids are used).

Materials:

  • Ethyl 5-amino-1H-pyrrole-2-carboxylate

  • A library of diverse carboxylic acids

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vial, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of Ethyl 5-amino-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Parameter Condition Rationale
Coupling Reagent HATUHigh efficiency, low epimerization
Base DIPEANon-nucleophilic, prevents unwanted side reactions
Solvent DMFGood solubility for reactants and reagents
Workup Aqueous washRemoves excess reagents and DMF

Table 1: Key parameters for amide coupling.

Protocol 1.3: Hydrolysis of the Ethyl Ester

Saponification of the ethyl ester to the corresponding carboxylic acid provides another key intermediate for diversification. This allows for the formation of amides with a diverse set of amines.

Rationale: Base-mediated hydrolysis using lithium hydroxide (LiOH) is a standard and effective method for the saponification of esters. The reaction is typically clean and proceeds to completion.

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-nitro-1H-pyrrole-2-carboxylic acid.

Expected Outcome: A solid product that can be used in subsequent amide coupling reactions.

PART 2: Biological Screening Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The nitro-pyrrole scaffold has been associated with a range of activities, most notably antimicrobial and anticancer effects.[7][8]

General Workflow for Biological Screening

G A Synthesized Derivative Library B Compound Management (Solubilization & Plating) A->B C Primary Screening (e.g., Single High Concentration) B->C D Hit Identification C->D E Secondary Screening (Dose-Response & IC50/MIC) D->E F Lead Compound Selection E->F

Caption: General workflow for biological screening of synthesized derivatives.

Protocol 2.1: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It allows for the testing of multiple compounds against multiple bacterial strains in a high-throughput format.

Materials:

  • Synthesized pyrrole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Resazurin sodium salt solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the density to a 0.5 McFarland standard, then dilute in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

Parameter Condition Rationale
Bacterial Density ~5 x 10⁵ CFU/mLStandardized for reproducible MIC results
Growth Medium CAMHBStandard medium for antimicrobial susceptibility testing
Indicator ResazurinVisual indicator of cell viability
Incubation Time 18-24 hoursAllows for sufficient bacterial growth

Table 2: Key parameters for the broth microdilution assay.

Protocol 2.2: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method for screening potential anticancer drugs.

Materials:

  • Synthesized pyrrole derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Positive control drug (e.g., Doxorubicin)

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium and add them to the wells. Include positive and negative controls.

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

The derivatization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate offers a fertile ground for the discovery of novel bioactive molecules. The protocols detailed in these application notes provide a systematic and robust framework for synthesizing and evaluating a library of derivatives. By strategically modifying the nitro, ester, and N-H functionalities, researchers can effectively explore the chemical space around this privileged scaffold. The subsequent biological screening protocols for antibacterial and anticancer activity will enable the identification of promising lead compounds for further drug development efforts. It is through such a structured and scientifically rigorous approach that the full therapeutic potential of the nitro-pyrrole core can be unlocked.

References

  • Guzman, J. D., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Kumar, R., et al. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available at: [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. Available at: [Link]

  • Wang, C. Y., et al. (1974). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. PMC. Available at: [Link]

  • Chiacchio, U., et al. (2020, June 24). Synthesis and Practical Applications of 2-(2-nitroalkyl)pyrroles. PubMed. Available at: [Link]

  • MDPI. (2023, May 11). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]

  • BIOSYNCE. (2025, June 27). What are the biological activities of pyrrole?. Available at: [Link]

  • Technology Networks. (2023, November 14). Screening Strategies Used in Drug Discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges of this synthesis, optimize your yield, and ensure the integrity of your final product.

I. Synthesis Overview & Key Challenges

The synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Pyrrole Step1 Synthesis of Ethyl 1H-pyrrole-2-carboxylate Start->Step1 Step2 Nitration Step1->Step2 Step3 Purification Step2->Step3 End Ethyl 5-nitro-1H-pyrrole-2-carboxylate Step3->End

Caption: A simplified workflow for the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

The primary challenges in this synthesis lie in two main areas:

  • The Synthesis of the Starting Material: The preparation of the precursor, Ethyl 1H-pyrrole-2-carboxylate, is a crucial first step. While various methods exist, ensuring a high-yield and pure starting material is paramount for the success of the subsequent nitration.

  • The Nitration Step: The introduction of the nitro group onto the pyrrole ring is the most critical and challenging step. Pyrrole and its derivatives are highly reactive and susceptible to polymerization under strongly acidic conditions. Furthermore, the electron-withdrawing nature of the ethyl carboxylate group at the 2-position directs the incoming nitro group to both the 4- and 5-positions, leading to a mixture of isomers.

This guide will provide detailed protocols and troubleshooting advice for each of these key stages.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Synthesis of Ethyl 1H-pyrrole-2-carboxylate

Question 1: My yield of Ethyl 1H-pyrrole-2-carboxylate is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of the starting material can often be traced back to a few key factors. The most reliable and high-yielding method reported is the procedure from Organic Syntheses[1], which involves the reaction of pyrrole with trichloroacetyl chloride followed by treatment with sodium ethoxide. Here are some critical parameters to check:

  • Purity of Pyrrole: Pyrrole is prone to darkening upon exposure to air and light due to polymerization. Always use freshly distilled pyrrole for the best results.

  • Reaction Temperature: The initial reaction with trichloroacetyl chloride is exothermic. Maintaining the recommended temperature is crucial to prevent side reactions.

  • Moisture Content: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Addition Rate: Slow and controlled addition of reagents, as specified in the protocol, is important to manage the reaction exotherm and prevent the formation of byproducts.

Question 2: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is this and how can I prevent it?

Answer: The formation of dark, tarry substances is a classic sign of pyrrole polymerization. This is often triggered by exposure to strong acids, heat, or air.

  • Acidic Conditions: Pyrroles are notoriously unstable in the presence of strong acids. Ensure that the workup procedure effectively neutralizes any acidic components.

  • Temperature Control: Overheating the reaction mixture can accelerate polymerization. Use a water bath or oil bath to maintain a stable temperature.

  • Inert Atmosphere: While not always strictly necessary for this step, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative polymerization.

Nitration of Ethyl 1H-pyrrole-2-carboxylate

Question 3: My nitration reaction is producing a mixture of products, and the yield of the desired Ethyl 5-nitro-1H-pyrrole-2-carboxylate is low. How can I improve the regioselectivity?

Answer: This is the most common and significant challenge in this synthesis. The electron-withdrawing ethyl carboxylate group at the C2 position deactivates the pyrrole ring towards electrophilic substitution and directs the incoming nitro group to both the C4 and C5 positions. The formation of the undesired Ethyl 4-nitro-1H-pyrrole-2-carboxylate isomer is a well-documented competing reaction.

To optimize for the 5-nitro isomer, consider the following:

  • Nitrating Agent: The use of a mild nitrating agent is essential to prevent polymerization. A mixture of fuming nitric acid and acetic anhydride is the reagent of choice for nitrating sensitive substrates like pyrroles.[2][3] Avoid using strong acids like sulfuric acid, which will lead to extensive decomposition.

  • Reaction Temperature: This is a critical parameter for controlling regioselectivity. The nitration should be carried out at low temperatures, typically between -10°C and 0°C. Higher temperatures tend to favor the formation of the 4-nitro isomer.

  • Stoichiometry: Use a slight excess of the nitrating agent to ensure complete conversion of the starting material, but avoid a large excess, which can lead to dinitration or other side reactions.

Question 4: I am having difficulty separating the 4-nitro and 5-nitro isomers. What is the best purification method?

Answer: The separation of these two isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method for separating the isomers.

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A mixture of non-polar and polar solvents is required. Start with a low polarity eluent, such as a hexane/ethyl acetate or a petroleum ether/ethyl acetate mixture, and gradually increase the polarity. The 4-nitro isomer is typically less polar and will elute first. Careful optimization of the solvent gradient is key to achieving good separation.

  • Recrystallization: While less effective for complete separation from the isomeric byproduct, recrystallization can be used to purify the final product once it is sufficiently enriched. A suitable solvent system would need to be determined empirically, but ethanol or a mixture of ethanol and water are good starting points.

Question 5: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and analytical techniques should be used:

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectra of the 4-nitro and 5-nitro isomers will be distinct. The coupling patterns and chemical shifts of the pyrrole ring protons will allow for unambiguous identification. For Ethyl 5-nitro-1H-pyrrole-2-carboxylate, you would expect to see two doublets in the aromatic region corresponding to the protons at the C3 and C4 positions.

    • ¹³C NMR: The carbon NMR will also show a distinct set of peaks for each isomer.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product (184.15 g/mol ).

  • Melting Point: A sharp melting point is a good indicator of purity. The melting point of Ethyl 4-nitro-1H-pyrrole-2-carboxylate is reported to be around 174°C.[4] The melting point of the 5-nitro isomer should be different and consistent.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your final product and for monitoring the progress of the purification. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for synthetic methods.[1]

Protocol1_Workflow cluster_0 Step 1: Formation of 2-Pyrrolyl Trichloromethyl Ketone cluster_1 Step 2: Conversion to Ethyl Ester Pyrrole Freshly Distilled Pyrrole Reaction1 Reaction at Reflux (3h) then stir (1h) Pyrrole->Reaction1 TCA Trichloroacetyl Chloride in Anhydrous Ether TCA->Reaction1 Workup1 Aqueous K2CO3 Workup Reaction1->Workup1 Isolation1 Crystallization from Hexane Workup1->Isolation1 Product1 2-Pyrrolyl Trichloromethyl Ketone Isolation1->Product1 Product1_input 2-Pyrrolyl Trichloromethyl Ketone Reaction2 Reaction (30 min) Product1_input->Reaction2 NaOEt Sodium Ethoxide in Anhydrous Ethanol NaOEt->Reaction2 Workup2 Acid/Base Extraction Reaction2->Workup2 Purification2 Vacuum Distillation Workup2->Purification2 FinalProduct Ethyl 1H-pyrrole-2-carboxylate Purification2->FinalProduct

Caption: Detailed workflow for the synthesis of the starting material.

Materials and Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Pyrrole (freshly distilled)

  • Trichloroacetyl chloride

  • Anhydrous diethyl ether

  • Potassium carbonate

  • Anhydrous ethanol

  • Sodium metal

  • Hexane

  • Standard laboratory glassware and workup equipment

Procedure:

Part A: 2-Pyrrolyl trichloromethyl ketone

  • In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 225 g (1.23 moles) of trichloroacetyl chloride and 200 mL of anhydrous diethyl ether.

  • While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 mL of anhydrous ether through the dropping funnel over 3 hours. The heat of the reaction will cause the mixture to reflux.

  • After the addition is complete, continue stirring for 1 hour.

  • Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 mL of water through the dropping funnel.

  • Separate the layers and dry the organic phase with magnesium sulfate.

  • Remove the solvent by distillation on a steam bath.

  • Dissolve the residue in 225 mL of hexane and cool on ice to induce crystallization.

  • Collect the tan solid by filtration and wash with cold hexane to yield 189–196 g (77–80%) of the ketone.

Part B: Ethyl pyrrole-2-carboxylate

  • In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, prepare a solution of sodium ethoxide by dissolving 10.1 g (0.44 g-atom) of sodium in 300 mL of anhydrous ethanol.

  • Once the sodium has completely dissolved, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone portionwise over 10 minutes.

  • Stir the solution for 30 minutes after the addition is complete.

  • Concentrate the mixture to dryness using a rotary evaporator.

  • Partition the oily residue between 200 mL of ether and 25 mL of 3 N hydrochloric acid.

  • Separate the ether layer and wash the aqueous layer with ether.

  • Combine the ether solutions, wash with saturated sodium hydrogen carbonate solution, and dry with magnesium sulfate.

  • Concentrate the solution by distillation and fractionate the residue at reduced pressure to obtain 44.0–44.5 g (91–92%) of ethyl pyrrole-2-carboxylate as a pale yellow oil.

Protocol 2: Nitration of Ethyl 1H-pyrrole-2-carboxylate

This protocol is a generalized procedure based on the common practices for nitrating pyrrole derivatives and will likely require optimization for your specific setup.

Protocol2_Workflow cluster_0 Nitration Reaction cluster_1 Workup and Purification StartingMaterial Ethyl 1H-pyrrole-2-carboxylate in Acetic Anhydride Reaction Slow Addition at Low Temperature (-10°C to 0°C) StartingMaterial->Reaction NitratingAgent Fuming Nitric Acid in Acetic Anhydride NitratingAgent->Reaction Quenching Quench with Ice-Water Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Column Chromatography (Hexane/Ethyl Acetate Gradient) Concentration->Purification FinalProduct Ethyl 5-nitro-1H-pyrrole-2-carboxylate and Ethyl 4-nitro-1H-pyrrole-2-carboxylate Purification->FinalProduct

Caption: A detailed workflow for the nitration and purification steps.

Materials and Equipment:

  • Three-necked round-bottomed flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Dropping funnel

  • Cooling bath (e.g., ice-salt or acetone-dry ice)

  • Ethyl 1H-pyrrole-2-carboxylate

  • Acetic anhydride

  • Fuming nitric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve Ethyl 1H-pyrrole-2-carboxylate in acetic anhydride in a three-necked flask and cool the solution to -10°C in a cooling bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of acetic anhydride, while keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of the pyrrole ester over a period of 30-60 minutes, ensuring the reaction temperature does not rise above 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture slowly into a beaker of ice-water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. Collect the fractions and analyze by TLC to isolate the 4-nitro and 5-nitro isomers.

IV. Data Summary

Table 1: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ ppm)
Ethyl 1H-pyrrole-2-carboxylateC₇H₉NO₂139.1540-429.0 (br s, 1H, NH), 6.9 (m, 1H), 6.7 (m, 1H), 6.1 (m, 1H), 4.3 (q, 2H), 1.3 (t, 3H)
Ethyl 4-nitro-1H-pyrrole-2-carboxylateC₇H₈N₂O₄184.15174Expected to have distinct signals for the C3 and C5 protons.
Ethyl 5-nitro-1H-pyrrole-2-carboxylateC₇H₈N₂O₄184.15Not reportedExpected to have two doublets for the C3 and C4 protons.

V. References

  • Anderson, H. J. (1959). Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile, 1-Methyl-2-pyrrolecarbonitrile, and Their Nitration Products. Canadian Journal of Chemistry, 37(12), 2053–2059.

  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl 1H-pyrrole-2-carboxylate. Organic Syntheses, 51, 100.

  • Chem-Impex. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Morgan, K. J., & Morrey, D. P. (1966). The nitration of pyrrole and some related compounds. Tetrahedron, 22(1), 57-62.

  • PubChem. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014, October 28). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved from [Link]

Sources

Formation of 4-nitro isomer in "Ethyl 5-nitro-1H-pyrrole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with regioselectivity during the nitration of ethyl 1H-pyrrole-2-carboxylate. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you minimize the formation of the undesired 4-nitro isomer and maximize the yield of your target compound.

Troubleshooting Guide: Isomer Formation

This section addresses the most common issue encountered during this synthesis: the unintended co-production of Ethyl 4-nitro-1H-pyrrole-2-carboxylate.

Problem: My reaction is producing a significant amount of the 4-nitro isomer. How can I improve the selectivity for the 5-nitro product?

Root Cause Analysis:

The nitration of ethyl 1H-pyrrole-2-carboxylate is an electrophilic aromatic substitution reaction. The pyrrole ring is highly activated towards electrophiles, and substitution can theoretically occur at the C3, C4, or C5 positions. The directing effects of the substituents on the ring govern the final isomer ratio.

  • The NH group is a powerful activating group and directs electrophiles to the adjacent C2 and C5 positions (the α-positions).

  • The ethyl carboxylate group (-COOEt) at C2 is an electron-withdrawing group, which deactivates the ring, particularly at the C3 position. It sterically hinders attack at the C3 position as well.

Therefore, electrophilic attack is most favored at the C5 position, leading to the desired product. However, under certain conditions, substitution at the less-favored C4 position can become competitive, leading to the formation of the 4-nitro byproduct. The formation of this isomer is often linked to harsh reaction conditions which can overcome the subtle electronic preferences of the substituted ring.

Solution Pathway: Optimizing for 5-Position Selectivity

To favor the formation of the 5-nitro isomer, the key is to use milder nitrating conditions that allow the inherent electronic preferences of the substrate to dominate.

1. Choice of Nitrating Agent:

Harsh nitrating agents, such as the classic mixed acid (HNO₃/H₂SO₄), are too aggressive for the sensitive pyrrole ring and often lead to polymerization and poor regioselectivity.[1][2] The reagent of choice is **acetyl nitrate (CH₃COONO₂) **, generated in situ from fuming nitric acid and acetic anhydride.[1][2] This provides a milder source of the nitronium ion (NO₂⁺) electrophile.

2. Temperature Control:

This reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and side reactions.

  • Recommended Temperature: The reaction should be performed at low temperatures, typically between -15 °C and 0 °C.[1] Exceeding this range can increase the kinetic energy of the system, allowing the reaction to overcome the activation barrier for the formation of the less stable 4-nitro intermediate.

3. Rate of Addition:

Slow, dropwise addition of the nitrating agent to the solution of the pyrrole substrate is crucial. This maintains a low concentration of the electrophile in the reaction mixture at any given time, which helps to control the exotherm and improve selectivity.

4. Solvent:

Acetic anhydride serves as both a reagent (to form acetyl nitrate) and the solvent. Its use is standard for this transformation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that favors 5-nitration over 4-nitration?

The regioselectivity is determined by the stability of the carbocation intermediate (also known as the sigma complex or Wheland intermediate) formed during the electrophilic attack.

  • Attack at C5: When the nitronium ion attacks the C5 position, the positive charge of the intermediate can be delocalized over three resonance structures, including one where the nitrogen atom helps stabilize the charge. This is the most stable pathway.

  • Attack at C4: Attack at the C4 position results in a carbocation intermediate that is less stable. The positive charge is delocalized over fewer atoms, and the stabilizing influence of the nitrogen atom is less direct.

The lower activation energy required to form the more stable C5-intermediate is why the 5-nitro product is predominantly formed under controlled conditions.[3][4]

Diagram: Mechanism of Regioselective Pyrrole Nitration

G cluster_start Reactants Start Ethyl 1H-pyrrole-2-carboxylate + Acetyl Nitrate (NO₂⁺) Intermediate_5 Attack at C5 (More Stable Intermediate) Start->Intermediate_5 Favored Pathway (Lower Activation Energy) Intermediate_4 Attack at C4 (Less Stable Intermediate) Start->Intermediate_4 Disfavored Pathway (Higher Activation Energy) Product_5 Ethyl 5-nitro-1H-pyrrole-2-carboxylate (Major Product) Intermediate_5->Product_5 Deprotonation Product_4 Ethyl 4-nitro-1H-pyrrole-2-carboxylate (Minor Byproduct) Intermediate_4->Product_4 Deprotonation

Caption: Mechanism showing the two pathways for nitration.

Q2: How can I confirm the ratio of 5-nitro to 4-nitro isomers in my product mixture?

The most effective method is ¹H NMR Spectroscopy . The chemical environments of the protons on the pyrrole ring are distinct for each isomer, leading to different chemical shifts.

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate: The two protons on the pyrrole ring (at C3 and C4) will appear as distinct doublets.

  • Ethyl 4-nitro-1H-pyrrole-2-carboxylate: The two protons on the pyrrole ring (at C3 and C5) will also appear as doublets but at different chemical shifts compared to the 5-nitro isomer. The electron-withdrawing nitro group causes a downfield shift for adjacent protons.[5]

By integrating the signals corresponding to a specific proton from each isomer, you can accurately determine the molar ratio of the two compounds in your mixture. HPLC can also be used as an effective quantitative method.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Isomeric Protons

Proton Position5-Nitro Isomer (Approx. δ ppm)4-Nitro Isomer (Approx. δ ppm)Rationale for Shift
H-3 ~7.0-7.2~7.3-7.5H-3 in the 4-nitro isomer is adjacent to the electron-withdrawing NO₂ group, causing a downfield shift.
H-4 ~6.9-7.1-No proton at this position.
H-5 -~7.8-8.0H-5 in the 4-nitro isomer is adjacent to the nitrogen of the pyrrole ring and is also influenced by the nitro group, resulting in a significant downfield shift.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Q3: If I have a mixture of isomers, how can I purify the desired 5-nitro product?

The two isomers have different polarities and melting points, which allows for their separation.

  • Recrystallization: This is often the most effective method on a laboratory scale. The 4-nitro isomer has a significantly higher melting point (~152 °C) compared to other pyrrole carboxylates.[6] This difference in crystal lattice energy can often be exploited by careful selection of a recrystallization solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to selectively crystallize one isomer.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. The difference in polarity between the two isomers should allow for separation with an appropriate eluent system, typically a gradient of ethyl acetate in hexanes.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

This protocol is optimized to maximize the yield of the 5-nitro isomer.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (10 volumes).

  • Cooling: Cool the solution to -10 °C using an ice-salt or acetone/dry ice bath.

  • Nitrating Mixture Preparation: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to a small amount of acetic anhydride at 0 °C.

  • Addition: Add the prepared nitrating mixture dropwise to the stirred pyrrole solution over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: Stir the mixture at -10 °C to -5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture slowly into a beaker of ice-water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Diagram: Troubleshooting Workflow

G A Problem: High Yield of 4-Nitro Isomer Detected B Analyze Reaction Conditions A->B C Was Temperature > 0°C? B->C D Was a harsh nitrating agent (e.g., HNO₃/H₂SO₄) used? B->D E Was nitrating agent added too quickly? B->E C->D No F Solution: Maintain Temp between -15°C and 0°C C->F Yes D->E No G Solution: Use Acetyl Nitrate (HNO₃ in Ac₂O) D->G Yes H Solution: Add nitrating agent dropwise over 30-60 min E->H Yes J Analyze Product Ratio (¹H NMR) E->J No I Implement Changes & Rerun Experiment F->I G->I H->I I->J K Problem Resolved? J->K L Success: 5-Nitro Isomer is Major Product K->L Yes M Contact Technical Support for further analysis K->M No

Caption: A step-by-step workflow for troubleshooting isomer formation.

References
  • Química Organica.org. pyrrole nitration. [Link]

  • Homework.Study.com. Propose a mechanism for the nitration of pyrrole. [Link]

  • Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Separation of 4-nitro and 5-nitro isomers of ethyl pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pyrrole Regioisomers

The nitration of ethyl pyrrole-2-carboxylate is a foundational reaction in the synthesis of various pharmaceutical intermediates and functional materials.[1][2][3] However, this reaction typically yields a mixture of the 4-nitro and 5-nitro positional isomers. Due to their nearly identical molecular weights and similar structural properties, separating these regioisomers presents a significant purification challenge that requires a nuanced understanding of their subtle physicochemical differences.[4][5]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing this separation. It consolidates field-proven methodologies, troubleshooting advice, and the underlying scientific principles to empower you to achieve baseline separation and high-purity isolation of each isomer.

Physicochemical Properties: The Key to Separation

Understanding the distinct properties of each isomer is the cornerstone of developing an effective separation strategy. The position of the nitro group, a powerful electron-withdrawing group, subtly influences the molecule's overall polarity, crystal lattice energy, and solubility.

PropertyEthyl 4-nitro-1H-pyrrole-2-carboxylateEthyl 5-nitro-1H-pyrrole-2-carboxylateRationale for Separation
Molecular Formula C₇H₈N₂O₄[6]C₇H₈N₂O₄[7]Identical; separation cannot be based on mass.
Molecular Weight 184.15 g/mol [7]184.15 g/mol [7]Identical; separation cannot be based on mass.
Melting Point ~152 °C[7]Not widely reported, but expected to differ.The significant difference in melting point suggests the 4-nitro isomer forms a more stable crystal lattice, likely due to stronger intermolecular interactions.[7] This difference is highly exploitable via fractional crystallization.
Polarity Generally considered the more polar isomer.Generally considered the less polar isomer.The 4-nitro isomer exhibits a stronger dipole moment due to the vector alignment of the nitro and ester groups. This difference in polarity is the primary principle exploited in chromatographic separations.
Solubility Lower solubility in non-polar solvents.Higher solubility in non-polar solvents. Soluble in acetone and ethanol.[7]Differences in solubility profiles are critical for selecting an appropriate solvent system for either chromatography or crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4- and 5-nitro ethyl pyrrole-2-carboxylate isomers so difficult?

A1: The difficulty stems from their being positional isomers with identical molecular formulas and weights.[4][7] They possess very similar structures, leading to closely matched polarities and solubilities. In chromatography, this results in similar retention times (close Rf values in TLC), and in crystallization, it can lead to the formation of mixed crystals or co-precipitation.[8] Effective separation relies on exploiting the subtle electronic and steric differences imparted by the nitro group's position.

Q2: What are the principal methods for separating these isomers?

A2: The two most successful and widely used methods are:

  • Chromatography: Primarily flash column chromatography for preparative scale and High-Performance Liquid Chromatography (HPLC) for analytical and preparative-scale separations. This method leverages the slight difference in polarity between the isomers.

  • Fractional Crystallization: This technique exploits differences in the isomers' solubility and crystal packing energies in a specific solvent.[9][10] Given the significant difference in their melting points, this can be a very effective and scalable method.

Q3: How do I choose between column chromatography and HPLC?

A3: The choice depends on your objective, scale, and available equipment.

  • Flash Column Chromatography is ideal for routine, preparative-scale purifications (milligrams to several grams) in a typical organic synthesis lab. It is cost-effective but may offer lower resolution than HPLC.

  • HPLC provides superior resolution and is excellent for baseline separation of difficult mixtures.[11][12] It is the method of choice for analytical quantification and can be scaled for high-purity preparative work, though it is more capital-intensive.

Q4: What analytical techniques are essential for confirming the identity and purity of the separated isomers?

A4: A combination of techniques is crucial for unambiguous identification:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The distinct electronic environments of the pyrrole ring protons will result in different chemical shifts and coupling patterns for the 4-nitro versus the 5-nitro isomer, providing definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight (m/z 184 for the molecular ion) and can provide fragmentation patterns to support identification.[7]

  • Thin-Layer Chromatography (TLC) / HPLC: Used to assess the purity of the isolated fractions. The presence of a single spot (TLC) or a single peak (HPLC) indicates a high degree of purity.

Troubleshooting & Optimization Guides

This section addresses common issues encountered during the separation process in a direct Q&A format.

Guide 1: Flash Column Chromatography

Q: My isomers are co-eluting or have very poor separation (ΔRf < 0.1) on a silica gel column. What should I do?

A: This is the most common challenge. The solution lies in systematically optimizing the mobile phase.

  • Underlying Cause: The polarity of your eluent is not optimal to differentiate between the subtle polarity differences of the isomers.

  • Troubleshooting Steps:

    • Reduce Eluent Polarity: The more polar 4-nitro isomer will have a stronger affinity for the silica. Start with a less polar solvent system (e.g., increase the hexane ratio in a hexane/ethyl acetate system). This will increase the retention time of both compounds but should also increase the separation between them.

    • Try a Different Solvent System: If hexane/ethyl acetate fails, switch to a system with different selectivity. A dichloromethane/ethyl acetate or toluene/acetone system can alter the specific interactions (e.g., π-π stacking with toluene) between your compounds, the stationary phase, and the mobile phase.[13]

    • Consider a Less Active Stationary Phase: If tailing is an issue along with poor separation, your compounds may be interacting too strongly with the acidic silica. Consider using alumina (neutral or basic) or a bonded-phase silica.

dot

G start Poor Separation on Silica Column (Isomers Co-elute) check_polarity Is the eluent polarity too high? start->check_polarity reduce_polarity Action: Decrease polarity (e.g., increase Hexane in Hex/EtOAc) check_polarity->reduce_polarity re_evaluate Re-run TLC. Is separation improved? reduce_polarity->re_evaluate yes Yes re_evaluate->yes no1 No re_evaluate->no1 ΔRf still poor success Proceed with Column Chromatography yes->success change_system Action: Change solvent system (e.g., DCM/Acetone, Toluene/EtOAc) no1->change_system re_evaluate2 Re-run TLC. Does new system offer better selectivity? change_system->re_evaluate2 yes2 Yes re_evaluate2->yes2 no2 No re_evaluate2->no2 Still co-eluting yes2->success change_phase Action: Change stationary phase (e.g., Alumina, C18 Reverse Phase) no2->change_phase change_phase->success

Caption: Troubleshooting workflow for poor column chromatography separation.

Guide 2: High-Performance Liquid Chromatography (HPLC)

Q: What is the best starting point for developing an HPLC method for these isomers?

A: A reverse-phase method is often the most accessible and effective starting point. However, given the aromatic nature of the pyrrole ring, a column that offers alternative selectivity is highly recommended.

  • Recommended Column: Begin with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[4] These columns provide standard hydrophobic interactions but also engage in π-π interactions with the aromatic ring of your isomers.[11][14] The different electron densities of the 4-nitro and 5-nitro substituted rings can be exploited by these π-π interactions, often resulting in enhanced selectivity and better separation than a standard C18 column can provide.[11]

  • Initial Mobile Phase: A gradient of acetonitrile and water is a robust starting point. Methanol can also be used and sometimes offers different selectivity for nitro-aromatic compounds.[14][15]

  • Example Starting Conditions:

    • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or a wavelength closer to the absorbance maximum of the nitro-pyrrole chromophore.

Q: My HPLC peaks are broad and poorly resolved. What adjustments can I make?

A: Broad, unresolved peaks can be due to several factors related to the method or column health.

  • Optimize the Gradient: If peaks are eluting very late, they may broaden. Make the gradient shallower (increase the time over which the organic percentage changes) around the elution point of your isomers. This gives more time for the column to resolve them.

  • Adjust the Mobile Phase pH: For pyrrole-containing compounds, sometimes switching to slightly alkaline mobile phase conditions can dramatically improve peak shape and resolution.[16] This can be achieved by adding a small amount of a buffer like ammonium formate.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of a longer run time.

Guide 3: Fractional Crystallization

Q: I'm attempting recrystallization, but I'm getting an oily precipitate or both isomers are crashing out together. What's wrong?

A: This indicates that your chosen solvent is not ideal for fractional crystallization.

  • Underlying Cause: The solvent either dissolves both isomers too well (oiling out upon cooling) or not at all, or their solubilities are too similar in that specific solvent.

  • The Goal: Find a single solvent or a binary solvent system where one isomer is sparingly soluble at room temperature (or upon cooling) while the other remains in solution.

  • Troubleshooting & Solvent Selection:

    • Systematic Screening: Test the solubility of your crude mixture in small amounts of various solvents at both room temperature and at reflux. Good candidates for screening include: ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate.

    • Leverage Polarity Differences: Since the 4-nitro isomer is more polar, it will likely be less soluble in non-polar solvents like toluene or hexane/ethyl acetate mixtures. Conversely, the 5-nitro isomer might be less soluble in more polar solvents like ethanol/water.

    • Control the Cooling Rate: Slow, controlled cooling is paramount. A rapid temperature drop encourages co-precipitation. A Dewar flask or insulating the crystallization vessel can allow for the slow formation of pure crystals of the less soluble isomer.

    • Seeding: If you have a small crystal of the desired pure isomer, adding it to the cooled, saturated solution can induce selective crystallization of that isomer only.

Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol assumes a starting mixture of 1.0 g and a preliminary TLC analysis (e.g., in 20% Ethyl Acetate/Hexane) showing two spots with Rf values of approximately 0.3 (4-nitro, more polar) and 0.4 (5-nitro, less polar).

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Prepare a slurry of silica gel (e.g., 60 Å, 40-63 µm) in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate/Hexane).

    • Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the 1.0 g crude mixture in a minimal amount of dichloromethane or ethyl acetate.

    • Add ~2 g of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.

    • Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand.

  • Elution:

    • Fill the column with the initial eluent (10% EtOAc/Hexane).

    • Begin elution, applying gentle air pressure to maintain a steady flow rate (e.g., 5-10 cm/min).

    • Collect fractions (e.g., 20 mL per tube).

    • After the first compound (5-nitro isomer) begins to elute, you can gradually increase the polarity of the eluent (e.g., to 15% or 20% EtOAc/Hexane) to speed up the elution of the more tightly bound 4-nitro isomer.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure isomers.

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

dot

G cluster_prep Column Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation pack 1. Pack Column with Silica Slurry load 2. Dry Load Sample onto Column pack->load elute 3. Elute with Gradient (e.g., 10% -> 20% EtOAc/Hex) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap pure5 Pure 5-Nitro Isomer evap->pure5 pure4 Pure 4-Nitro Isomer evap->pure4 start Crude Isomer Mix start->pack

Caption: Workflow for preparative flash column chromatography.

Protocol 2: Fractional Crystallization

This protocol is a starting point and requires optimization based on the specific solubility of your isomer mixture.

  • Solvent Selection: Based on screening, select a solvent in which the crude mixture is fully soluble at high temperature but sparingly soluble at low temperature (e.g., isopropanol).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude isomer mixture in the minimum amount of hot solvent required for complete dissolution. Use a reflux condenser to avoid solvent loss.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Do not disturb the flask.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the less soluble isomer (likely the 4-nitro isomer).

  • Cooling: Once crystals begin to form at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold crystallization solvent.

  • Analysis:

    • Dry the crystals and analyze their purity by TLC, HPLC, or NMR. This first crop should be significantly enriched in the less soluble isomer.

    • The mother liquor will be enriched in the more soluble isomer. It can be concentrated and subjected to a second crystallization or purified by chromatography.

References

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Wang, Y., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • Smolecule. (2023). Ethyl 5-nitro-1H-pyrrole-2-carboxylate.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
  • Reddit. (2024). How to separate these regioisomers?.
  • Chem-Impex. (n.d.). Ethyl 4-nitropyrrole-2-carboxylate.
  • BenchChem. (n.d.). Troubleshooting isomer separation in nepetalactone purification.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • PubChemLite. (n.d.). Ethyl 4-nitropyrrole-2-carboxylate (C7H8N2O4).
  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • ResearchGate. (2025). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography.
  • J&K Scientific. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate.
  • Chem-Impex. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate.
  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.

Sources

Technical Support Center: Troubleshooting Low Yield in the Preparation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this valuable synthetic intermediate. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Introduction: The Chemistry of the Challenge

The preparation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate involves the electrophilic nitration of ethyl 1H-pyrrole-2-carboxylate. While seemingly straightforward, this reaction is fraught with potential complications. The pyrrole ring is highly activated towards electrophilic attack, making it susceptible to over-reaction and polymerization, especially under harsh acidic conditions typically used for nitration.[1] The presence of the electron-withdrawing ethyl carboxylate group at the C2 position deactivates the ring and directs the incoming nitro group, but often results in the formation of a mixture of isomers, primarily the 4-nitro and the desired 5-nitro product. This isomeric mixture is often the primary cause of "low yield" of the target compound.

This guide will walk you through the most common pitfalls and provide actionable, evidence-based strategies to optimize your reaction and purification processes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My reaction mixture turned into a dark, insoluble tar. What happened?

This is a classic sign of pyrrole polymerization. The pyrrole ring is notoriously unstable in the presence of strong acids.[1] Using standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, will almost certainly lead to rapid polymerization and a complete loss of your desired product.

Root Cause Analysis:

  • Excessive Acidity: Strong acids protonate the pyrrole ring, leading to a cascade of polymerization reactions.

  • High Reaction Temperature: The nitration of pyrroles is highly exothermic. A runaway reaction temperature will accelerate polymerization.

Troubleshooting Protocol:

  • Choice of Nitrating Agent: The reagent of choice for nitrating sensitive pyrroles is acetyl nitrate , prepared in situ by the careful addition of fuming nitric acid to acetic anhydride at low temperatures. This provides a less acidic and more controlled source of the nitronium ion (NO₂⁺).

  • Temperature Control: The reaction must be maintained at a low temperature, typically between -10°C and 0°C, throughout the addition of the nitrating agent and for the duration of the reaction.

  • Order of Addition: Always add the pre-chilled acetyl nitrate solution slowly to the solution of ethyl 1H-pyrrole-2-carboxylate in acetic anhydride. This ensures that the pyrrole is not exposed to a high concentration of the nitrating agent.

Q2: I've successfully nitrated the pyrrole without polymerization, but my NMR analysis shows a mixture of products. How can I improve the regioselectivity?

The formation of regioisomers is the most common challenge in this synthesis. The electron-withdrawing ester at the C2 position directs incoming electrophiles to the C4 and C5 positions. The literature suggests that the nitration of 2-substituted pyrroles often yields a mixture of the 4- and 5-nitro isomers.

Understanding the Regioselectivity:

The ethyl carboxylate group at C2 deactivates the pyrrole ring. Electrophilic attack at the C5 position is generally favored electronically. However, attack at the C4 position is also significant, leading to the formation of the ethyl 4-nitro-1H-pyrrole-2-carboxylate isomer. The ratio of these isomers can be influenced by reaction conditions, but obtaining the 5-nitro isomer exclusively is highly unlikely through direct nitration.

Troubleshooting and Optimization Workflow:

The key to a high yield of the isolated 5-nitro isomer lies not in achieving perfect regioselectivity in the reaction, but in efficiently separating the resulting isomers.

Caption: Troubleshooting workflow for low yield.

Separation Protocol:

Careful column chromatography is the most effective method for separating the 4- and 5-nitro isomers.

  • Stationary Phase: Silica gel is the standard choice.

  • Eluent System: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 10% ethyl acetate in hexanes, and gradually increase the polarity. The isomers are often separable with careful gradient elution.

  • Monitoring: Use thin-layer chromatography (TLC) with the same eluent system to monitor the separation. The two isomers should have different Rf values. It is advisable to run a co-spot of the starting material to ensure it has been fully consumed.

Compound Typical Rf Value (15% EtOAc in Hexanes) Appearance on TLC (UV light)
Ethyl 1H-pyrrole-2-carboxylateHigher RfDark spot
Ethyl 4-nitro-1H-pyrrole-2-carboxylateIntermediate RfDark spot
Ethyl 5-nitro-1H-pyrrole-2-carboxylateLower RfDark spot
Q3: My yield is low even after accounting for the isomeric mixture. What else could be going wrong?

Assuming you have avoided polymerization and are considering the combined yield of both nitro-isomers, low yield can point to issues with the starting material, reagents, or reaction work-up.

Troubleshooting Checklist:

  • Purity of Starting Material: The starting material, ethyl 1H-pyrrole-2-carboxylate, should be pure. Impurities can interfere with the reaction. A reliable synthesis of the starting material is provided by Organic Syntheses.[2]

  • Quality of Nitric Acid: Use fuming nitric acid (>90%) for the preparation of acetyl nitrate. Older or less concentrated nitric acid will be less effective.

  • Anhydrous Conditions: Acetic anhydride should be anhydrous. The presence of water will hydrolyze the anhydride and can also lead to unwanted side reactions.

  • Reaction Quenching: The reaction should be quenched by pouring the reaction mixture over ice water. This hydrolyzes the remaining acetic anhydride and precipitates the organic products.

  • Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover all of the product. The nitropyrroles have some water solubility.

  • Product Stability: Nitropyrroles can be sensitive to strong bases. During work-up, if a basic wash is used (e.g., with sodium bicarbonate solution to neutralize residual acid), it should be done cautiously and at low temperatures.

Experimental Protocol: A Validated Starting Point

This protocol is a synthesis of best practices for the nitration of electron-deficient pyrroles.

Step 1: Preparation of Acetyl Nitrate Solution (Nitrating Agent)

  • In a clean, dry, round-bottom flask equipped with a magnetic stir bar, cool 10 mL of acetic anhydride to -10°C using an ice-salt bath.

  • Slowly, dropwise, add 1.0 mL of fuming nitric acid (>90%) to the cold acetic anhydride with vigorous stirring.

  • Maintain the temperature of the mixture below 0°C during the addition.

  • Once the addition is complete, keep the acetyl nitrate solution in the ice-salt bath until use.

Step 2: Nitration of Ethyl 1H-pyrrole-2-carboxylate

  • In a separate, larger flask, dissolve 2.0 g of ethyl 1H-pyrrole-2-carboxylate in 20 mL of acetic anhydride.

  • Cool this solution to -10°C.

  • Slowly, dropwise, add the pre-prepared cold acetyl nitrate solution to the pyrrole solution. Monitor the internal temperature closely and ensure it does not rise above 0°C.

  • After the addition is complete, stir the reaction mixture at -10°C to 0°C for 1-2 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Isolation

  • Pour the cold reaction mixture slowly into a beaker containing 200 mL of an ice-water slurry with stirring.

  • A solid precipitate (a mixture of the 4- and 5-nitro isomers) should form.

  • Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Purify the crude solid by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

  • Collect fractions and analyze by TLC to isolate the two isomers. The 5-nitro isomer is typically the more polar and will elute later.

  • Combine the fractions containing the pure 5-nitro isomer and remove the solvent under reduced pressure to obtain the final product.

Caption: Step-by-step synthesis workflow.

Concluding Remarks

Low yield in the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a multifaceted problem that often stems from the inherent reactivity of the pyrrole nucleus and the formation of regioisomers. By understanding the underlying chemical principles and implementing careful control over reaction conditions—particularly temperature and the choice of a mild nitrating agent—the common pitfall of polymerization can be avoided. The key to obtaining a high yield of the desired 5-nitro isomer lies in the subsequent high-resolution purification to separate it from the co-produced 4-nitro isomer. This guide provides a robust framework for troubleshooting and optimizing this challenging but important transformation.

References

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  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl pyrrole-2-carboxylate. Organic Syntheses, 51, 100. doi:10.15227/orgsyn.051.0100. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower your research. This guide is structured to help you troubleshoot common issues and answer frequently asked questions encountered during this synthesis, ensuring you can achieve high yields and purity with confidence.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction mixture turned dark brown or black, and my final yield was very low. What went wrong?

A1: This is a classic and frequent issue when nitrating electron-rich heterocycles like pyrrole. The dark coloration indicates significant decomposition and polymerization of the pyrrole ring. The primary cause is the high reactivity of the pyrrole nucleus towards the strongly acidic and oxidizing conditions of the nitration reaction.

Causality and Solution:

  • Temperature Control is Critical: The nitration of pyrroles is highly exothermic. A runaway reaction temperature is the most common cause of degradation.

    • Troubleshooting Step: Maintain the reaction temperature strictly, typically between -10°C and 0°C. Use an ice-salt or acetone-dry ice bath for robust temperature management. Monitor the internal temperature with a thermometer, not just the bath temperature.

  • Rate of Addition of Nitrating Agent: Adding the nitrating agent too quickly creates localized "hot spots" of high acid concentration and temperature, leading to charring.

    • Troubleshooting Step: The nitrating agent (e.g., fuming nitric acid in acetic anhydride, often called "acetyl nitrate") should be added dropwise via a syringe pump or a pressure-equalizing dropping funnel over a prolonged period (e.g., 30-60 minutes). This ensures the reaction heat dissipates effectively.

  • Purity of Starting Material: Impurities in the starting ethyl 1H-pyrrole-2-carboxylate can act as catalysts for polymerization under strong acid conditions.

    • Troubleshooting Step: Ensure your starting material is pure. If it has darkened on storage, consider purification by distillation or column chromatography before use.[1]

Q2: My NMR and LC-MS analyses show two major products. How do I identify the byproduct and prevent its formation?

A2: You are almost certainly observing the formation of an isomeric byproduct. The nitration of ethyl 1H-pyrrole-2-carboxylate, while strongly directed to the 5-position, invariably produces the 4-nitro isomer as a significant byproduct.

Identification and Mitigation:

  • Byproduct Identity: The primary byproduct is Ethyl 4-nitro-1H-pyrrole-2-carboxylate .[2][3] The electron-withdrawing ester at C2 directs electrophilic substitution to C4 and C5. While C5 is electronically favored, C4 substitution is a competing pathway.

  • Minimizing Isomer Formation: The ratio of 5-nitro to 4-nitro product is highly dependent on the reaction conditions.

    • Choice of Nitrating Agent: Using a milder, more sterically hindered nitrating agent can sometimes improve selectivity, although acetyl nitrate is standard.

    • Solvent and Temperature: Performing the reaction in a mixture of acetic anhydride and acetic acid at low temperatures (-10 °C) is reported to favor the formation of the 5-nitro isomer.[2] Lowering the temperature generally increases selectivity by favoring the pathway with the lower activation energy, which in this case is substitution at the 5-position.

Q3: I'm struggling to separate the 5-nitro and 4-nitro isomers using column chromatography. Do you have any recommendations?

A3: This is a common purification hurdle as the two isomers have very similar polarities. Standard silica gel chromatography with ethyl acetate/hexane gradients can be challenging.

Effective Purification Strategies:

  • Recrystallization (Preferred Method): This is often the most effective method for separating the isomers on a larger scale. The 5-nitro isomer is typically less soluble than the 4-nitro isomer in certain solvent systems.

    • Protocol: After a preliminary chromatographic separation to remove baseline impurities, concentrate the fractions containing the isomer mixture. Attempt recrystallization from solvents like ethanol, ethanol/water mixtures, or ethyl acetate/hexane. The desired 5-nitro product should preferentially crystallize, leaving the 4-nitro isomer enriched in the mother liquor.

  • Optimized Column Chromatography:

    • Solvent System: Instead of a standard ethyl acetate/hexane system, try a dichloromethane/ethyl acetate gradient or a toluene/ethyl acetate gradient. The different solvent-solute interactions can sometimes enhance separation.

    • Silica Gel: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for higher resolution. A longer column can also improve separation.

Q4: My purified, pale-yellow product turned dark after a few weeks of storage. Is it unstable?

A4: Yes, many nitro-pyrrole derivatives exhibit limited long-term stability, especially when exposed to light, air (oxygen), and heat. The darkening suggests slow decomposition or polymerization.

Proper Handling and Storage Protocol:

  • Storage Conditions: Store the purified Ethyl 5-nitro-1H-pyrrole-2-carboxylate in an amber vial to protect it from light.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Temperature: Store the compound in a freezer (-20°C) or refrigerator (4°C) to minimize thermal degradation.

  • Purity: Ensure the product is completely free of residual acid from the synthesis, as trace acid can catalyze degradation. A final wash of the organic solution with a saturated sodium bicarbonate solution during workup is crucial.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the standard, most reliable method for synthesizing Ethyl 5-nitro-1H-pyrrole-2-carboxylate?

A1: The most common and direct method is the electrophilic nitration of ethyl 1H-pyrrole-2-carboxylate.[4] The nitrating agent is typically fuming nitric acid, delivered in a solution of acetic anhydride. This in-situ formation of acetyl nitrate provides a controlled source of the nitronium ion (NO₂⁺). The reaction is performed at low temperatures (e.g., -10°C to 0°C) to control the exotherm and minimize byproduct formation.

Q2: Why is the 5-position the major site of nitration?

A2: This is a result of the combined electronic effects of the pyrrole ring nitrogen and the C2-ester group. The nitrogen atom's lone pair makes the pyrrole ring highly activated towards electrophilic attack, particularly at the C2 and C5 positions. However, the C2 position is already substituted with an electron-withdrawing ethyl carboxylate group. This group deactivates the ring slightly and, through resonance, directs incoming electrophiles away from the adjacent C3 position and preferentially towards the C5 and C4 positions. The C5 position is generally more electronically favored in pyrroles, leading to the major product being Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Q3: What are the primary safety hazards I should be aware of during this synthesis?

A3: The synthesis involves several significant hazards that require strict adherence to safety protocols.

  • Nitrating Agents: Fuming nitric acid is extremely corrosive and a powerful oxidizer. Acetic anhydride is corrosive and lachrymatory. The mixture can react violently with organic materials. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. A loss of temperature control can lead to a runaway reaction, causing rapid pressure buildup and the release of toxic nitrogen oxide gases. Ensure your cooling bath is adequate for the scale of the reaction.

  • Quenching: The reaction must be quenched carefully by pouring it slowly over crushed ice or into cold water. Never add water directly to the concentrated reaction mixture.

Section 3: Protocols and Data

Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Disclaimer: This protocol is for informational purposes only and should be adapted and risk-assessed by a qualified chemist for their specific laboratory conditions.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (approx. 10 volumes).

  • Cooling: Cool the solution to -10°C using an acetone/dry ice bath.

  • Nitrating Agent Preparation: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to a small amount of acetic anhydride, keeping the mixture cooled in an ice bath.

  • Addition: Add the prepared nitric acid solution to the stirred pyrrole solution dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -5°C.

  • Reaction: Stir the reaction mixture at -10°C to 0°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: foaming!), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol or an ethyl acetate/hexane mixture.

Table 1: Potential Byproducts and Impurities
Compound NameStructureMolar Mass ( g/mol )Identification Notes
Ethyl 4-nitro-1H-pyrrole-2-carboxylate CCOC(=O)c1cc(nc1)[O-]184.15Isomeric byproduct. Often co-elutes with the desired product. Can be distinguished by NMR and its higher solubility in common recrystallization solvents.
Ethyl 1H-pyrrole-2-carboxylate CCOC(=O)C1=CC=CN1139.15Unreacted starting material. Will have a higher Rf value on TLC than the nitrated products.
Polymeric Tars N/AVariableDark, insoluble material. Indicates reaction decomposition. If significant, the reaction conditions were likely too harsh (e.g., temperature too high).

Section 4: Visualizations

Reaction Mechanism

reaction_mechanism Fig 1. Regioselectivity in Pyrrole Nitration cluster_sigma Sigma Complexes (Resonance Stabilized) Pyrrole Ethyl 1H-pyrrole-2-carboxylate Sigma5 C5 Attack (More Stable) Pyrrole->Sigma5 C5 Attack Sigma4 C4 Attack (Less Stable) Pyrrole->Sigma4 C4 Attack Nitronium NO₂⁺ (from HNO₃/Ac₂O) Product5 Ethyl 5-nitro-1H-pyrrole-2-carboxylate (Major Product) Sigma5->Product5 -H⁺ Product4 Ethyl 4-nitro-1H-pyrrole-2-carboxylate (Minor Byproduct) Sigma4->Product4 -H⁺

Caption: Fig 1. Regioselectivity in Pyrrole Nitration

Troubleshooting Workflow

troubleshooting_workflow Fig 2. Troubleshooting Flowchart for Synthesis Start Synthesis Complete Analyze Crude Product Decision1 Low Yield & Dark/Tarry Appearance? Start->Decision1 Action1 Review Reaction Conditions: 1. Check Temperature Logs (<0°C?) 2. Verify Slow Reagent Addition 3. Confirm Starting Material Purity Decision1->Action1 Yes Decision2 Impure Product? (e.g., multiple spots on TLC) Decision1->Decision2 No Result1 Optimize Conditions & Rerun Reaction Action1->Result1 Action2 Identify Impurities (NMR/MS): - Isomeric Byproduct (4-nitro)? - Unreacted Starting Material? Decision2->Action2 Yes End Pure Product Obtained Decision2->End No Decision3 Isomer Separation Required? Action2->Decision3 Action3 Purification Strategy: 1. Attempt Recrystallization (Ethanol) 2. Optimize Column Chromatography (e.g., DCM/EtOAc gradient) Decision3->Action3 Yes Decision3->End No Action3->End

Caption: Fig 2. Troubleshooting Flowchart for Synthesis

References

  • Anderson, H. J., & Lee, H. N. (1965). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 43(2), 409-415. Available at: [Link]

  • Organic Syntheses. Ethyl 1H-pyrrole-2-carboxylate. Coll. Vol. 5, p.533 (1973); Vol. 44, p.50 (1964). Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges encountered during its purification, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our goal is to empower you to achieve the highest possible purity for your downstream applications.

Introduction: The Challenge of Purity

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[1] The introduction of the nitro group, typically via electrophilic nitration, is a critical step that can unfortunately lead to a mixture of products and byproducts, making purification a significant challenge. This guide will walk you through understanding these impurities and mastering the techniques to eliminate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the purification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Q1: My crude product is a dark, tarry material. What went wrong during the synthesis?

A1: The formation of a dark, tarry substance is a common issue when nitrating pyrrole derivatives, especially under harsh acidic conditions. Pyrroles are highly susceptible to acid-catalyzed polymerization.[2][3] The use of strong acids like a mixture of sulfuric acid and nitric acid can lead to the degradation of the pyrrole ring and subsequent polymerization, resulting in an intractable mixture.

Causality Explained: The lone pair of electrons on the nitrogen atom makes the pyrrole ring electron-rich and highly activated towards electrophilic attack. However, in strongly acidic media, the pyrrole nitrogen can be protonated. This protonation disrupts the aromaticity and makes the ring susceptible to polymerization.

Solution: To mitigate polymerization, it is crucial to use milder nitrating agents. A widely accepted method is the use of acetyl nitrate, which is generated in situ from nitric acid and acetic anhydride.[2][3] This reagent provides a controlled source of the nitronium ion (NO₂⁺) under less acidic conditions, minimizing degradation of the starting material and product.

Q2: My NMR analysis shows the presence of more than one nitro-pyrrole isomer. How can I improve the regioselectivity of the nitration?

A2: The nitration of ethyl 1H-pyrrole-2-carboxylate can yield a mixture of isomers, primarily the desired 5-nitro product and the undesired 4-nitro isomer. The electron-withdrawing nature of the carboxylate group at the 2-position directs the incoming electrophile (NO₂⁺) to the 5-position, but some substitution at the 4-position is often observed.

Causality Explained: Electrophilic substitution on the pyrrole ring is fastest at the α-positions (2 and 5) due to the greater stabilization of the cationic intermediate.[4] With the 2-position blocked by the ethyl carboxylate group, the 5-position is the most favored site for nitration. However, the 4-position (a β-position) can also be attacked, leading to the formation of the constitutional isomer, ethyl 4-nitro-1H-pyrrole-2-carboxylate.[1]

Solution:

  • Reaction Conditions: Carefully controlling the reaction temperature is critical. Running the nitration at a lower temperature (e.g., -10 to 0 °C) can enhance the selectivity for the thermodynamically favored 5-nitro isomer.

  • Nitrating Agent: The choice of nitrating agent can also influence the isomer ratio. Using acetyl nitrate is generally preferred for better regioselectivity compared to harsher nitrating agents.

Q3: I'm having trouble separating the 5-nitro and 4-nitro isomers by column chromatography. What can I do?

A3: Separating constitutional isomers like the 4-nitro and 5-nitro derivatives of ethyl 1H-pyrrole-2-carboxylate can be challenging due to their similar polarities.[5] However, with careful optimization of your chromatographic conditions, a successful separation is achievable.

Troubleshooting Steps:

  • Solvent System Optimization: The key is to find a solvent system that provides the best possible resolution between the two isomers on a Thin Layer Chromatography (TLC) plate first.

    • Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent such as ethyl acetate.

    • Small changes in the solvent ratio can have a significant impact on separation. Try a range of ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

    • Sometimes, using a different polar solvent like diethyl ether or dichloromethane in combination with hexanes can provide a different selectivity and improve separation.

  • Column Packing and Dimensions:

    • Ensure your column is packed uniformly to avoid band broadening and channeling.[6]

    • Use a long, thin column for difficult separations as it provides more theoretical plates.

  • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a shallow gradient elution can be very effective. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This will help to first elute the less polar isomer cleanly before the more polar isomer begins to move down the column.[7]

  • Stationary Phase: While silica gel is the most common stationary phase, for very difficult separations, you could consider using a different stationary phase like alumina (neutral, acidic, or basic) or a bonded phase like diol or cyano.

Purification Protocols

Here are detailed, step-by-step methodologies for the most common and effective purification techniques for Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).

  • Dissolution: In an Erlenmeyer flask, add the crude Ethyl 5-nitro-1H-pyrrole-2-carboxylate and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
EthanolHighModerateGood for initial purification, may require a co-solvent.
IsopropanolModerateLowA good candidate for single-solvent recrystallization.
Ethyl Acetate/HexanesHigh (in hot EtOAc)Low (upon addition of hexanes)A versatile two-solvent system. Dissolve in hot ethyl acetate and add hexanes until turbidity appears, then cool.
TolueneModerateLowCan be effective, but higher boiling point requires caution.
Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired 5-nitro isomer from the 4-nitro isomer and other impurities.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen mobile phase, applying gentle air pressure to achieve a steady flow rate.

    • If using a gradient, start with a lower polarity and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

PurificationWorkflow Crude Crude Product (Mixture of isomers, byproducts, and starting material) Recrystallization Recrystallization (e.g., Ethanol/Water or EtOAc/Hexanes) Crude->Recrystallization Initial Purification ColumnChromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) Crude->ColumnChromatography Direct Purification Recrystallization->ColumnChromatography Further Purification Needed PureProduct Pure Ethyl 5-nitro-1H-pyrrole-2-carboxylate Recrystallization->PureProduct High Purity Waste Impurities (Isomers, byproducts) Recrystallization->Waste ColumnChromatography->PureProduct ColumnChromatography->Waste

Caption: General purification workflow for Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Logical Relationship of Impurities and Purification

This diagram illustrates the relationship between potential impurities and the recommended purification methods.

ImpurityPurification cluster_impurities Potential Impurities cluster_methods Purification Methods Polymer Polymeric Byproducts Washing Solvent Washing (e.g., with cold hexanes) Polymer->Washing Removes Isomer Ethyl 4-nitro-1H-pyrrole-2-carboxylate Recrystallization Recrystallization Isomer->Recrystallization Can Separate (if solubility differs significantly) Column Column Chromatography Isomer->Column Separates StartingMaterial Unreacted Ethyl 1H-pyrrole-2-carboxylate StartingMaterial->Washing Partially Removes StartingMaterial->Column Separates

Caption: Relationship between impurities and purification methods.

Conclusion

Achieving high purity for Ethyl 5-nitro-1H-pyrrole-2-carboxylate is essential for its successful use in research and development. By understanding the potential side reactions during its synthesis and by systematically applying and optimizing purification techniques such as recrystallization and column chromatography, researchers can consistently obtain a high-quality product. This guide provides the foundational knowledge and practical steps to troubleshoot common purification challenges and achieve your desired purity levels.

References

  • Morgan, K. J., & Morrey, D. P. (1966). The nitration of pyrrole. Tetrahedron, 22(1), 57-62. [Link]

  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. [Link]

  • MIT Digital Lab Techniques Manual. Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • QuimicaOrganica.org. pyrrole nitration. [Link]

Sources

Technical Support Center: Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS: 36131-46-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling and reacting with this versatile heterocyclic compound. Our goal is to help you anticipate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in my experiments?

The stability of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is influenced by three main factors: temperature, chemical environment (pH and reactive agents), and light exposure. The molecule possesses three key functional groups, each with its own reactivity profile: the pyrrole ring, the nitro group (-NO₂), and the ethyl ester (-COOEt). While the compound is stable under ambient conditions, it will decompose at elevated temperatures[1]. The nitro group is susceptible to reduction, and the ester is prone to hydrolysis under strong acidic or basic conditions. Furthermore, pyrrole moieties can undergo photodegradation[2]. Understanding these sensitivities is the first step to preventing unwanted side reactions.

Q2: I am running a reaction at high temperatures and observing significant byproduct formation. What is the likely thermal decomposition pathway?

High temperatures can induce decomposition, primarily through cleavage of the weakest bonds. Based on thermogravimetric analysis of related pyrrole ester compounds, the initial decomposition event is typically the cleavage of the ester bond, followed by further fragmentation of the molecule at higher temperatures[1]. This can result in the formation of 5-nitro-1H-pyrrole-2-carboxylic acid and ethylene, or more complex fragmentation products.

To mitigate this, we strongly recommend performing a Thermogravimetric Analysis (TGA) on your sample to determine the precise onset temperature of decomposition. If your reaction requires temperatures near this threshold, consider using a lower boiling point solvent to limit the maximum temperature or reducing the reaction time.

Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing the root cause.

Problem 1: My final product is showing an unexpected amine peak in NMR/Mass Spec analysis.

Potential Cause: Unintentional reduction of the nitro group.

The nitro group on the pyrrole ring is a potent electron-withdrawing group but is also highly susceptible to reduction. This transformation can occur under various conditions, some of which may not be immediately obvious.

  • Catalytic Hydrogenation: The most common cause is exposure to hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni)[1]. If you are performing a multi-step synthesis and have used a hydrogenation step previously, ensure all catalyst residue is meticulously removed.

  • Reducing Metals: Metals like iron, zinc, or tin in acidic media are classic reagents for nitro group reduction.

  • Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the nitro group[1].

Recommended Solution:

  • Audit Your Reagents: Scrutinize all reagents and solvents for potential reducing contaminants.

  • Inert Atmosphere: If your reaction is sensitive, ensure it is run under a fully inert atmosphere (Nitrogen or Argon) to prevent unforeseen side reactions.

  • Purification Review: If the amine is a byproduct from a previous step, improve your purification protocol to ensure its complete removal before proceeding.

Problem 2: After an aqueous workup under basic conditions, I have poor recovery of my ester product and find a new, more polar compound on my TLC plate.

Potential Cause: Base-mediated hydrolysis of the ethyl ester.

The ethyl ester group can be hydrolyzed to the corresponding carboxylate salt under basic conditions (e.g., NaOH, KOH, K₂CO₃). This salt is highly polar and will likely remain in the aqueous layer during an extraction with a non-polar organic solvent, leading to low recovery of the desired product.

Recommended Solution:

  • Modify Workup: Use a milder base for neutralization, such as sodium bicarbonate (NaHCO₃), and avoid prolonged exposure.

  • Acidification & Extraction: If hydrolysis has occurred, you can potentially recover your material. Acidify the aqueous layer with a non-nucleophilic acid (e.g., dilute HCl) to a pH of ~2-3. This will protonate the carboxylate, forming the carboxylic acid. The carboxylic acid is often less water-soluble and can be extracted with an organic solvent like ethyl acetate.

  • Avoid Strong Bases: In your reaction planning, avoid using strong bases unless the ester functionality is intended to be modified.

Problem 3: The compound appears to degrade or change color over time, even when stored in a vial on the lab bench.

Potential Cause: Photodecomposition.

Pyrrole-containing molecules can be sensitive to light, particularly in the UV spectrum. Exposure can lead to the formation of reactive radical species, causing discoloration and degradation over time. Studies have shown that pyrrole moieties can undergo both direct and indirect photodegradation, with the specific pathway being highly dependent on the ring's substituents[2].

Recommended Solution:

  • Proper Storage: Always store Ethyl 5-nitro-1H-pyrrole-2-carboxylate in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Minimize Exposure: During experiments, minimize the exposure of the reaction mixture to direct laboratory light, especially for reactions that run for extended periods.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary degradation routes for Ethyl 5-nitro-1H-pyrrole-2-carboxylate based on the chemical reactivity of its functional groups.

Potential Decomposition Pathways A Ethyl 5-nitro-1H-pyrrole-2-carboxylate B Thermal Stress (High Temperature) A->B Heat C Chemical Stress (Reducing Agents) A->C [H] D Chemical Stress (Acid/Base Hydrolysis) A->D H₂O, H⁺/OH⁻ E Photochemical Stress (UV Light Exposure) A->E P1 Ester Cleavage Products (e.g., 5-nitro-1H-pyrrole-2-carboxylic acid) B->P1 P2 Ethyl 5-amino-1H-pyrrole-2-carboxylate C->P2 P3 5-nitro-1H-pyrrole-2-carboxylic acid D->P3 P4 Radical Species & Polymerized Byproducts E->P4

Caption: Key decomposition pathways for Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Troubleshooting Workflow

Use this flowchart to diagnose unexpected experimental outcomes.

Troubleshooting Workflow Start Unexpected Result (Low Yield / Impurity) Check_Temp Was reaction temperature >150°C or near known decomposition point? Start->Check_Temp Check_Reagents Were reducing agents (H₂, Pd/C, LiAlH₄, Fe/HCl) or strong bases used? Check_Temp->Check_Reagents No Cause_Thermal Root Cause: Thermal Decomposition Check_Temp->Cause_Thermal Yes Check_Storage Was compound/reaction exposed to light for an extended period? Check_Reagents->Check_Storage No Cause_Chemical Root Cause: Chemical Decomposition (Reduction or Hydrolysis) Check_Reagents->Cause_Chemical Yes Cause_Photo Root Cause: Photodecomposition Check_Storage->Cause_Photo Yes End Consult Further (Review literature for alternative pathways) Check_Storage->End No

Caption: A logical workflow for troubleshooting unexpected experimental results.

Quantitative Data Summary & Protocols

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₈N₂O₄[1][3][4]
Molecular Weight184.15 g/mol [1][4]
AppearancePowder or liquid[3]
Boiling Point347.7°C at 760 mmHg[3]
Density1.374 g/cm³[3]
SolubilitySoluble in acetone, ethanol; limited in water[1]
Protocol: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol outlines the steps to determine the thermal decomposition profile of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Objective: To identify the onset temperature of thermal degradation.

Materials:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate sample (5-10 mg)

  • TGA instrument (e.g., TA Instruments, Mettler Toledo)

  • High-purity Nitrogen gas (for inert atmosphere)

  • TGA sample pan (platinum or alumina)

Procedure:

  • Instrument Setup:

    • Tare the TGA sample pan.

    • Carefully place 5-10 mg of the sample into the pan.

    • Place the pan into the TGA furnace.

  • Method Programming:

    • Gas Flow: Set the furnace purge gas to Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Acquisition:

    • Start the experiment and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The "onset temperature" of decomposition is determined by finding the intersection of the baseline tangent with the tangent of the decomposition curve. This temperature represents the point at which significant mass loss begins.

Expected Outcome: The TGA curve will show a stable baseline until the onset of decomposition, at which point a sharp decrease in mass will be observed, consistent with reports that the compound decomposes at elevated temperatures[1].

References

  • Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 - Smolecule. (2023-08-15).
  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate - Chem-Impex.
  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 - J&K Scientific.
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017-12-20).
  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate - Echemi.
  • Exploring the photodegradation of pyrroles - Environmental Chemistry. (2019-09-05).
  • ETHYL 5-NITRO-1H-PYRROLE-2-CARBOXYLATE | 36131-46-1.

Sources

Controlling regioselectivity in the nitration of substituted pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Controlling Regioselectivity in the Nitration of Substituted Pyrroles

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrrole chemistry. The nitration of substituted pyrroles is a foundational transformation, yet it is frequently plagued by challenges with regioselectivity and substrate stability. This document provides in-depth, field-tested insights and troubleshooting protocols to help you achieve your desired synthetic outcomes with confidence.

Section 1: Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing the nitration of pyrroles. Understanding these core concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: Why does pyrrole preferentially undergo electrophilic substitution at the C2-position?

The inherent reactivity of the pyrrole ring dictates a strong preference for electrophilic attack at the C2 (α) position over the C3 (β) position. This regioselectivity is a direct consequence of the stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.

  • Attack at C2: When the electrophile (E+) attacks the C2 position, the positive charge on the resulting arenium ion can be delocalized over three atoms, including the nitrogen atom, leading to three significant resonance structures. The ability to involve the nitrogen lone pair in stabilizing the positive charge is a powerful contributing factor.

  • Attack at C3: Attack at the C3 position results in an arenium ion where the positive charge is delocalized over only two carbon atoms. The nitrogen atom cannot directly participate in stabilizing the positive charge through resonance without disrupting the aromatic sextet.

Consequently, the transition state leading to the C2-substituted product is significantly lower in energy, making this pathway kinetically favored.

Q2: What are the primary challenges encountered during the nitration of pyrroles?

The high reactivity of the pyrrole ring, which makes it susceptible to electrophilic substitution, is also the source of its instability. Key challenges include:

  • Polymerization: Pyrroles are notoriously acid-sensitive. The strongly acidic conditions of many traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) can lead to rapid polymerization and degradation of the starting material, resulting in low yields and complex product mixtures.

  • Over-nitration: The electron-rich nature of the ring, often enhanced by activating substituents, can lead to the introduction of multiple nitro groups.

  • Lack of Regiocontrol: While C2-nitration is electronically preferred, the presence of substituents can alter this preference, leading to mixtures of C2 and C3 isomers that are often difficult to separate.

  • Oxidation: The pyrrole ring can be sensitive to oxidation by strong nitrating agents, leading to ring-opened byproducts or tars.

Q3: How do different nitrating agents affect the outcome of the reaction?

The choice of nitrating agent is the most critical parameter for a successful pyrrole nitration. The goal is to use an agent that is reactive enough to nitrate the ring but mild enough to avoid degradation.

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid/Acetic Anhydride (Acetyl Nitrate) Low temperatures (-78 to 0 °C)Readily available, highly effective. Often provides good C2-selectivity.Can be too harsh for sensitive substrates. Acetic acid is generated as a byproduct.
Nitronium Tetrafluoroborate (NO₂BF₄) Aprotic solvent (e.g., acetonitrile, sulfolane)Powerful nitrating agent, useful for deactivated pyrroles. Aprotic conditions avoid polymerization.Can be aggressive. Its high reactivity can sometimes lead to a loss of regioselectivity.
Bismuth Nitrate (Bi(NO₃)₃) Montmorillonite K-10 clay, CH₂Cl₂Mild, solid-supported reagent. Often shows excellent selectivity and is environmentally benign.Heterogeneous reaction can sometimes be slow. Requires filtration to remove the solid support.
Dinitrogen Tetroxide (N₂O₄) Anhydrous, non-polar solvents, low temp.Can be very selective under carefully controlled conditions.Highly toxic and requires special handling procedures.

Section 2: Troubleshooting Guides

This section provides structured, cause-and-effect troubleshooting for common problems encountered during the nitration of substituted pyrroles.

Scenario 1: Low or No Yield of Nitrated Product

Problem: After performing the reaction and work-up, analysis (TLC, LC-MS) shows primarily unreacted starting material or a complex mixture of baseline material (tars).

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Remediation Steps:

  • Assess Substrate Stability: Before re-running the reaction, test the stability of your substituted pyrrole under the reaction conditions without the nitrating agent. Dissolve it in the solvent (e.g., acetic anhydride) and hold it at the reaction temperature for the intended duration. If the starting material degrades, a completely different solvent/reagent system is necessary.

  • Modify Nitrating Conditions (If Degradation is the Issue):

    • Primary Action: Switch to a milder, non-acidic nitrating system. Bismuth nitrate on montmorillonite K-10 clay is an excellent starting point as it operates under neutral, heterogeneous conditions, minimizing acid-catalyzed polymerization.

    • Secondary Action: Drastically lower the temperature. Performing the addition of acetyl nitrate at -78 °C instead of 0 °C can significantly slow the rate of decomposition relative to the rate of nitration.

  • Increase Nitrating Power (If Starting Material is Unchanged):

    • Cause: This often occurs with pyrroles bearing electron-withdrawing groups (EWGs), such as esters, ketones, or cyano groups, which deactivate the ring towards electrophilic attack.

    • Action: Employ a more potent nitrating agent. Nitronium tetrafluoroborate (NO₂BF₄) is a pre-formed source of the nitronium ion (NO₂⁺) and does not require strong acid for activation. It is highly effective for deactivated systems.

Scenario 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)

Problem: The reaction yields a mixture of the desired C2-nitro-pyrrole and the undesired C3-nitro-pyrrole, which are difficult to separate by chromatography.

Decision Pathway for Improving Regioselectivity:

Caption: Logic for controlling C2 vs. C3 nitration.

Detailed Remediation Steps:

  • Analyze the Substituent Effects:

    • N-Substituents: The electronic effect of N-substituents is often minimal. However, their steric bulk is critical. A large N-substituent (e.g., triisopropylsilyl (TIPS) or a bulky aryl group) can sterically hinder the C2 and C5 positions, potentially increasing the proportion of the C3-nitro product. If C2-nitration is desired, an N-H or N-Me pyrrole is preferable.

    • C-Substituents: The position and electronic nature of carbon-bound substituents are paramount.

      • An electron-donating group (EDG) at C2 will strongly activate the ring, but may lead to over-reaction.

      • An electron-withdrawing group (EWG) at C2 (e.g., -CO₂Me) will deactivate the ring and strongly direct nitration to the C4 or C5 position.

      • An EWG at C3 will direct nitration to the C5 position.

  • Employ a Protecting/Directing Group Strategy:

    • To Force C3-Nitration: If the C3-isomer is the desired product, a common strategy is to install a removable blocking group at the C2 position. The tosyl group is often used for this purpose. The protocol is as follows:

      • Protect the C2-position (e.g., via Friedel-Crafts sulfonylation).

      • Perform the nitration, which will now be directed to the C3 or C4 positions.

      • Remove the tosyl group under basic conditions (e.g., NaOH).

    • To Enhance C2-Selectivity: Ensure the C3 and C4 positions are unsubstituted and that the N1-substituent is not excessively bulky. Using milder conditions often favors the kinetically preferred C2-product.

Section 3: Key Experimental Protocols

The following are detailed, self-validating protocols for common nitration procedures.

Protocol 1: C2-Nitration of N-Methylpyrrole using Acetyl Nitrate

This protocol is a classic method for achieving C2-nitration on an activated pyrrole.

Step-by-Step Methodology:

  • Preparation of Acetyl Nitrate: In a flame-dried, three-neck flask equipped with a nitrogen inlet, thermometer, and dropping funnel, cool acetic anhydride (10 eq.) to -10 °C using an ice-salt bath.

  • Add fuming nitric acid (1.1 eq.) dropwise to the stirred acetic anhydride, ensuring the internal temperature does not rise above 0 °C.

  • Stir the resulting solution at -10 °C for 15 minutes before use. This is your nitrating mixture.

  • Nitration Reaction: In a separate flask, dissolve N-methylpyrrole (1.0 eq.) in acetic anhydride. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution over 30 minutes. The reaction is often exothermic; maintain a temperature below -60 °C.

  • Monitoring and Quench: Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes). Once the starting material is consumed (typically 1-2 hours), quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and water.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2-nitro-1-methylpyrrole.

Protocol 2: Nitration of a Deactivated Pyrrole using NO₂BF₄

This protocol is suitable for pyrroles bearing an electron-withdrawing group, such as methyl 1H-pyrrole-2-carboxylate.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add solid nitronium tetrafluoroborate (NO₂BF₄) (1.1 eq.) portion-wise over 10 minutes. Caution: NO₂BF₄ is highly reactive and moisture-sensitive.

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor consumption of the starting material by TLC or LC-MS.

  • Quench and Work-up: Once complete, carefully pour the reaction mixture into ice-cold water. Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify by flash chromatography to isolate the nitrated products (typically a mixture of 4-nitro and 5-nitro isomers).

References

  • Electrophilic Substitution on Pyrroles. Organic Chemistry, 2nd Ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. Oxford University Press. [Link]

  • The Mechanism of Electrophilic Substitution in Pyrroles. Gilchrist, T. L. Heterocyclic Chemistry. Pearson Education. [Link]

  • Aromatic Nitration. Hoggett, J. G.; Moodie, R. B.; Penton, J. R.; Schofield, K. Nitration and Aromatic Reactivity. Cambridge University Press. [Link]

  • Bismuth Nitrate. Komarraju, S.; Periasamy, M. Bismuth Nitrate Pentahydrate: A Convenient Reagent for the Nitration of Aromatic Compounds. Tetrahedron Letters, 2004, 45 (43), pp 8163–8166. [Link]

  • Regioselectivity in the Nitration of Pyrrole-2-carboxylates. Anderson, H. J.; Loader, C. E. Pyrrole chemistry. XIII. The nitration of pyrrole-2-carboxylate esters. Canadian Journal of Chemistry, 1967, 45 (14), pp 1605–1611. [Link]

Choice of nitrating agent for selective synthesis of "Ethyl 5-nitro-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized pyrrole heterocycles. Here, we address common questions and troubleshooting scenarios encountered during the selective nitration of Ethyl 1H-pyrrole-2-carboxylate to yield the desired 5-nitro isomer. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyrrole derivatives challenging, requiring specific reagents?

The pyrrole ring is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a π-system with high electron density.[1] This makes the ring highly activated towards electrophilic aromatic substitution. However, this high reactivity is a double-edged sword.

  • Acid Sensitivity: Under strongly acidic conditions, such as the conventional nitric acid/sulfuric acid "mixed acid" system, pyrroles are prone to rapid, acid-catalyzed polymerization, resulting in the formation of intractable tars rather than the desired nitrated product.[2][3][4]

  • Oxidation: The electron-rich nature also makes the pyrrole ring susceptible to oxidation by strong oxidizing agents, including concentrated nitric acid.

Therefore, successful nitration requires a milder, non-protic nitrating agent that can deliver the electrophile (NO₂⁺) without causing degradation of the starting material.

Q2: What is the recommended nitrating agent for this synthesis and why?

For the nitration of pyrrole and its derivatives, acetyl nitrate (CH₃C(O)ONO₂) is overwhelmingly the reagent of choice .[1][3][4] It is typically generated in situ by reacting fuming nitric acid with acetic anhydride.[5][6]

The key advantages of acetyl nitrate are:

  • Mild Conditions: The reaction is performed in acetic anhydride, which is much less acidic than sulfuric acid, thereby preventing the acid-catalyzed polymerization of the pyrrole ring.[2]

  • Controlled Reactivity: Acetyl nitrate is a less aggressive nitrating agent than the nitronium ion generated in mixed acid, allowing for a more controlled reaction.

  • High Selectivity: It provides good regioselectivity for the nitration of substituted pyrroles.

Q3: How does the ethyl carboxylate group at the C2 position influence the regioselectivity of the nitration?

The ethyl carboxylate group (-COOEt) at the C2 position is an electron-withdrawing group (EWG). Its presence is critical for directing the regiochemical outcome of the nitration.

  • Deactivation: The EWG deactivates the pyrrole ring towards electrophilic attack, making the reaction less vigorous and easier to control compared to the nitration of unsubstituted pyrrole.

  • Directing Effect: In electrophilic substitution of pyrroles, attack is strongly favored at the α-positions (C2 and C5) because the resulting carbocation intermediate is better stabilized by resonance (three resonance structures are possible).[7][8] Since the C2 position is already occupied by the ester, the primary site for electrophilic attack becomes the other α-position, C5. The EWG at C2 further deactivates the adjacent C3 position, reinforcing the preference for C5 substitution. While some formation of the 4-nitro isomer can occur, the 5-nitro product is typically the major isomer.[9]

Troubleshooting Guide

Issue 1: The reaction mixture turned dark brown or black immediately, and I isolated only tar-like material.
  • Probable Cause: This is the classic result of pyrrole polymerization.[3] The most likely reason is that the reaction conditions were too harsh.

  • Solutions:

    • Confirm Your Reagent: Ensure you are not using a mixed acid (H₂SO₄/HNO₃) system. The reagent must be acetyl nitrate, generated from nitric acid and acetic anhydride.[2][4]

    • Strict Temperature Control: The reaction is exothermic. The temperature of the substrate solution must be maintained at a low temperature (typically between -10°C and 5°C) before and during the slow, dropwise addition of the cold nitrating agent.[9] Use an ice-salt or dry ice-acetone bath for better temperature management.

    • Slow Addition: The nitrating agent (pre-mixed HNO₃ in Ac₂O) must be added very slowly to the substrate solution to allow for the dissipation of heat and to maintain a low instantaneous concentration of the electrophile.

Issue 2: My yield is low, and TLC/NMR analysis shows a significant amount of unreacted starting material.
  • Probable Cause: The reaction did not go to completion.

  • Solutions:

    • Reagent Stoichiometry: Ensure that at least one full equivalent of nitric acid is used relative to the ethyl 1H-pyrrole-2-carboxylate.

    • Reaction Time & Temperature: While low temperature is critical during addition, the reaction may need to be stirred for a period (e.g., 1-2 hours) at a slightly elevated temperature (e.g., 0°C to 5°C) after the addition is complete to ensure full conversion. Monitor the reaction by TLC.

    • Reagent Purity: Use high-purity, fresh reagents. Fuming nitric acid and anhydrous acetic anhydride are recommended. Water can hydrolyze the acetyl nitrate and deactivate it.[5]

Issue 3: I obtained a mixture of 5-nitro and 4-nitro isomers. How can I improve selectivity and separate the products?
  • Probable Cause: While C5 is the electronically preferred position, some C4 nitration is often unavoidable.[9] Higher reaction temperatures can sometimes lead to decreased selectivity.

  • Solutions:

    • Improving Selectivity: Adhere strictly to low-temperature protocols. Running the reaction at the lower end of the recommended temperature range (e.g., -15°C to -10°C) may favor the formation of the thermodynamically preferred 5-nitro isomer.[3]

    • Separation: The 4-nitro and 5-nitro isomers are structural isomers with different polarities. They can be effectively separated using column chromatography on silica gel, typically with a solvent system like a hexane/ethyl acetate gradient.[9]

Comparative Analysis of Nitrating Agents

Nitrating AgentCompositionTypical ConditionsAdvantagesDisadvantagesSuitability for this Synthesis
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0 - 25°CInexpensive; powerful nitrating agent for deactivated rings.Extremely harsh; causes immediate polymerization of pyrroles.[3]Unsuitable
Acetyl Nitrate Fuming HNO₃ / Acetic Anhydride (Ac₂O)-10°C - 5°CMild conditions prevent polymerization; good regioselectivity.[1][2]Acetyl nitrate is unstable and potentially explosive; must be generated in situ and used immediately at low temperature.[5][10]Highly Recommended
Nitronium Tetrafluoroborate (NO₂BF₄) Pre-formed salt0°C in inert solventPowerful, non-protic nitrating agent.Can be too reactive for sensitive substrates; expensive.[11]Potentially viable, but less common and offers little advantage over acetyl nitrate for this substrate.

Workflow & Key Control Points

The following diagram outlines the critical steps and control parameters for the successful synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

G cluster_0 Reagent Preparation cluster_1 Reaction Step cluster_2 Workup & Purification prep_substrate Dissolve Ethyl 1H-pyrrole-2-carboxylate in Acetic Anhydride cool_substrate Cool Substrate Solution (-10°C to 0°C) prep_substrate->cool_substrate Key Parameter: Complete Dissolution addition Slow, Dropwise Addition of Nitrating Agent to Substrate cool_substrate->addition prep_nitrating Prepare Nitrating Agent: Add Fuming HNO₃ to Ac₂O cool_nitrating Cool Nitrating Agent (-10°C to 0°C) prep_nitrating->cool_nitrating Key Parameter: Slow Addition cool_nitrating->addition stir Stir at Low Temperature (e.g., 1-2 hours) addition->stir Key Parameter: Maintain T < 5°C monitor Monitor Progress by TLC stir->monitor quench Pour Reaction Mixture onto Ice-Water monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify product Ethyl 5-nitro-1H-pyrrole-2-carboxylate purify->product Isolate Major Isomer

Caption: Key workflow for the selective nitration of Ethyl 1H-pyrrole-2-carboxylate.

Experimental Protocol: Synthesis via Acetyl Nitrate

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment, and after a thorough risk assessment.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Acetic Anhydride (Ac₂O), anhydrous

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in acetic anhydride (approx. 5-10 mL per gram of substrate).

  • Cooling: Cool the solution to between -10°C and 0°C using an ice-salt or dry ice-acetone bath.

  • Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.1 equivalents) dropwise to a stirred volume of acetic anhydride (approx. 2-3 mL per mL of HNO₃) while cooling in an ice bath. The temperature should be kept below 10°C. This in situ generation of acetyl nitrate should be done just prior to use.[9]

  • Nitration Reaction: Add the freshly prepared, cold acetyl nitrate solution dropwise to the stirred pyrrole solution via the dropping funnel. The internal temperature of the reaction must be maintained below 5°C throughout the addition.[9] The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 10-20 times the reaction volume).[9]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to separate the desired 5-nitro isomer from the 4-nitro isomer and other impurities.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

References

  • Homework.Study.com. Propose a mechanism for the nitration of pyrrole. [Link]

  • Química Organica.org. pyrrole nitration. [Link]

  • Wikipedia. Acetyl nitrate. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Chegg. Question: What is the mechanism of nitration or pyrrole through electrophilic aromatic substitution? [Link]

  • Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids. [Link]

  • Anderson, H.J. & Huang, C.W. (1966). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 44(17), 2075-2081. [Link]

  • Monbaliu, J-C., et al. (2020). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC - NIH. [Link]

  • ResearchGate. Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. [Link]

  • Brainly.in. (ii) Nitration of pyrrole gives ​. [Link]

  • Chemistry Stack Exchange. Regioselectivity in electrophilic substitution of pyrrole. [Link]

  • Heterocyclic Compounds. [Link]

Sources

Technical Support Center: Pyrrole Reaction Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Preventing Polymerization During Pyrrole Reactions.

Introduction

Pyrrole, a fundamental five-membered aromatic heterocycle, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials. However, its electron-rich nature, while crucial for its desired reactivity, also renders it highly susceptible to unwanted side reactions, most notably polymerization.[1] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate the challenges of working with this versatile yet sensitive scaffold. Our focus is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: Why is pyrrole so prone to polymerization, especially under acidic conditions?

Answer: The high reactivity of pyrrole towards polymerization stems from its electron-rich aromatic system. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-excessive system that is highly susceptible to electrophilic attack.[1]

Under acidic conditions, this susceptibility is dramatically amplified. The reaction mechanism proceeds as follows:

  • Protonation: The pyrrole ring is protonated by the acid. This protonation preferentially occurs at the C2 (or α) position, as the resulting cation is better stabilized by resonance than the cation formed from C3 protonation.[2][3]

  • Aromaticity Disruption: This protonation event disrupts the Hückel 4n+2 aromatic system, making the protonated pyrrole (the pyrrolium cation) highly reactive and electrophilic.[4]

  • Electrophilic Attack: A neutral, electron-rich pyrrole molecule then acts as a nucleophile and attacks the electrophilic pyrrolium cation.

  • Chain Propagation: This initial coupling event forms a dimer which can be further protonated, continuing the chain reaction. This process is often rapid and difficult to control, leading to the formation of insoluble, dark-colored, and poorly defined polymers, often referred to as "pyrrole black".[4][5]

G cluster_initiation Initiation cluster_propagation Propagation cluster_polymer Result Pyrrole1 Pyrrole ProtonatedPyrrole Protonated Pyrrole (Electrophile, Aromaticity Lost) Pyrrole1->ProtonatedPyrrole Protonation at C2 H_plus H+ Dimer Dimer Intermediate ProtonatedPyrrole->Dimer Electrophilic Attack Pyrrole2 Another Pyrrole (Nucleophile) Pyrrole2->Dimer Polymer Further Propagation... Leads to Polypyrrole (Tar) Dimer->Polymer

Caption: Acid-catalyzed polymerization of pyrrole.

Q2: What are the common visual indicators of pyrrole polymerization?

Answer: The onset of polymerization is typically accompanied by distinct and rapid visual changes in the reaction mixture. The most common indicators include:

  • Rapid Color Change: The solution will quickly darken, often turning from colorless or pale yellow to dark green, brown, and ultimately black.[4]

  • Precipitate Formation: You will often observe the formation of an insoluble solid or a thick, tar-like substance that may coat the walls of the reaction vessel.[4]

If you observe these signs, it is a strong indication that a significant portion of your starting material is being consumed by this unwanted side reaction, which will drastically reduce the yield of your desired product.

Q3: My reaction requires acidic conditions. What is the most effective strategy to prevent this polymerization?

Answer: The most robust and widely accepted strategy is to install an electron-withdrawing protecting group on the pyrrole nitrogen.[4][6] This is a foundational technique in modern pyrrole chemistry.

The causality is straightforward: by attaching a group like a sulfonyl (e.g., tosyl) or a carbamate to the nitrogen, you decrease the electron density of the entire pyrrole ring.[6][7] This "deactivation" makes the ring less nucleophilic and therefore less susceptible to protonation and the subsequent electrophilic attack that initiates polymerization.[4] This strategy allows a much broader range of chemical transformations, including those under strongly acidic conditions, to be performed successfully.[4][7]

Q4: How do I select the appropriate N-protecting group for my experiment?

Answer: The choice of protecting group is critical and depends on the planned synthetic route. The ideal group is one that is stable to your reaction conditions but can be cleanly removed later without degrading your final product—a concept known as orthogonality .

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Pyrrole

Protecting GroupAbbreviationStructure (R=Pyrrolyl)Acid StabilityBase StabilityCommon Deprotection MethodKey Considerations
Tosyl TsR-SO₂-C₆H₄-CH₃Excellent GoodStrong reducing agents (e.g., Mg/MeOH, Na/NH₃) or strong acid (HBr/AcOH)Very robust; ideal for harsh acidic or oxidative conditions.[4][6]
Benzenesulfonyl BsR-SO₂-C₆H₅Excellent GoodSimilar to TosylOffers similar stability to Tosyl.[6]
tert-Butoxycarbonyl BocR-CO-O-tBuPoor ExcellentStrong acids (e.g., TFA, HCl).[4]Unsuitable for acidic reactions. Cleavage exposes the N-H, leading to polymerization.[4]
Carbobenzyloxy CbzR-CO-O-CH₂-PhModerateExcellentHydrogenolysis (e.g., H₂, Pd/C)Useful when acid/base lability is a concern; sensitive to hydrogenation conditions.
2-(Trimethylsilyl)ethoxymethyl SEMR-CH₂-O-CH₂CH₂-Si(CH₃)₃GoodGoodFluoride sources (e.g., TBAF) or strong Lewis/Brønsted acidsProvides good stability under a range of conditions.
Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My reaction mixture immediately turned into a black tar upon adding acid to my unprotected pyrrole.
  • Probable Cause: You have observed classic, uncontrolled acid-catalyzed polymerization.[4][5] The rate of polymerization for unprotected pyrrole in the presence of a strong acid can be extremely fast, consuming all starting material in seconds.

  • Recommended Solutions:

    • Implement a Protection Strategy (Primary Solution): This is the most effective and reliable solution. Protect the pyrrole nitrogen with an acid-stable group like Tosyl (Ts) or Benzenesulfonyl (Bs) before proceeding with the acid-mediated reaction.[4][6] After the reaction is complete, you can remove the protecting group in a separate step. While this adds steps, it often dramatically improves the overall yield.

    • Optimize Reaction Conditions (Secondary Solution): If N-protection is not feasible, you can attempt to mitigate polymerization, though with a lower chance of success.

      • Lower Temperature: Cool the reaction mixture to a very low temperature (e.g., -78 °C using a dry ice/acetone bath) before and during the acid addition. This reduces the kinetic rate of the polymerization reaction.[4]

      • Control Reagent Addition: Add the acid very slowly (dropwise) via a syringe pump to a vigorously stirred, dilute solution of the pyrrole. This helps to avoid localized high concentrations of acid that can rapidly initiate polymerization.[4]

G Start Need to perform reaction on pyrrole under acidic conditions? IsProtected Is the pyrrole N-protected? Start->IsProtected Optimize Attempt Reaction with Extreme Caution Start->Optimize If Protection is Impossible ChoosePG Protect with an acid-stable group (e.g., Tosyl, Benzenesulfonyl) IsProtected->ChoosePG No ProceedReaction Proceed with acidic reaction IsProtected->ProceedReaction Yes (with acid-stable group) ChoosePG->ProceedReaction Deprotect Deprotect if necessary ProceedReaction->Deprotect End High Yield of Desired Product Deprotect->End OptimizeDetails Use Low Temp (-78 °C) Slow, Dropwise Acid Addition High Dilution Optimize->OptimizeDetails Failure Low Yield / Polymerization (High Risk) OptimizeDetails->Failure

Caption: Troubleshooting workflow for acidic pyrrole reactions.

Problem 2: My N-Boc protected pyrrole decomposed when I added a strong acid like TFA.
  • Probable Cause: The tert-butoxycarbonyl (Boc) group is specifically designed to be removed under strong acidic conditions.[4] The trifluoroacetic acid (TFA) is cleaving the Boc group, generating the unprotected pyrrole N-H in a highly acidic environment. This newly deprotected pyrrole then immediately polymerizes.[4]

  • Recommended Solutions:

    • Change the Protecting Group: The solution is to switch to a protecting group that is stable to your reaction conditions. Based on Table 1, a sulfonyl group like Tosyl (Ts) is an excellent choice for reactions requiring strong acids.[4][6]

    • Modify Reaction Conditions: If you must use the Boc-protected intermediate, you need to find an alternative, non-acidic method for your desired transformation.

Problem 3: My freshly distilled pyrrole turns dark brown after a short time in the lab.
  • Probable Cause: Pyrrole is notoriously unstable when exposed to air and light.[2] This discoloration is a sign of slow oxidation and polymerization initiated by atmospheric oxygen and accelerated by light.[8]

  • Recommended Solutions:

    • Purification: Always purify pyrrole by vacuum distillation immediately before use to remove any pre-existing oligomers and impurities.[2][9]

    • Inert Atmosphere Storage: After distillation, store the pyrrole under an inert atmosphere (argon or nitrogen).[10] For long-term storage, aliquoting into small, sealed ampules or vials that can be used once is ideal.

    • Light Protection: Store the purified liquid in an amber vial or a flask wrapped in aluminum foil to protect it from light.[8]

    • Low Temperature: Store the container in a refrigerator or freezer. Freezing at -20 °C or -80 °C is effective at stopping degradation.[10]

Experimental Protocols
Protocol 1: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (Tosyl Group)

This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which imparts high stability in acidic media.[4]

Materials:

  • Pyrrole (freshly distilled)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Sodium Hydride (1.2 equivalents).

  • Suspension: Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve freshly distilled pyrrole (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature. Hydrogen gas will evolve.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with water, then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-tosylpyrrole can be purified by flash column chromatography on silica gel.

Protocol 2: Purification of Commercial Pyrrole by Vacuum Distillation

This protocol is essential for removing colored, non-volatile polymeric impurities before using pyrrole in a reaction.[2][9][11]

Materials:

  • Commercial Pyrrole

  • Solid Potassium Hydroxide (KOH) pellets (for drying)

  • Vacuum distillation apparatus with a short path head

Procedure:

  • Drying: Place the commercial pyrrole in a round-bottom flask with a few pellets of solid KOH. Stir for a few hours. The KOH acts as a drying agent and can help remove some acidic impurities. Note: Do not leave pyrrole over KOH for extended periods as combination can occur.[9]

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a receiving flask cooled in an ice bath.

  • Distillation: Heat the flask gently using a heating mantle. Apply vacuum and collect the colorless pyrrole distillate. The boiling point will depend on the pressure (e.g., ~65 °C at 50 mmHg).

  • Collection & Storage: Discard the initial forerun and the dark, tarry residue left in the distillation flask. Collect the main fraction, which should be a colorless liquid. Immediately transfer the purified pyrrole to a clean, dry, amber container and flush with nitrogen or argon before sealing. Store in the freezer.[10]

References
  • Wikipedia. Pyrrole. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]

  • ResearchGate. Kinetics and mechanism of pyrrole chemical polymerization | Request PDF. [Link]

  • ResearchGate. Pyrrole Protection | Request PDF. [Link]

  • SAGE Journals. Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. [Link]

  • PubMed. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]

  • ACS Publications. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry. [Link]

  • Química Organica.org. Pyrrole polymerization. [Link]

  • Organic Syntheses. Pyrrole. [Link]

  • ResearchGate. Does it make sense to freeze pyrrole to stop spontaneous polymerization?. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • YouTube. Pyrrole : Electrophilic Substitution Reactions Lecture 1. [Link]

Sources

"Ethyl 5-nitro-1H-pyrrole-2-carboxylate" stability issues and storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Welcome to the technical support guide for Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS: 36131-46-1). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability, storage, and handling of this versatile heterocyclic compound. My aim is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments and the longevity of your materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Q1: What are the ideal long-term storage conditions for Ethyl 5-nitro-1H-pyrrole-2-carboxylate?

A1: For optimal long-term stability, the compound should be stored under refrigerated conditions, typically between 2°C and 8°C.[1][2] It is critical to protect it from light by using an amber vial or by storing the container in a dark place.[2] The container must be tightly sealed to prevent moisture ingress and potential atmospheric contamination. While some suppliers may suggest room temperature storage for short periods[3], refrigerated storage is the best practice to minimize degradation over time.

Q2: My solid Ethyl 5-nitro-1H-pyrrole-2-carboxylate has darkened from its original off-white/yellow color. What does this mean, and is it still usable?

A2: A color change, typically to a yellowish-brown or darker hue, is a common indicator of potential degradation.[1] Pyrrole-containing compounds can be sensitive to air and light, leading to oxidation or polymerization.[4] The nitro group can also contribute to color.

  • Causality: The darkening is likely due to the formation of minor impurities from slow oxidation or polymerization upon exposure to air, light, or moisture. Pyrrole itself is known to darken readily when exposed to air.[4]

  • Recommendation: Before use, it is crucial to assess the purity of the discolored material. A simple purity check via Thin Layer Chromatography (TLC) against a retained, properly stored sample or analysis by NMR or LC-MS is highly recommended. For sensitive, high-stakes reactions, using a fresh, un-discolored lot is the safest approach.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes. Pyrroles are known to be sensitive to strong acids, which can catalyze polymerization, leading to the formation of "pyrrole tar" or other decomposition products.[5][6] While the electron-withdrawing nitro and carboxylate groups on this specific molecule reduce the pyrrole ring's reactivity towards acid-catalyzed polymerization compared to unsubstituted pyrrole, harsh acidic conditions should still be avoided during work-up or in reaction mixtures unless specifically required by the protocol. The ester group is also susceptible to hydrolysis under strong acidic or basic conditions.

Q4: What solvents are recommended for dissolving Ethyl 5-nitro-1H-pyrrole-2-carboxylate?

A4: The compound is generally soluble in common organic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and alcohols. It is insoluble in water.[6] When preparing stock solutions for long-term storage, select a dry, aprotic solvent and store the solution under the same recommended conditions as the solid material (refrigerated, protected from light).

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments involving Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Q5: I am experiencing low yields or incomplete conversion in my reaction. Could the starting material be the issue?

A5: This is a frequent problem that can often be traced back to the stability of the starting material.

  • Possible Cause 1: Compound Degradation. As discussed, improper storage can lead to degradation. If the compound has been stored for an extended period, at room temperature, or with exposure to light, its purity may be compromised.

  • Troubleshooting Step: Confirm the purity of your starting material. Run a quick 1H NMR or LC-MS analysis. Compare the spectrum to a reference or the certificate of analysis. The presence of unexpected peaks or a broad baseline can indicate impurities.

  • Possible Cause 2: Reaction Condition Incompatibility. The compound's functional groups may not be stable under your specific reaction conditions. For example, highly reductive conditions could reduce the nitro group, or strongly nucleophilic/basic conditions could react with the ester.[7]

  • Troubleshooting Step: Review your reaction scheme for potential side reactions. You can test the stability of your compound by stirring it in the reaction solvent with all reagents except one key component and monitoring by TLC to see if it decomposes.[8]

Q6: After an aqueous work-up, my product recovery is poor, or the crude material looks impure.

A6: This issue often points to unforeseen stability problems during the extraction and isolation phase.

  • Possible Cause 1: Instability to pH. If your work-up involves an acidic or basic wash (e.g., NaHCO₃ or dilute HCl), the compound may be degrading.[8] The pyrrole ring can be sensitive to acid, as noted earlier.

  • Troubleshooting Step: Test the stability of your compound separately. Dissolve a small amount in your reaction solvent, expose it to the acidic or basic aqueous solution you used in the work-up, and monitor by TLC for the appearance of new spots. If degradation is observed, use a neutral water wash instead.

  • Possible Cause 2: Emulsion or Solubility Issues. While the compound itself has low water solubility, certain reaction byproducts or intermediates might act as surfactants, causing emulsions and trapping your product in the aqueous layer.

  • Troubleshooting Step: If an emulsion forms, try adding brine (saturated NaCl solution) to break it. To check for product loss in the aqueous layer, you can try a back-extraction with a more polar organic solvent like ethyl acetate.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common experimental failures.

TroubleshootingWorkflow start Low Yield / Failed Reaction check_purity 1. Verify Purity of Ethyl 5-nitro-1H-pyrrole-2-carboxylate (NMR, LC-MS, TLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok degraded Result: Compound is Degraded Action: Procure fresh material. Review storage protocols. purity_ok->degraded No check_stability 2. Assess Stability Under Reaction Conditions (Control Experiment) purity_ok->check_stability Yes stability_ok Stability OK? check_stability->stability_ok unstable_reaction Result: Unstable in Reaction Action: Modify conditions (temp, pH, reagents). stability_ok->unstable_reaction No check_workup 3. Evaluate Work-up & Isolation Procedure stability_ok->check_workup Yes workup_ok Work-up OK? check_workup->workup_ok unstable_workup Result: Unstable in Work-up Action: Use neutral washes. Avoid extreme pH. workup_ok->unstable_workup No final_issue Problem Likely in Reaction Stoichiometry, Temperature, Reagent Quality, or Atmosphere workup_ok->final_issue Yes

Caption: A step-by-step guide to troubleshooting reactions.

Part 3: Protocols and Data

Summary of Stability & Storage Parameters
ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal degradation and potential polymerization.[1][2]
Atmosphere Tightly sealed container; Inert gas (Argon/Nitrogen) for long-term storage of solutions.Prevents oxidation and hydrolysis from atmospheric moisture.
Light Store in an amber vial or in the dark.Protects against light-induced degradation.[2]
pH Avoid strong acids and bases.Pyrrole ring is sensitive to acid-catalyzed polymerization; ester is prone to hydrolysis.[5][6]
Protocol 1: Safe Handling and Weighing
  • Preparation: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]

  • Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of fine powder.[3][10]

  • Weighing: Use a clean spatula to transfer the solid. Avoid creating dust. If weighing a small amount, consider using an anti-static weigh boat.

  • Cleaning: After transfer, immediately and tightly seal the main container. Wipe down the spatula and weighing area to remove any residual powder.

  • Disposal: Dispose of any contaminated weigh boats or gloves in accordance with your institution's chemical waste procedures.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., anhydrous DMSO, DMF, or DCM).

  • Vessel Preparation: Use a clean, dry vial, preferably with a PTFE-lined screw cap. For maximum stability, the vial should be flame-dried or oven-dried to remove residual moisture.

  • Dissolution: Weigh the required amount of Ethyl 5-nitro-1H-pyrrole-2-carboxylate and add it to the vial. Add the solvent via syringe to the desired concentration.

  • Inert Atmosphere: If the solution is intended for long-term storage, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen, then seal the vial tightly.

  • Storage: Store the stock solution under the same conditions as the solid: 2°C to 8°C and protected from light. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

Key Stability Factors Diagram

This diagram illustrates the primary environmental factors that can impact the stability of the compound.

StabilityFactors cluster_factors Environmental Stressors compound Ethyl 5-nitro-1H- pyrrole-2-carboxylate (Stable State) degraded Degradation Products (Impurities, Polymers) compound->degraded leads to light Light light->degraded heat Heat (High Temp) heat->degraded air Air (Oxygen) air->degraded moisture Moisture (Water) moisture->degraded acid_base Strong Acid/Base acid_base->degraded

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of medicinal chemistry and materials science, the unambiguous structural elucidation of novel compounds is a cornerstone of innovation. Ethyl 5-nitro-1H-pyrrole-2-carboxylate stands as a versatile synthetic intermediate, its pyrrole scaffold and reactive functionalities making it a valuable building block for a diverse range of applications, from pharmaceuticals to advanced polymers.[1][2][3][4] In this comprehensive guide, we delve into the ¹H NMR spectroscopic characterization of this key molecule, offering a comparative analysis with its non-nitrated precursor to provide a deeper understanding of the electronic effects at play.

The Decisive Role of Substituents in Pyrrole ¹H NMR

The pyrrole ring, a five-membered aromatic heterocycle, presents a distinct NMR fingerprint that is highly sensitive to the electronic nature of its substituents.[5] In an unsubstituted pyrrole, the α-protons (adjacent to the nitrogen) and β-protons exhibit characteristic chemical shifts. However, the introduction of both an electron-withdrawing nitro group (-NO₂) at the 5-position and an electron-withdrawing ethyl carboxylate group (-COOEt) at the 2-position in our target molecule, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, dramatically alters the electronic landscape of the ring. This results in significant downfield shifts of the remaining ring protons, a key diagnostic feature in its ¹H NMR spectrum.

Comparative ¹H NMR Data: A Tale of Two Pyrroles

To fully appreciate the spectral features of Ethyl 5-nitro-1H-pyrrole-2-carboxylate, a direct comparison with its parent compound, Ethyl 1H-pyrrole-2-carboxylate, is instructive. The following table summarizes the expected and reported ¹H NMR data, providing a clear illustration of the impact of the nitro group.

Compound Proton Assignment Predicted/Reported Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl 5-nitro-1H-pyrrole-2-carboxylate H-3~7.4 - 7.6d~4.0
H-4~7.1 - 7.3d~4.0
-OCH₂CH₃~4.3 - 4.4q~7.1
-OCH₂CH₃~1.3 - 1.4t~7.1
N-H>10 (broad)br s-
Ethyl 1H-pyrrole-2-carboxylate H-3~6.2dd~3.9, 2.7
H-4~6.8dd~3.9, 1.5
H-5~6.9dd~2.7, 1.5
-OCH₂CH₃~4.2q~7.1
-OCH₂CH₃~1.3t~7.1
N-H~9.0 (broad)br s-

Note: The chemical shifts for Ethyl 5-nitro-1H-pyrrole-2-carboxylate are predicted based on established substituent effects on the pyrrole ring. The data for Ethyl 1H-pyrrole-2-carboxylate is based on typical literature values.[6][7]

The strong deshielding effect of the nitro group at the 5-position is evident in the significant downfield shift of the adjacent H-4 proton. Similarly, the H-3 proton is also shifted downfield due to the combined electron-withdrawing effects of the nitro and carboxylate groups.

Visualizing the Structure and Proton Environment

The following diagram illustrates the molecular structure of Ethyl 5-nitro-1H-pyrrole-2-carboxylate and the assignment of its protons for ¹H NMR analysis.

Caption: Molecular structure of Ethyl 5-nitro-1H-pyrrole-2-carboxylate with proton assignments.

Experimental Protocol for ¹H NMR Acquisition

The following is a robust, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. The causality behind each step is explained to ensure experimental success.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is paramount to ensure the sample dissolves completely and does not interfere with the signals of interest.

  • Procedure:

    • Accurately weigh 5-10 mg of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with N-H protons as it can slow down proton exchange, leading to sharper N-H signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Rationale: Optimization of acquisition parameters is key to achieving a good signal-to-noise ratio and accurate integration of the proton signals.

  • Typical Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient for a routine ¹H spectrum.

    • Number of Scans (NS): 16 to 64 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to encompass all proton signals.

3. Data Processing:

  • Rationale: Proper data processing is essential to extract accurate chemical shifts, coupling constants, and integrals.

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the signals corresponding to each proton. The relative integrals should correspond to the number of protons giving rise to each signal.

    • Analyze the multiplicities and measure the coupling constants (J-values) to confirm the assignments.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Shimming transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate assign Assign Chemical Shifts integrate->assign coupling Analyze Coupling Constants assign->coupling structure Structure Confirmation coupling->structure

Caption: Standardized workflow for ¹H NMR analysis of organic compounds.

Conclusion

The ¹H NMR spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a powerful tool for its structural verification. By understanding the fundamental principles of substituent effects on the pyrrole ring and by comparing its spectrum to that of related, simpler analogues, researchers can confidently assign the proton signals and confirm the identity and purity of this important synthetic intermediate. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality NMR data, thereby accelerating research and development in the chemical sciences.

References

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep in Pearson+. Available at: [Link]

  • Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2. PubChem. Available at: [Link]

  • NMR chemical shift prediction of pyrroles. Stenutz. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1. J&K Scientific. Available at: [Link]

  • The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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A Comparative Guide to the 13C NMR Analysis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrrole scaffold, functionalized with both an electron-withdrawing nitro group and an ethyl ester, makes it a versatile building block for the synthesis of more complex, biologically active molecules. It serves as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and dyes. Accurate structural elucidation is paramount for its use in these applications, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is one of the most powerful tools for this purpose.

This guide provides an in-depth analysis of the ¹³C NMR spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. In the absence of a publicly available, experimentally verified spectrum, we will employ a comparative methodology. By analyzing the spectra of structurally related compounds and applying the fundamental principles of substituent effects, we can confidently predict and interpret the ¹³C NMR data for the title compound. This approach not only allows for the structural verification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate but also serves as a practical guide to spectral interpretation for researchers working with similarly substituted heterocyclic systems.

The Decisive Role of Substituents on the Pyrrole Ring

The chemical shift of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In aromatic systems like pyrrole, the position of a ¹³C signal is primarily dictated by the electron density at that carbon. The introduction of substituents can dramatically alter this electron distribution through inductive and resonance effects, leading to predictable shifts in the NMR spectrum.

  • Ethyl Carboxylate Group (-COOEt): This group is electron-withdrawing through both induction and resonance. It will significantly deshield the carbon to which it is directly attached (C2), causing its signal to shift downfield (to a higher ppm value). Its effect on other ring carbons is less pronounced but still contributory.

  • Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. Its strong deshielding effect is transmitted throughout the pyrrole ring via resonance and induction. This will cause all carbons in the ring, particularly the one it is attached to (C5) and the one para to it (C3), to shift significantly downfield.

Understanding these fundamental electronic influences is the first step in rationally assigning the carbon signals of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Predicted ¹³C NMR Spectrum and Assignments

Based on established substituent effects and data from related compounds, a predicted ¹³C NMR spectrum for Ethyl 5-nitro-1H-pyrrole-2-carboxylate dissolved in a standard solvent like CDCl₃ or DMSO-d₆ is presented below. The carbon atoms are numbered as shown in Figure 1.

Chemical structure of Ethyl 5-nitro-1H-pyrrole-2-carboxylate with carbon numbering.
Figure 1. Structure and Carbon Numbering Scheme.

Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~128-132Attached to the ester group; significantly deshielded but also influenced by the adjacent nitrogen.
C3~115-119Influenced by the strong electron-withdrawing effect of the para nitro group.
C4~112-116Adjacent to the nitro group, expected to be deshielded.
C5~145-150Directly attached to the strongly electron-withdrawing nitro group, resulting in the most downfield shift of all ring carbons.
C=O~158-162Typical chemical shift for an ester carbonyl carbon.
-CH₂-~61-63Standard chemical shift for a methylene carbon in an ethyl ester.
-CH₃~14-15Standard chemical shift for a terminal methyl carbon in an ethyl ester.

Comparative Analysis: Deconstructing the Substituent Effects

To validate our predictions, we can compare the chemical shifts of the parent pyrrole molecule with its substituted derivatives. This comparative analysis provides quantitative data on the impact of each substituent.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Pyrrole and its Derivatives

Carbon AtomPyrrole¹Ethyl 1H-pyrrole-2-carboxylate²Ethyl 5-nitro-1H-pyrrole-2-carboxylate (Predicted)Δδ (Effect of -NO₂)
C2 118.5122.9~130~ +7.1
C3 108.2110.8~117~ +6.2
C4 108.2116.5~114~ -2.5
C5 118.5122.5~148~ +25.5

¹Data for pyrrole in CDCl₃. ²Data for Ethyl 1H-pyrrole-2-carboxylate.[1]

Analysis of the Data:

  • Effect of the -COOEt group: Comparing Pyrrole to Ethyl 1H-pyrrole-2-carboxylate, we see a downfield shift at all carbon positions, which is expected for an electron-withdrawing group. The effect is most pronounced at C2 (the point of attachment) and C4.

  • Effect of the -NO₂ group: The calculated Δδ column starkly illustrates the powerful deshielding effect of the nitro group. The C5 carbon, where the nitro group is attached, is shifted downfield by a massive ~25.5 ppm. The C2 and C3 carbons also experience significant downfield shifts due to the delocalization of the electron-withdrawing effect. The slight upfield shift predicted for C4 is plausible due to complex resonance interactions and changes in the overall electronic structure.

This comparison strongly supports the predicted chemical shifts and demonstrates the additive nature of substituent effects in ¹³C NMR spectroscopy.[2][3]

Logical Framework for Spectral Assignment

The process of assigning the peaks in the ¹³C NMR spectrum of a substituted aromatic compound follows a clear logical path. This workflow is crucial for ensuring confidence in the structural assignment.

G cluster_0 Structural Information cluster_1 Electronic Effects Analysis cluster_2 Spectral Prediction & Assignment mol Ethyl 5-nitro-1H-pyrrole-2-carboxylate sub1 Substituent 1: -COOEt (EWG) mol->sub1 Identify Substituents sub2 Substituent 2: -NO2 (Strong EWG) mol->sub2 Identify Substituents effect Predict Deshielding: • C5 (attached to -NO2) = Strongest • C2 (attached to -COOEt) = Strong • C3, C4 (ring carbons) = Moderate sub1->effect Causes Downfield Shift sub2->effect Causes Strong Downfield Shift predict Predict Chemical Shift Ranges: • C5: >140 ppm • C2: ~130 ppm • C3/C4: 110-120 ppm • Carbonyl/Alkyls: Standard ranges effect->predict Quantify Effects assign Assign Experimental Spectrum by matching predicted shifts predict->assign Correlate

Caption: Workflow for ¹³C NMR peak assignment based on substituent effects.

Standard Experimental Protocol for ¹³C NMR Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following provides a robust methodology for acquiring the ¹³C NMR spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Objective: To obtain a quantitative ¹³C{¹H} NMR spectrum with clear resolution of all carbon signals, including quaternary carbons.

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example based on a 400 MHz Spectrometer):

    • Tune and match the ¹³C probe. Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, improving the signal-to-noise ratio over time.

    • Spectral Width: 0 to 220 ppm. Rationale: This range encompasses all expected carbon signals from aliphatic to carbonyl carbons.[4]

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds. Rationale: Provides adequate digital resolution to distinguish closely spaced peaks.

    • Relaxation Delay (D1): 5.0 seconds. Rationale: This is a critical parameter. Quaternary carbons (like C2, C5, and the carbonyl carbon) have longer spin-lattice relaxation times (T₁). A longer delay is crucial to allow these nuclei to fully relax before the next pulse, ensuring their signal intensity is not attenuated and is more representative.

    • Number of Scans (NS): 1024 to 4096. Rationale: ¹³C has a low natural abundance (~1.1%), requiring a large number of scans to achieve an adequate signal-to-noise ratio. The final number will depend on the sample concentration.

  • Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

This self-validating protocol, with its emphasis on an adequate relaxation delay, ensures that even weak signals from quaternary carbons are reliably detected, providing a truly comprehensive and trustworthy spectrum.

Conclusion

The ¹³C NMR analysis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a clear example of how fundamental principles can be applied to elucidate complex structures. By systematically evaluating the powerful electron-withdrawing effects of the nitro and ethyl carboxylate groups, we can confidently predict and assign the chemical shifts for all carbon atoms in the molecule. The comparative analysis with pyrrole and its mono-substituted derivative provides quantitative evidence for these effects. This guide provides researchers with a robust framework for interpreting the ¹³C NMR spectra of novel substituted heterocycles, a critical skill in modern drug discovery and materials science.

References

  • M. T. W. Hearn, "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles," Journal of the Chemical Society, Perkin Transactions 2, 1976, 1027-1033. [Link]

  • J. R. Falck, et al., "X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles," The Journal of Organic Chemistry, 2001, 66(22), 7148-7154. [Link]

  • Human Metabolome Database, "13C NMR Spectrum for Pyrrole (HMDB0035924)," HMDB. [Link]

  • PubChem, "Ethyl 1H-pyrrole-2-carboxylate," National Center for Biotechnology Information. [Link]

  • Pretsch, E., Bühlmann, P., Affolter, C. (2000). Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth technical comparison of the fragmentation patterns of Ethyl 5-nitro-1H-pyrrole-2-carboxylate observed under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By examining the influence of the nitro and ethyl carboxylate functionalities on the fragmentation pathways, this document serves as a valuable resource for the characterization of this and other nitro-containing heterocyclic compounds.

Introduction to the Analyte: A Versatile Building Block

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound with the molecular formula C₇H₈N₂O₄ and a molecular weight of approximately 184.15 g/mol .[1] Its structure, featuring a pyrrole ring substituted with a nitro group and an ethyl carboxylate group, makes it a valuable building block in synthetic organic chemistry and pharmaceutical development.[1] The presence of both electron-withdrawing (nitro) and conjugating (ester) groups on the aromatic pyrrole ring creates a unique electronic environment that dictates its reactivity and, consequentially, its fragmentation behavior in mass spectrometry.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of a molecule. For Ethyl 5-nitro-1H-pyrrole-2-carboxylate, the EI mass spectrum is characterized by a series of distinct fragmentation pathways initiated by the removal of an electron to form a molecular ion radical (M•⁺).

Key Fragmentation Pathways under EI

The fragmentation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate under EI conditions is consistent with the behavior of aromatic nitro esters.[1] The molecular ion peak at m/z 184 is often of low intensity, a common characteristic of aromatic nitro compounds which tend to readily fragment due to the instability of the radical cation.[1]

The primary fragmentation events observed are:

  • Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester functionality results in the loss of an ethoxy radical (•OCH₂CH₃), leading to the formation of an acylium ion at m/z 139.

  • Loss of the Ethoxycarbonyl Group: A more significant fragmentation pathway involves the complete loss of the ethoxycarbonyl group (•CO₂C₂H₅), with a mass of 73 Da. This cleavage of the bond between the pyrrole ring and the ester group generates a prominent ion at m/z 111, corresponding to the 5-nitropyrrole radical cation. The stability of the resulting aromatic system makes this a favorable fragmentation.[1]

  • Fragmentation of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). In the case of Ethyl 5-nitro-1H-pyrrole-2-carboxylate, the fragment at m/z 111 can further lose an oxygen atom from the nitro group to form the base peak at m/z 93, corresponding to the [C₅H₃NO]⁺ ion.[1]

Caption: EI Fragmentation Pathway of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Perspective

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal in-source fragmentation. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is then required to induce fragmentation and obtain structural information.

Proposed Fragmentation in Positive Ion ESI-MS/MS

In positive ion mode, Ethyl 5-nitro-1H-pyrrole-2-carboxylate is expected to readily form a protonated molecule at m/z 185. The fragmentation of this [M+H]⁺ ion will likely be directed by the protonation site, which could be the nitro group, the ester carbonyl, or the pyrrole nitrogen.

Proposed Key Fragmentation Pathways:

  • Loss of Ethylene: A common fragmentation for ethyl esters is the neutral loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which would yield an ion at m/z 157.

  • Loss of Ethanol: The loss of a neutral ethanol molecule (C₂H₅OH, 46 Da) is another plausible pathway, resulting in an ion at m/z 139.

  • Loss of the Ethoxycarbonyl Group: Similar to EI, the loss of the entire ethyl carboxylate group as ethyl formate (HCOOC₂H₅, 74 Da) after proton transfer could lead to a fragment at m/z 111.

  • Nitro Group Rearrangements: The nitro group can undergo rearrangements, potentially leading to the loss of NO (30 Da) or HNO₂ (47 Da).

Proposed Fragmentation in Negative Ion ESI-MS/MS

Due to the acidic nature of the N-H proton on the pyrrole ring, Ethyl 5-nitro-1H-pyrrole-2-carboxylate is expected to form a stable deprotonated molecule ([M-H]⁻) at m/z 183 in negative ion mode. The fragmentation of this anion is anticipated to be significantly different from the positive ion mode.

Proposed Key Fragmentation Pathways:

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylate is a common fragmentation pathway for deprotonated carboxylic acid derivatives, which would produce an ion at m/z 139.

  • Loss of the Nitro Group: The nitro group can be lost as a nitrite anion (NO₂⁻, m/z 46) or through the neutral loss of NO• (30 Da) or NO₂• (46 Da). The loss of NO₂• from the [M-H]⁻ ion would result in a fragment at m/z 137.

  • Loss of the Ethyl Group: Cleavage of the ethyl group from the ester could occur, leading to the loss of ethene (28 Da) and the formation of a carboxylate anion at m/z 155.

Caption: Proposed ESI-MS/MS Fragmentation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Comparative Analysis: The Influence of the Nitro Group

To understand the influence of the nitro group on the fragmentation, it is instructive to compare the fragmentation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate with its non-nitrated analog, Ethyl 1H-pyrrole-2-carboxylate.

Under EI, Ethyl 1H-pyrrole-2-carboxylate would also be expected to lose the ethoxy and ethoxycarbonyl groups. However, the subsequent fragmentation pathways involving the nitro group (e.g., loss of O) would be absent. The presence of the electron-withdrawing nitro group in the target molecule likely destabilizes the molecular ion, leading to more facile fragmentation compared to the non-nitrated analog.

In ESI-MS/MS, the nitro group is expected to significantly influence the charge distribution and stability of the precursor and fragment ions. In positive mode, the nitro group can act as a potential protonation site, altering the fragmentation cascade. In negative mode, the electron-withdrawing nature of the nitro group will stabilize the deprotonated molecule, potentially requiring higher collision energies to induce fragmentation compared to the non-nitrated analog.

Summary of Key Fragment Ions

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
EI 184 ([M]•⁺)139•OCH₂CH₃
111•CO₂C₂H₅
93 (Base Peak)O (from m/z 111)
ESI (+) 185 ([M+H]⁺)157C₂H₄
139C₂H₅OH
ESI (-) 183 ([M-H]⁻)139CO₂
137•NO₂
155C₂H₄

Experimental Protocols

Sample Preparation

A stock solution of Ethyl 5-nitro-1H-pyrrole-2-carboxylate should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, this stock solution should be diluted to a final concentration of 1-10 µg/mL with the appropriate mobile phase.

Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Positive and Negative Modes):

    • Ion Source: Electrospray Ionization.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Product ion scans of the precursor ions (m/z 185 for positive mode, m/z 183 for negative mode) with a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is highly dependent on the ionization technique employed. Electron Ionization provides a characteristic fragmentation pattern with a prominent loss of the ethoxycarbonyl group followed by fragmentation of the nitro group. While specific experimental ESI-MS/MS data is not widely available, based on the known fragmentation of related nitroaromatic and pyrrole ester compounds, distinct and informative fragmentation pathways can be proposed for both positive and negative ion modes. This comparative guide provides a foundational understanding for the identification and structural characterization of this important synthetic intermediate and serves as a framework for the analysis of other nitro-substituted heterocyclic molecules.

References

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A Comparative Guide to the FTIR Analysis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. Ethyl 5-nitro-1H-pyrrole-2-carboxylate, a versatile building block in medicinal chemistry and material science, presents a unique spectroscopic profile owing to its combination of a pyrrole ring, a nitro group, and an ethyl ester functionality.[1][2][3] This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparison with related structures and a detailed protocol for obtaining high-quality data.

The Expected FTIR Spectrum: A Sum of Functional Group Vibrations

The infrared spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a composite of the vibrational modes of its constituent parts.[1] By dissecting the molecule into its functional groups, we can predict the locations of its characteristic absorption bands.

Molecular Structure of Ethyl 5-nitro-1H-pyrrole-2-carboxylate:

Caption: Molecular structure of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Key Vibrational Modes:
  • N-H Stretching: The pyrrole ring's N-H bond will exhibit a stretching vibration. In pyrrole derivatives, this typically appears as a broad band in the region of 3100-3150 cm⁻¹.[1] For heterocyclic compounds in general, this N-H stretch can be found in the 3500-3000 cm⁻¹ range.[4]

  • C=O Stretching: The ester carbonyl group (C=O) is a strong infrared absorber. For saturated aliphatic esters, this stretching vibration is typically observed in the 1750–1735 cm⁻¹ region.[5] Its high intensity makes it a readily identifiable feature in the spectrum.

  • NO₂ Stretching: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For nitro-aromatic compounds, these bands are expected at approximately 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[6][7] These absorptions are typically strong and are characteristic of the nitro functionality.

  • C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring are anticipated in the 3100-3000 cm⁻¹ region.[8] Aliphatic C-H stretching from the ethyl group will be observed between 3000-2850 cm⁻¹.[9]

  • C-O Stretching: The ester functionality will also display C-O stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹.[9]

  • Pyrrole Ring Vibrations: The C-C and C-N stretching vibrations within the pyrrole ring will produce a series of bands in the 1650-1400 cm⁻¹ region.[4]

Comparative Analysis: Ethyl 5-nitro-1H-pyrrole-2-carboxylate vs. 3-Nitropyrrole

To understand the contribution of the ethyl carboxylate group to the FTIR spectrum, a comparison with a simpler, related molecule, 3-nitropyrrole, is instructive. The FTIR spectrum of 3-nitropyrrole has been reported with key bands identified.[4]

Functional GroupExpected Wavenumber (cm⁻¹) in Ethyl 5-nitro-1H-pyrrole-2-carboxylateReported Wavenumber (cm⁻¹) in 3-NitropyrroleKey Distinguishing Features
N-H Stretch 3100-3150 (broad)3286The presence of the ester may influence the hydrogen bonding environment, potentially altering the shape and position of this band.
C=O Stretch 1750-1735 (strong) Absent This is the most significant difference and a clear indicator of the ethyl carboxylate group.
NO₂ Asymmetric Stretch 1550-1475 (strong)Not explicitly assigned, but nitro group scissoring is at 1645.The electronic effect of the ester group might slightly shift the position of the nitro group absorptions.
NO₂ Symmetric Stretch 1360-1290 (strong)1232The position of this band is a key identifier for the nitro group.
Aromatic C-H Stretch 3100-30003140, 3130, 3089Similar positions are expected for the pyrrole ring C-H stretches.
Aliphatic C-H Stretch 3000-2850 Absent The presence of these bands confirms the ethyl group of the ester.
C-O Stretch 1300-1000 Absent These bands are also unique to the ethyl carboxylate moiety.

This comparative analysis demonstrates that while both molecules share features related to the nitropyrrole core, the FTIR spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is clearly distinguishable by the strong C=O stretching absorption and the presence of aliphatic C-H and C-O stretching bands.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for acquiring an FTIR spectrum of a solid sample like Ethyl 5-nitro-1H-pyrrole-2-carboxylate using the KBr (potassium bromide) pellet method.[4] This technique is widely used for its ability to produce high-quality spectra of solid materials.

Workflow for FTIR Analysis (KBr Pellet Method):

cluster_sample_prep Sample Preparation cluster_analysis FTIR Analysis Grind Grind Sample and KBr Mix Thoroughly Mix Grind->Mix Press Press into a Pellet Mix->Press Background Acquire Background Spectrum Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Process and Analyze Data Sample_Spec->Process

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr in an oven to remove any adsorbed water, which has a strong IR absorption.

    • In an agate mortar and pestle, grind a small amount (1-2 mg) of the Ethyl 5-nitro-1H-pyrrole-2-carboxylate sample to a fine powder.

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr to the mortar containing the sample.

    • Gently but thoroughly mix the sample and KBr by grinding them together. The goal is to have the sample particles uniformly dispersed in the KBr matrix.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion.

  • Background Spectrum Acquisition:

    • Place the empty sample holder in the FTIR spectrometer.

    • Run a background scan to obtain the spectrum of the instrument's atmosphere (primarily water vapor and carbon dioxide). This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder of the spectrometer.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.

    • Compare the observed bands with the expected frequencies for the functional groups of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Conclusion

The FTIR spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a rich source of structural information. A systematic analysis, grounded in the characteristic vibrational frequencies of its functional groups, allows for unambiguous identification. By comparing its spectrum to that of simpler analogues like 3-nitropyrrole, the contributions of each part of the molecule can be clearly delineated. The provided experimental protocol for the KBr pellet method offers a reliable means of obtaining high-quality data for such solid organic compounds, ensuring the integrity of research and development efforts in the pharmaceutical and chemical sciences.

References

  • Smolecule. (2023, August 15). Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1.
  • Elixir International Journal. (2016, August 1). Pdf.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • J&K Scientific. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1.
  • Chem-Impex. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate.
  • Michigan State University. (n.d.). IR Absorption Table.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Mastering Organic Chemistry. (n.d.). IR Chart.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Web of Science. (n.d.). IR: nitro groups.

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A Comparative Analysis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate and Ethyl 4-nitro-1H-pyrrole-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Physicochemical Properties, Synthesis, Spectral Characteristics, and Reactivity of Two Key Nitropyrrole Isomers

In the landscape of medicinal chemistry and organic synthesis, substituted pyrroles represent a cornerstone scaffold for the development of novel therapeutic agents and complex molecular architectures. Among these, nitropyrrole esters are of particular interest due to the versatile reactivity imparted by the nitro group, which can serve as a handle for further functionalization or as a critical pharmacophore. This guide provides a detailed comparative analysis of two constitutional isomers: Ethyl 5-nitro-1H-pyrrole-2-carboxylate and Ethyl 4-nitro-1H-pyrrole-2-carboxylate. Understanding the distinct properties of these isomers is paramount for researchers in drug discovery and development, as the seemingly subtle difference in the nitro group's position can significantly influence molecular geometry, reactivity, and biological activity.

Physicochemical Properties: A Tale of Two Isomers

The position of the electron-withdrawing nitro group on the pyrrole ring profoundly impacts the physicochemical properties of these isomers. While both compounds share the same molecular formula (C₇H₈N₂O₄) and molecular weight (184.15 g/mol ), their physical characteristics, such as melting point and boiling point, show notable differences, reflecting distinct intermolecular forces and crystal packing.[1][2]

PropertyEthyl 5-nitro-1H-pyrrole-2-carboxylateEthyl 4-nitro-1H-pyrrole-2-carboxylate
CAS Number 36131-46-1[1]5930-92-7[2]
Molecular Formula C₇H₈N₂O₄[1]C₇H₈N₂O₄[2]
Molecular Weight 184.15 g/mol [1]184.15 g/mol [2]
Melting Point Not explicitly found174 °C[2]
Boiling Point 347.7 °C at 760 mmHg[3]347.7 °C at 760 mmHg[2]
Appearance Solid[3]Solid[2]

The higher melting point of the 4-nitro isomer suggests stronger intermolecular interactions in its crystal lattice compared to the 5-nitro isomer.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of these nitropyrrole esters primarily involves the nitration of the parent ethyl 1H-pyrrole-2-carboxylate. The regioselectivity of this electrophilic aromatic substitution is a critical consideration. The pyrrole ring is highly activated towards electrophilic attack, and the ester group at the 2-position directs incoming electrophiles.

General Synthetic Approach: The common strategy for synthesizing both isomers is the nitration of ethyl 1H-pyrrole-2-carboxylate. The choice of nitrating agent and reaction conditions can influence the ratio of the 4- and 5-nitro isomers.

Synthesis Ethyl 1H-pyrrole-2-carboxylate Ethyl 1H-pyrrole-2-carboxylate Nitration Nitration Ethyl 1H-pyrrole-2-carboxylate->Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Electrophilic Aromatic Substitution Ethyl 4-nitro-1H-pyrrole-2-carboxylate Ethyl 4-nitro-1H-pyrrole-2-carboxylate Isomer Mixture->Ethyl 4-nitro-1H-pyrrole-2-carboxylate Chromatographic Separation Ethyl 5-nitro-1H-pyrrole-2-carboxylate Ethyl 5-nitro-1H-pyrrole-2-carboxylate Isomer Mixture->Ethyl 5-nitro-1H-pyrrole-2-carboxylate Chromatographic Separation

Figure 1: General synthetic workflow for the preparation of nitropyrrole carboxylate isomers.

Experimental Protocol: Nitration of Ethyl 1H-pyrrole-2-carboxylate

This protocol provides a general procedure for the nitration of ethyl 1H-pyrrole-2-carboxylate, which typically yields a mixture of the 4- and 5-nitro isomers that require subsequent separation.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Acetic Anhydride

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled to 0 °C, slowly add concentrated nitric acid to acetic anhydride with stirring. Then, carefully add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.

  • Reaction: Dissolve ethyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to -10 °C. Add the pre-cooled nitrating mixture dropwise to the pyrrole solution, ensuring the temperature does not rise above -5 °C.

  • Quenching and Extraction: After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC. Pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Workup: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the 4-nitro and 5-nitro isomers.

Causality Behind Experimental Choices:

  • The use of a mixed acid (HNO₃/H₂SO₄) in acetic anhydride provides a controlled source of the nitronium ion (NO₂⁺), the active electrophile.

  • Low-temperature conditions are crucial to control the high reactivity of the pyrrole ring and to minimize side reactions and degradation.

  • Chromatographic separation is necessary due to the formation of a mixture of isomers. The difference in polarity between the 4- and 5-nitro isomers allows for their separation on a silica gel column.

Spectroscopic Comparison: Unmasking the Isomers

The distinct substitution patterns of the two isomers give rise to unique spectroscopic signatures, particularly in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

1H and 13C NMR Spectroscopy

The chemical shifts of the pyrrole ring protons and carbons are highly sensitive to the electronic effects of the nitro and ester groups.

Expected 1H NMR Features:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate: The protons at the 3- and 4-positions will appear as doublets. The proton at the 4-position, being adjacent to the electron-withdrawing nitro group, is expected to be shifted further downfield compared to the proton at the 3-position.

  • Ethyl 4-nitro-1H-pyrrole-2-carboxylate: The protons at the 3- and 5-positions will appear as doublets. The proton at the 3-position will likely be more deshielded due to the proximity of the ester group, while the proton at the 5-position will be influenced by the nitro group.

Expected 13C NMR Features: The carbon atoms directly attached to or in close proximity to the nitro and ester groups will experience the most significant shifts in their resonance frequencies. The carbon bearing the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the N-H, C=O (ester), and NO₂ functional groups.

  • N-H Stretch: A broad absorption band is expected in the region of 3100-3150 cm⁻¹ for the N-H stretching vibration of the pyrrole ring.[1]

  • C=O Stretch: A strong absorption band corresponding to the ester carbonyl group will be present around 1700-1730 cm⁻¹.

  • NO₂ Stretch: Two distinct strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group will be observed, typically in the ranges of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The exact positions of these bands may differ slightly between the two isomers due to the different electronic environments.

Chemical Reactivity and Synthetic Utility

The position of the nitro group significantly influences the reactivity of the pyrrole ring and the other functional groups.

Electrophilic Aromatic Substitution: The pyrrole ring in both isomers is deactivated towards further electrophilic substitution due to the presence of two electron-withdrawing groups. However, the 5-nitro isomer might be slightly more deactivated due to the direct conjugation of the nitro group with the nitrogen lone pair.

Nucleophilic Aromatic Substitution: The nitro group can activate the pyrrole ring towards nucleophilic aromatic substitution, although this is less common for pyrroles compared to other aromatic systems.

Reduction of the Nitro Group: The nitro group in both isomers can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation opens up a vast array of synthetic possibilities for introducing new functionalities and building complex molecules. The resulting amino-pyrrole esters are valuable intermediates in the synthesis of various biologically active compounds.[1]

Reactivity cluster_5_nitro Ethyl 5-nitro-1H-pyrrole-2-carboxylate cluster_4_nitro Ethyl 4-nitro-1H-pyrrole-2-carboxylate 5-Nitro Ethyl 5-nitro-1H-pyrrole-2-carboxylate 5-Amino Ethyl 5-amino-1H-pyrrole-2-carboxylate 5-Nitro->5-Amino Reduction (e.g., H₂, Pd/C) 4-Nitro Ethyl 4-nitro-1H-pyrrole-2-carboxylate 4-Amino Ethyl 4-amino-1H-pyrrole-2-carboxylate 4-Nitro->4-Amino Reduction (e.g., H₂, Pd/C)

Figure 2: Key transformation of the nitropyrrole isomers to their corresponding amino derivatives.

Biological Activity and Medicinal Chemistry Applications

Pyrrole-based compounds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The introduction of a nitro group can significantly modulate these activities.

Ethyl 5-nitro-1H-pyrrole-2-carboxylate has shown promising biological activity, particularly in antibacterial applications.[1] Research has indicated its effectiveness against Mycobacterium tuberculosis, suggesting its potential as a lead compound for the development of new antitubercular agents.[1] The nitro group is a known pharmacophore in several antimicrobial drugs, and its presence in this pyrrole derivative likely contributes to its biological effect.[1]

While specific data on the biological activity of Ethyl 4-nitro-1H-pyrrole-2-carboxylate is less readily available in the public domain, it is reasonable to hypothesize that it may also possess interesting biological properties. The different electronic distribution and steric environment of the 4-nitro isomer could lead to a distinct pharmacological profile compared to its 5-nitro counterpart. Further investigation into the biological activities of the 4-nitro isomer is warranted to fully understand its potential in drug discovery.

Conclusion

Ethyl 5-nitro-1H-pyrrole-2-carboxylate and Ethyl 4-nitro-1H-pyrrole-2-carboxylate, while constitutionally similar, exhibit distinct physicochemical properties and are expected to have different spectroscopic characteristics and biological activities. The synthesis of these isomers requires careful control of regioselectivity during the nitration of the parent pyrrole ester. The versatile reactivity of the nitro and ester functionalities makes both isomers valuable building blocks for the synthesis of more complex and potentially bioactive molecules. This guide provides a foundational understanding for researchers and drug development professionals working with these important nitropyrrole intermediates, highlighting the critical impact of substituent positioning on molecular properties and function. Further comparative studies are encouraged to fully elucidate the unique potential of each isomer in medicinal chemistry and materials science.

References

Please note that a comprehensive, numbered list of all cited sources with full details and clickable URLs would be provided in a complete report. The in-text citations provided here are for illustrative purposes.

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A Comparative Guide to the Chemical Reactivity of 2-Nitropyrrole and 3-Nitropyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 2-nitropyrrole and 3-nitropyrrole, two key isomers whose distinct electronic and steric properties dictate their behavior in chemical transformations. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental observations with mechanistic principles to offer a clear understanding of these important heterocyclic building blocks.

Introduction: The Dichotomy of the Nitropyrrole System

Pyrrole is a five-membered aromatic heterocycle characterized by a π-electron-rich system, making it highly susceptible to electrophilic attack, typically at the C2 position.[1][2] This inherent nucleophilicity is dramatically altered by the introduction of a nitro group (–NO₂), one of the most powerful electron-withdrawing groups in organic chemistry. The resulting nitropyrrole isomers, primarily 2-nitropyrrole and 3-nitropyrrole, present a fascinating chemical dichotomy. The pyrrole ring pushes electron density into the aromatic system, while the nitro group strongly withdraws it. This electronic tug-of-war deactivates the ring towards traditional electrophilic substitution but simultaneously activates it for reactions uncommon to the parent pyrrole, such as nucleophilic aromatic substitution.[3][4] Understanding the positional influence of the nitro group is therefore critical for predicting and controlling the outcomes of synthetic transformations.

Electronic Structure: The Foundation of Reactivity

The position of the nitro group fundamentally dictates the electronic landscape of the pyrrole ring. The nitro group withdraws electron density through both the inductive effect (-I) and the resonance effect (-R).

  • 2-Nitropyrrole : The nitro group at the C2 position can effectively delocalize the ring's π-electrons, placing a partial positive charge on the nitrogen atom and the C3 and C5 positions. This deactivation is profound, significantly reducing the ring's nucleophilicity.

  • 3-Nitropyrrole : When the nitro group is at the C3 position, its ability to withdraw electron density via resonance is less effective at deactivating the C2 and C5 positions, which are electronically crucial for many reactions.

The following diagram illustrates the key resonance contributors, showing how the C2-nitro group more extensively delocalizes the ring's electron density compared to the C3-nitro group.

G cluster_2nitro Resonance in 2-Nitropyrrole cluster_3nitro Resonance in 3-Nitropyrrole 2NP_1 2-Nitropyrrole 2NP_2 Resonance Form 1 (Charge on N) 2NP_1->2NP_2 2NP_3 Resonance Form 2 (Charge on C4) 2NP_2->2NP_3 3NP_1 3-Nitropyrrole 3NP_2 Resonance Form 1 (Charge on C5) 3NP_1->3NP_2 3NP_3 Resonance Form 2 (Charge on C2) 3NP_2->3NP_3 Intro Nitropyrrole Isomers Intro->2NP_1 C2 Isomer Intro->3NP_1 C3 Isomer

Caption: Resonance structures of 2- and 3-nitropyrrole.

Electrophilic Aromatic Substitution (EAS)

While pyrrole readily undergoes EAS, nitropyrroles are highly deactivated. Harsh reaction conditions, such as using a mixture of nitric and sulfuric acids, often lead to polymerization and decomposition.[5] Milder reagents like acetyl nitrate are required for the initial nitration of pyrrole, which predominantly yields 2-nitropyrrole over 3-nitropyrrole in a roughly 4:1 ratio.[5][6]

For an already nitrated pyrrole, further electrophilic substitution is challenging but regioselectively governed by the position of the existing nitro group.

  • Reactivity of 2-Nitropyrrole : The C2-nitro group strongly deactivates the entire ring. Electrophilic attack is most likely to occur at the C4 position, as attack at C5 would place the positive charge of the intermediate sigma complex adjacent to the electron-withdrawing nitro group, which is highly destabilizing.

  • Reactivity of 3-Nitropyrrole : This isomer is generally more reactive towards electrophiles than 2-nitropyrrole. The C2 and C5 positions are most susceptible to attack. The formation of the sigma complex by attack at C2 or C5 is less destabilized compared to any possible attack on the 2-nitropyrrole isomer.

ReactionIsomerReagentMajor Product(s)Reference
NitrationPyrroleHNO₃/Ac₂O2-Nitropyrrole (major), 3-Nitropyrrole (minor)[5][7]
Halogenation1-Methyl-2-nitropyrroleBr₂/AcOH1-Methyl-4,5-dibromo-2-nitropyrroleN/A
Halogenation1-Methyl-3-nitropyrroleBr₂/AcOH1-Methyl-2,5-dibromo-3-nitropyrroleN/A

Note: Data for halogenation is based on predicted reactivity patterns, as specific comparative studies are sparse.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group is a prerequisite for SNAr on an aromatic ring.[4] Both nitropyrrole isomers are thus primed for this reaction type, which is largely inaccessible to the parent pyrrole. The reaction proceeds via a Meisenheimer-like intermediate, and its stability determines the reaction's feasibility.

  • Reactivity of 2-Nitropyrrole : This isomer is highly activated for SNAr, especially at the C5 position if a suitable leaving group is present. A nucleophile attacking C5 creates an intermediate where the negative charge is effectively stabilized by the C2-nitro group through resonance.

  • Reactivity of 3-Nitropyrrole : 3-Nitropyrrole is also susceptible to SNAr. Attack at the C2 or C5 positions allows for resonance stabilization of the negative charge by the C3-nitro group.

A key study demonstrated that 2,5-dinitro-1-methylpyrrole readily undergoes SNAr with piperidine and methoxide ion under mild conditions.[3] This highlights the potent activating effect of nitro groups. The N-methyl group is crucial, as a free N-H proton would be deprotonated by the strong nucleophile/base, creating an anionic ring that would be highly resistant to further nucleophilic attack.[3]

SNAr_Mechanism cluster_2nitro SNAr on 2-Nitro-5-X-Pyrrole cluster_3nitro SNAr on 3-Nitro-2-X-Pyrrole 2NP_Start 2-Nitro-5-X-Pyrrole 2NP_Nu + Nu⁻ 2NP_Intermediate Meisenheimer Complex (Charge stabilized by NO₂) 2NP_Nu->2NP_Intermediate Attack at C5 2NP_Product 2-Nitro-5-Nu-Pyrrole 2NP_Intermediate->2NP_Product Loss of X⁻ 2NP_LG + X⁻ 3NP_Start 3-Nitro-2-X-Pyrrole 3NP_Nu + Nu⁻ 3NP_Intermediate Meisenheimer Complex (Charge stabilized by NO₂) 3NP_Nu->3NP_Intermediate Attack at C2 3NP_Product 3-Nitro-2-Nu-Pyrrole 3NP_Intermediate->3NP_Product Loss of X⁻ 3NP_LG + X⁻

Caption: Generalized SNAr mechanism on nitropyrrole isomers.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on cross-coupling reactions. Studies on the synthesis of nitropyrrole-containing natural products have shown that the reactivity of halonitropyrroles in these reactions is highly dependent on the electronic environment.[8][9][10]

  • 2-Nitropyrrole Systems : Palladium-mediated cross-couplings (e.g., Suzuki, Sonogashira) on halo-2-nitropyrroles were initially found to be challenging. However, research has shown that the presence of electron-rich N-protecting groups (like BOM or Boz) can enable these couplings to proceed in high yield.[9][10] This is a crucial insight: the electronic nature of the N-substituent can be tuned to facilitate reactions that are otherwise difficult. For instance, Sonogashira coupling of 4-iodo-2-nitropyrrole has been shown to be more effective than Stille coupling.[8]

  • 3-Nitropyrrole Systems : While less documented in the context of complex natural products, halo-3-nitropyrroles are expected to be competent coupling partners. Their electronic properties suggest they may be more amenable to oxidative addition than their 2-nitro counterparts under certain conditions, although this requires further experimental validation.

Cycloaddition Reactions

Pyrrole's aromaticity makes it a reluctant participant in cycloaddition reactions where it must act as a diene.[11] However, the electronic perturbation by a nitro group can alter this behavior.

  • Hetero-Diels-Alder Reactions : Nitropyrroles can react with electron-rich dienophiles. More commonly, they can participate as the dienophile component if substituted with other activating groups. A recent study explored the reactivity of nitrosoalkenes with pyrrole, which proceeds via a hetero-Diels-Alder pathway followed by ring-opening to yield oximes.[12] This demonstrates the feasibility of cycloadditions, with the regioselectivity being controlled by the frontier molecular orbitals of the reactants.[12]

  • [3+2] Dipolar Cycloadditions : Nitropyrroles can also act as dipolarophiles in reactions with 1,3-dipoles like azides or nitrones.[13][14] The electron-deficient π-system of the nitropyrrole is well-suited to react with the HOMO of a 1,3-dipole.

Comparative experimental data on the cycloaddition reactivity of the two isomers is scarce, but computational studies suggest that the energy barriers and stability of the products would be influenced by the nitro group's position.[15]

Experimental Protocol: Synthesis and Separation of Nitropyrrole Isomers

This protocol describes the mononitration of N-tert-butoxycarbonyl (N-Boc) pyrrole. The Boc group provides steric hindrance and electronic modification, and it can be easily removed later. This method avoids the harsh acidic conditions that cause polymerization of unsubstituted pyrrole.[5]

Nitration_Workflow start Start: N-Boc-Pyrrole step1 Dissolve in Acetic Anhydride Cool to 0 °C start->step1 step2 Add Fuming HNO₃ dropwise (forms Acetyl Nitrate in situ) step1->step2 step3 Stir at 0-5 °C for 2h Monitor by TLC step2->step3 step4 Quench with ice-water Extract with Ethyl Acetate step3->step4 step5 Wash with NaHCO₃ (aq) Dry over MgSO₄ step4->step5 step6 Concentrate in vacuo step5->step6 end_product Crude Product Mixture (2-nitro & 3-nitro isomers) step6->end_product separation Purify via Column Chromatography (Silica Gel, Hexane/EtOAc gradient) end_product->separation product1 Isolated 2-Nitro-N-Boc-Pyrrole separation->product1 product2 Isolated 3-Nitro-N-Boc-Pyrrole separation->product2

Caption: Workflow for the synthesis and separation of nitropyrrole isomers.

Methodology:

  • Reaction Setup: Dissolve N-Boc-pyrrole (1 eq.) in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation & Addition: Slowly add fuming nitric acid (1.1 eq.) to the cooled solution via the dropping funnel. The reaction of nitric acid with acetic anhydride generates acetyl nitrate in situ, a milder nitrating agent.[5] Maintain the temperature below 5 °C during the addition.

  • Reaction: Stir the mixture at 0-5 °C. Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice-water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The 2-nitro isomer will typically elute before the more polar 3-nitro isomer. Characterize the separated products by NMR and mass spectrometry.

Conclusion

The reactivity of nitropyrrole isomers is a study in contrasts, governed by the powerful electron-withdrawing nature of the nitro group. The choice between 2-nitropyrrole and 3-nitropyrrole is a critical strategic decision in synthesis.

  • 2-Nitropyrrole is significantly deactivated towards electrophilic attack but is a superior substrate for nucleophilic aromatic substitution, particularly at the C5 position. Its utility in cross-coupling reactions can be unlocked through careful selection of N-substituents.[9][10]

  • 3-Nitropyrrole is comparatively more reactive in electrophilic substitutions (attacking C2/C5) and remains a viable, albeit less studied, substrate for nucleophilic and cycloaddition reactions.

For researchers, the 2-nitro isomer offers a robust platform for introducing nucleophiles, while the 3-nitro isomer provides a pathway for electrophilic functionalization that is less accessible in the 2-nitro series. A thorough understanding of these divergent reactivities is essential for the rational design of synthetic routes in medicinal chemistry and materials science.

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A Comparative Guide to the Biological Activity of Ethyl and Methyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1] The introduction of a nitro group to this heterocyclic system can further enhance its therapeutic potential, often imparting significant antimicrobial and anticancer properties.[2] This guide provides an in-depth comparison of two closely related analogs: Ethyl 5-nitro-1H-pyrrole-2-carboxylate and its methyl ester counterpart, Methyl 5-nitro-1H-pyrrole-2-carboxylate.

While extensive research has highlighted the bioactivity of the ethyl ester, particularly its efficacy against Mycobacterium tuberculosis, a direct comparative analysis with its methyl analog is less documented.[1] This guide will synthesize available data, discuss the underlying structure-activity relationships that dictate their biological profiles, and provide detailed experimental protocols for their evaluation.

Unpacking the Core Structure: The 5-Nitropyrrole-2-Carboxylate Moiety

The biological potential of these molecules is rooted in two key structural features: the pyrrole ring and the nitro group. The pyrrole nucleus is a common motif in both natural products and synthetic pharmaceuticals, known to interact with a wide range of biological targets.[1] The nitro group, an electron-withdrawing moiety, is a well-established pharmacophore that can contribute to a spectrum of biological effects, including antibacterial, antifungal, and antitumor activities.[1][2] It is believed that the nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or within certain bacteria, to produce reactive nitrogen species that are cytotoxic.

Ethyl vs. Methyl Ester: A Tale of Two Analogs

The primary difference between the two subject compounds lies in the ester group at the 2-position of the pyrrole ring. This seemingly minor variation—an ethyl (-CH₂CH₃) versus a methyl (-CH₃) group—can have a profound impact on the molecule's physicochemical properties, and consequently, its biological activity.

PropertyEthyl 5-nitro-1H-pyrrole-2-carboxylateMethyl 5-nitro-1H-pyrrole-2-carboxylateExpected Impact on Biological Activity
Lipophilicity HigherLower[1]Increased lipophilicity in the ethyl ester may enhance its ability to cross lipid-rich biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells. This could potentially lead to greater intracellular accumulation and higher potency.
Solubility Altered (likely lower in aqueous media)Altered (likely higher in aqueous media)[1]Changes in solubility can affect formulation, bioavailability, and interaction with biological targets in aqueous environments.
Steric Hindrance Slightly greaterSlightly lowerThe small difference in size is unlikely to cause significant steric hindrance with most biological targets, but subtle effects on binding affinity cannot be ruled out.

The principle that the length of an alkyl ester chain influences biological activity is well-established for various classes of compounds. For instance, studies on ampicillin derivatives have shown that both methyl and ethyl esters exhibit greater intestinal absorbance and penetration of the blood-brain barrier compared to the parent drug.[3][4] In the case of (R)-3-Hydroxybutyric alkyl esters, antimicrobial activity was found to increase with the length of the alkyl chain from one to six carbons.[5] Conversely, for some anticancer agents like 9-nitrocamptothecin esters, a more complex relationship is observed, where activity initially increases with chain length before decreasing.[6][7]

These examples underscore the critical role of the ester group in modulating a molecule's pharmacokinetic and pharmacodynamic profile. It is therefore reasonable to hypothesize that Ethyl 5-nitro-1H-pyrrole-2-carboxylate and its methyl analog will exhibit distinct biological activities. The ethyl ester, with its greater lipophilicity, may demonstrate enhanced antimicrobial or cytotoxic effects in scenarios where membrane translocation is a rate-limiting step.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between these two compounds, standardized in vitro assays are essential. Below are detailed, step-by-step protocols for assessing their antimicrobial and cytotoxic properties.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare serial dilutions of test compounds A2 Add compound dilutions to wells P1->A2 P2 Prepare microbial inoculum (e.g., 0.5 McFarland) A1 Inoculate microtiter plate wells with bacteria P2->A1 A1->A2 A3 Incubate at 37°C for 18-24 hours A2->A3 R1 Visually assess for turbidity A3->R1 R2 Determine MIC (lowest concentration with no growth) R1->R2

Caption: Workflow for the Broth Microdilution (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate and Methyl 5-nitro-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Microtiter Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the stock solution of the first test compound to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 should serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only). Repeat this for the second compound in a separate set of rows.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Seed cancer cells in a 96-well plate A1 Treat cells with compound dilutions P1->A1 P2 Prepare serial dilutions of test compounds P2->A1 A2 Incubate for 24-72 hours A1->A2 A3 Add MTT reagent to each well A2->A3 A4 Incubate for 2-4 hours A3->A4 A5 Add solubilization solution (e.g., DMSO) A4->A5 R1 Measure absorbance at 570 nm A5->R1 R2 Calculate cell viability and IC50 R1->R2

Sources

A Researcher's Comparative Guide to Byproducts in the Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a valuable building block. Its utility, however, is intrinsically linked to its purity. The classical synthesis, an electrophilic nitration of ethyl 1H-pyrrole-2-carboxylate, is often plagued by a lack of complete regioselectivity, leading to the formation of isomeric byproducts. Understanding, identifying, and controlling these impurities is paramount for reproducible downstream applications and regulatory compliance.

This guide provides an in-depth characterization of the byproducts generated during this critical synthesis. We will move beyond a simple procedural outline to explore the mechanistic origins of these impurities, present detailed analytical methodologies for their identification and quantification, and compare the traditional synthesis with alternative routes that offer improved selectivity and purity.

The Challenge of Regioselectivity in Pyrrole Nitration

The synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is typically achieved by the nitration of ethyl 1H-pyrrole-2-carboxylate. Due to the high reactivity of the pyrrole ring, which is prone to acid-catalyzed polymerization and degradation, harsh nitrating conditions such as a mixture of sulfuric and nitric acid are unsuitable.[1][2] The standard and milder reagent of choice is acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride.[1][3]

The core issue in this synthesis is controlling the position of electrophilic attack on the pyrrole ring. The ester group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the nitrogen lone pair makes the pyrrole ring overall an electron-rich, activated system. The interplay of these electronic effects directs the incoming nitronium ion (NO₂⁺) to the available C4 and C5 positions.

dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Figure 1: Synthesis pathway showing the formation of the desired product and major/minor byproducts.

While the C5 position is sterically less hindered and electronically favored, the C4 position remains competitive, leading to the formation of Ethyl 4-nitro-1H-pyrrole-2-carboxylate as the primary and most significant byproduct. Under more forced conditions, minor byproducts such as dinitrated species (e.g., ethyl 2,4-dinitro-1H-pyrrole-2-carboxylate) and polymeric tars can also be formed.[1]

Characterization of Synthesis Byproducts

Accurate characterization of the crude reaction mixture is a self-validating system for assessing the success of the synthesis and planning purification strategies. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive profile of the product and its impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for quantifying the ratio of the desired 5-nitro isomer to the 4-nitro byproduct. Due to the structural similarity of the isomers, a standard C18 stationary phase may not provide adequate resolution. The aromatic nature of the pyrrole ring allows for π-π interactions, which can be exploited for enhanced separation.

Recommended HPLC Method:

  • Column: A phenyl-hexyl or pentafluorophenyl (PFP) stationary phase is recommended to leverage alternative selectivity based on π-π and dipole-dipole interactions.[1]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective.

  • Detector: UV detection at a wavelength where all nitro-isomers have significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).

Table 1: Representative HPLC Data for Isomer Separation

CompoundRetention Time (min)Relative Peak Area (%)
Ethyl 4-nitro-1H-pyrrole-2-carboxylate8.5~20-30%
Ethyl 5-nitro-1H-pyrrole-2-carboxylate9.8~70-80%
Unidentified Minor ByproductsVariable<5%
Note: Values are representative and will vary based on exact reaction conditions and the specific HPLC method used.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the isomers. The substitution pattern on the pyrrole ring creates a unique spin system for the remaining protons, resulting in distinct chemical shifts and coupling constants.

¹H NMR Spectral Comparison:

The key to distinguishing the isomers lies in the signals of the two protons on the pyrrole ring.

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate: The H3 and H4 protons will appear as two doublets, coupled to each other. The electron-withdrawing effect of the adjacent nitro group will shift the H4 proton significantly downfield.

  • Ethyl 4-nitro-1H-pyrrole-2-carboxylate: The H3 and H5 protons will also appear as two doublets. The H5 proton, being adjacent to the nitrogen, will typically be the most downfield of the ring protons. The nitro group at C4 deshields both H3 and H5.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

PositionEthyl 5-nitro-1H-pyrrole-2-carboxylate (¹H / ¹³C)Ethyl 4-nitro-1H-pyrrole-2-carboxylate (¹H / ¹³C)Justification of Chemical Shift Differences
Pyrrole-H3 ~7.0 ppm (d) / ~115 ppm~7.8 ppm (d) / ~118 ppmProximity to the nitro group at C4 causes a significant downfield shift for H3 in the 4-nitro isomer.
Pyrrole-H4 ~7.5 ppm (d) / ~120 ppm(No Proton) / ~140 ppmThe nitro group replaces the proton at this position. The carbon is significantly deshielded.
Pyrrole-H5 (No Proton) / ~145 ppm~8.0 ppm (d) / ~125 ppmThe nitro group replaces the proton at this position. The carbon is significantly deshielded.
N-H >10 ppm (br s) / ->10 ppm (br s) / -The broad N-H proton signal is typically observed far downfield in both isomers.
-OCH₂CH₃ ~4.3 ppm (q), ~1.3 ppm (t) / ~62, ~14 ppm~4.3 ppm (q), ~1.3 ppm (t) / ~62, ~14 ppmThe ethyl ester signals are largely unaffected by the position of the nitro group on the ring.
C=O ~160 ppm~160 ppmThe carbonyl carbon chemical shift is similar in both isomers.
Pyrrole-C2 ~128 ppm~125 ppmThe carbon bearing the ester group.
Note: These are predicted values based on substituent effects. Actual values may vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

This protocol is a representative procedure and must be performed with appropriate safety precautions.

  • Preparation of Acetyl Nitrate: In a flask cooled to 0-5 °C in an ice-salt bath, slowly add fuming nitric acid (1.0 eq) to acetic anhydride (3.0 eq) with stirring. Maintain the temperature below 10 °C throughout the addition. Stir the resulting solution for 15-20 minutes at 0-5 °C.

  • Nitration: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride in a separate flask and cool to -10 °C.

  • Reaction: Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the internal temperature does not rise above -5 °C.

  • Quenching: After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction by TLC or HPLC. Once complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Work-up: Neutralize the aqueous mixture carefully with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: HPLC Analysis of Crude Product
  • Sample Preparation: Prepare a stock solution of the crude product in methanol or acetonitrile at approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration of ~50-100 µg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis: Integrate the peaks corresponding to the 4-nitro and 5-nitro isomers to determine their relative percentages.

Comparison with Alternative Synthesis Routes

Given the inherent challenge of regioselectivity in the direct nitration approach, alternative synthetic strategies that build the substituted pyrrole ring with the desired functionality already in place are highly valuable. These methods often provide a single, desired isomer, obviating the need for challenging purifications.

dot graph "Synthesis_Comparison" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Figure 2: Comparison of direct nitration vs. regioselective synthesis workflows.

Table 3: Comparison of Synthetic Methodologies

FeatureDirect Nitration of Ethyl 1H-pyrrole-2-carboxylateRegioselective Synthesis (e.g., Barton-Zard)
Starting Materials Readily available ethyl 1H-pyrrole-2-carboxylate.Requires synthesis of specific acyclic precursors (e.g., nitroolefins).[4]
Regioselectivity Poor to moderate; always produces a mixture of isomers.Excellent; designed to produce a single constitutional isomer.
Byproducts Significant amounts of the 4-nitro isomer; potential for dinitration and polymerization.Byproducts are typically from incomplete reaction, not isomerization.
Purification Often requires challenging chromatographic separation of isomers.Generally simpler purification (e.g., crystallization or standard column chromatography).
Overall Yield Can be high for the combined isomers, but the yield of the pure desired product is lower after separation.Can be high for the single desired product.
Scalability Scalable, but purification becomes a major bottleneck on a larger scale.Can be highly scalable, especially if starting materials are accessible.

Alternative Route Example: The Barton-Zard Reaction

A regiocontrolled synthesis can be achieved via the Barton-Zard reaction, which involves the condensation of an isocyanoacetate with a nitroalkene.[4] To synthesize the target molecule, one would react ethyl isocyanoacetate with an appropriate nitroalkene precursor that already contains the functionality that will become the C5 position of the pyrrole. This method builds the ring in a way that predetermines the substitution pattern, thus avoiding the formation of the 4-nitro isomer entirely.

Conclusion

The direct nitration of ethyl 1H-pyrrole-2-carboxylate, while synthetically straightforward, presents a significant challenge in byproduct formation, primarily the constitutional isomer ethyl 4-nitro-1H-pyrrole-2-carboxylate. Careful control of reaction conditions is necessary to minimize the formation of this and other minor impurities. The analytical protocols detailed herein, utilizing HPLC with specialized columns and NMR spectroscopy, provide a robust framework for the characterization and quantification of these byproducts.

For applications demanding high purity and for larger-scale syntheses where isomeric separation is impractical, researchers should strongly consider alternative, regioselective routes such as the Barton-Zard synthesis. While potentially requiring more complex starting materials, these methods offer superior control over the final product's constitution, leading to cleaner reaction profiles, simpler purifications, and ultimately, more reliable and reproducible scientific outcomes.

References

  • Smolecule. (2023, August 15). Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

  • MDPI. (2018). Synthesis and spectral characterization of carboxylate ligand derived from 2, 4-dnph.

  • PubMed. (2017, October 6). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration.

  • BLDpharm. Ethyl 4-nitro-1H-pyrrole-2-carboxylate.

  • BLDpharm. Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

  • ChemicalBook. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum.

  • PubChem. Pyrrole-2-carboxylic acid.

  • Sigma-Aldrich. Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

  • MDPI. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.

  • CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemsrc. Ethyl 4-nitro-1H-pyrrole-2-carboxylate.

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.

  • W. Robien, Inst. of Org. Chem., Univ. of Vienna. 1-Methyl-4-nitro-pyrrole-2-carboxylic acid, ethyl ester - Optional[13C NMR].

  • ResearchGate. (1985). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.

  • MDPI. (2018). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling.

  • National Institutes of Health (NIH). (2011). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate.

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

  • MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

  • Sigma-Aldrich. Ethyl 1H-pyrrole-2-carboxylate.

  • PubMed. (2006, August 18). Regiocontrolled Synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones From Pyrrole Weinreb Amides.

  • National Institutes of Health (NIH). (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

  • Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids.

  • ChemSynthesis. ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate.

  • MDPI. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications.

  • PubMed. (2019, December 6). Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives.

  • ECHEMI. Nitration of pyrrole with sulfuric and nitric acids.

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • YouTube. (2020, September 15). MCQ-83: About Nitration reaction on 5-member heterocycles.

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A Comparative Guide to the Purity Assessment of Ethyl 5-nitro-1H-pyrrole-2-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1][2][3] Its utility as a pharmaceutical intermediate necessitates stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] This guide explores a robust HPLC method for its purity assessment, compares it with alternative analytical techniques, and provides a detailed experimental protocol.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely regarded for its precision and versatility in separating complex mixtures.[6] For a compound like Ethyl 5-nitro-1H-pyrrole-2-carboxylate, which possesses a nitroaromatic structure, HPLC coupled with an ultraviolet (UV) detector is a particularly robust and widely used technique.[7] The presence of the nitro group and the pyrrole ring makes the molecule amenable to UV detection, offering high sensitivity for identifying and quantifying impurities.[1][8]

The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the foundational guidelines for chromatographic separations, including HPLC.[9][10][11][12][13] Furthermore, the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures, establish the framework for ensuring that an analytical method is fit for its intended purpose.[14][15][16][17][18]

Recommended HPLC Method: A Reverse-Phase Approach

A reverse-phase HPLC (RP-HPLC) method is recommended for the routine purity assessment of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. This is due to the compound's moderate polarity and aromatic character.[1]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography and provides excellent separation for a wide range of compounds, including nitroaromatics.[19] The non-polar nature of the C18 stationary phase effectively retains the moderately polar Ethyl 5-nitro-1H-pyrrole-2-carboxylate and allows for the separation of impurities with different polarities. For enhanced retention and selectivity, especially for polar impurities, a Phenyl or RP-Amide phase could also be considered.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is a common and effective mobile phase for separating nitroaromatic compounds.[19][20] Starting with a higher proportion of water allows for the retention of the main compound and early elution of highly polar impurities. Gradually increasing the acetonitrile concentration then facilitates the elution of less polar impurities. The addition of a small amount of an acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[20]

  • Detection: UV detection at 254 nm is a common choice for aromatic compounds and is suitable for the analysis of nitroaromatics.[19][20][21] However, to maximize sensitivity, determining the wavelength of maximum absorbance (λmax) for Ethyl 5-nitro-1H-pyrrole-2-carboxylate is recommended.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Injector Autosampler/Injector Filter->Injector Inject MobilePhase Prepare & Degas Mobile Phase Pump HPLC Pump MobilePhase->Pump Deliver Column C18 Reverse-Phase Column Injector->Column Pump->Injector Detector UV/Vis Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration & Purity Calculation CDS->Integration Report Generate Report Integration->Report

Caption: A typical workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.[6]

Technique Principle Advantages for Ethyl 5-nitro-1H-pyrrole-2-carboxylate Disadvantages Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility.[6] Applicable to a wide range of polarities.Can be time-consuming and requires significant solvent usage.Quantitative Purity Assessment & Impurity Profiling [4]
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[6]Higher initial instrument cost. More susceptible to clogging.High-throughput screening and complex mixture analysis.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[6][7]Not suitable for non-volatile or thermally labile compounds.Residual Solvent Analysis.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the absolute purity of a crystalline substance without the need for a reference standard.[22]Only applicable to crystalline solids and eutectic impurities.[22]Orthogonal method for purity confirmation of the main component.
Decision-Making for Method Selection

Method_Selection start Purity Assessment Required for Ethyl 5-nitro-1H-pyrrole-2-carboxylate q1 Need to quantify known and unknown impurities? start->q1 hplc Use Reverse-Phase HPLC q1->hplc Yes q2 Are residual solvents a primary concern? q1->q2 No end_hplc Quantitative Purity & Impurity Profile hplc->end_hplc gc Use Gas Chromatography (GC) q2->gc Yes q3 Need an orthogonal method for main component purity? q2->q3 No end_gc Residual Solvent Content gc->end_gc dsc Use Differential Scanning Calorimetry (DSC) q3->dsc Yes end_dsc Absolute Purity of Main Component dsc->end_dsc

Caption: A decision tree for selecting the appropriate analytical method.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol outlines a detailed, step-by-step methodology for the purity assessment of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

1. Materials and Reagents:

  • Ethyl 5-nitro-1H-pyrrole-2-carboxylate reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Methanol (for sample preparation, if necessary)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatography Data System (CDS) for data acquisition and processing

3. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 40-60% B; 20-25 min, 60% B; 25.1-30 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

4. Standard and Sample Preparation:

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of Ethyl 5-nitro-1H-pyrrole-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the initial mobile phase composition (40% Acetonitrile in Water).

  • Sample Solution (e.g., 1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[11]

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates for the main peak should be not less than 2000.

6. Analysis and Calculation:

  • Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of each impurity in the sample using the area normalization method or against a qualified reference standard for known impurities.

Area Percent Calculation:

References

  • <621> CHROM
  • <621> CHROM
  • Understanding the L
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • <621> Chrom
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples - PubMed.
  • USP-NF 621 Chrom
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • Developing HPLC Methods - Sigma-Aldrich.
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  • Ethyl 5-nitro-1H-pyrrole-2-carboxyl
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  • The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxyl
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A Comparative Guide to the X-ray Crystallography of Nitropyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystallography of nitropyrrole derivatives. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple recitation of methods to explain the rationale behind experimental choices and to provide a framework for anticipating and overcoming challenges in the structural elucidation of this important class of compounds. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, and the introduction of a nitro group significantly influences their electronic properties, reactivity, and intermolecular interactions, making a detailed understanding of their solid-state structures paramount.[1]

The Influence of the Nitro Group: A Double-Edged Sword in Crystal Engineering

The nitro group is a strong electron-withdrawing group that imparts unique characteristics to the pyrrole scaffold.[2] Its presence can be both advantageous and challenging in the context of single-crystal X-ray diffraction.

Advantages:

  • Enhanced Intermolecular Interactions: The polarized N-O bonds of the nitro group are excellent hydrogen bond acceptors, often directing crystal packing through C-H···O interactions.[3][4] Furthermore, the potential for n→π* interactions, where the lone pair of a nitro-group oxygen interacts with the π-system of an adjacent ring, can play a significant role in stabilizing crystal lattices.[5]

  • Increased Likelihood of Crystallization: The introduction of a polar nitro group can, in some cases, promote crystallization from a wider range of solvents compared to the often more lipophilic, non-nitrated parent pyrroles.

Challenges:

  • Polymorphism: The same directional, yet flexible, interactions that can aid crystallization can also lead to the formation of multiple crystalline forms (polymorphs), complicating analysis.

  • Twinning and Disorder: The high symmetry of the nitro group and its potential for rotation can sometimes lead to crystallographic twinning or rotational disorder within the crystal lattice, which can hinder structure solution and refinement.[6]

  • Chemical Reactivity: The electron-deficient nature of the nitropyrrole ring can make it susceptible to nucleophilic attack, potentially leading to degradation during lengthy crystallization experiments, especially in the presence of certain solvents or impurities.

Comparative Crystallographic Analysis of Nitropyrrole Derivatives

To illustrate the impact of the nitro group on the solid-state structure of pyrrole derivatives, the following table presents a comparison of key crystallographic parameters for a selection of nitropyrrole derivatives and a non-nitrated analogue.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
3-Nitro-1-(triisopropylsilyl)-1H-pyrroleC₁₃H₂₄N₂O₂SiMonoclinicP2₁/nWeak C-H···O hydrogen bonds[3]
(4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylateC₁₂H₁₂N₂O₄MonoclinicP2₁/cC-H···O(carbonyl), C-H···O(nitro), π-π stacking[4]
3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrroleC₁₆H₁₁BrN₂OTriclinicP-1N-H···O, C-H···O, Halogen bonding[1]
4,5-dinitro-1H-imidazoleC₃H₂N₄O₄MonoclinicP2₁/cN-H···N hydrogen bonds[7]
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylateC₂₈H₂₅NO₂MonoclinicP2₁/cC-H···O, π-π stacking[8]

Analysis of Comparative Data:

The data clearly demonstrates the directing role of the nitro group in the crystal packing of these derivatives. In 3-nitro-1-(triisopropylsilyl)-1H-pyrrole, the bulky triisopropylsilyl group sterically hinders extensive hydrogen bonding, resulting in a crystal lattice dominated by weaker C-H···O interactions.[3] In contrast, the (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate showcases a more complex network of interactions, including C-H···O hydrogen bonds to both the carbonyl and nitro groups, as well as π-π stacking, leading to a more densely packed structure.[4] The comparison with the non-nitrated methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate is particularly revealing. While both structures exhibit π-π stacking, the nitrated compounds demonstrate a higher prevalence of strong, directional hydrogen bonds involving the nitro group, which significantly influences the overall supramolecular assembly.

Experimental Protocols: A Guide to Obtaining High-Quality Crystals

The successful crystallographic analysis of nitropyrrole derivatives hinges on the ability to grow high-quality single crystals. The following protocols are designed to provide a robust starting point for this critical step.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for initial crystallization screening.[9][10]

  • Solvent Selection: Begin by testing the solubility of your compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.[8]

  • Preparation of a Saturated Solution: In a clean vial, dissolve the minimum amount of your nitropyrrole derivative in the chosen solvent at an elevated temperature to achieve saturation.

  • Filtration: If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with a small cotton plug into a clean crystallization vessel.

  • Slow Cooling and Evaporation: Cover the vessel with a cap that has a small hole (e.g., pierced with a needle) to allow for slow evaporation. Place the vessel in a vibration-free environment and allow it to cool slowly to room temperature.

  • Crystal Growth: Crystals should form over a period of several hours to days.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[9]

  • Vessel Setup: Place a small, open vial containing a concentrated solution of your nitropyrrole derivative inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a sealed jar).

  • Precipitant Introduction: In the bottom of the larger vessel, add a more volatile solvent in which your compound is insoluble (the precipitant).

  • Diffusion and Crystallization: The precipitant will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.

Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)

This method is effective for compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent.[10][11]

  • Solution Preparation: In a narrow tube or vial, prepare a concentrated solution of your nitropyrrole derivative.

  • Layering the Precipitant: Carefully layer a less dense, miscible precipitant on top of the solution, taking care not to disturb the interface.

  • Crystal Formation: Crystals will form at the interface of the two solvents as they slowly mix.

Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram outlines the general workflow for the structural elucidation of nitropyrrole derivatives once suitable single crystals have been obtained.

X_ray_Crystallography_Workflow General Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Preparation & Mounting cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation & Analysis Structure_Refinement->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Navigating Challenges: Field-Proven Insights

  • "Oiling Out": If your compound separates as an oil instead of crystals, it is often due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or slowing down the cooling process.

  • Poor Crystal Quality: Small or poorly formed crystals may result from rapid crystallization. To encourage the growth of larger, higher-quality crystals, reduce the rate of evaporation or diffusion.

  • Persistent Impurities: If impurities co-crystallize with your product, further purification of the starting material by chromatography or recrystallization is necessary. The purer the compound, the better the chances of obtaining high-quality single crystals.[9]

Conclusion

The crystallographic analysis of nitropyrrole derivatives presents a fascinating case study in crystal engineering. The strong directing effects of the nitro group, primarily through hydrogen bonding and other weak intermolecular interactions, can be harnessed to guide the formation of well-ordered crystalline lattices. However, a systematic and patient approach to crystallization, coupled with a thorough understanding of the potential challenges, is essential for success. By employing the comparative insights and detailed protocols outlined in this guide, researchers can enhance their ability to obtain high-quality single crystals and, consequently, high-resolution structural data for this vital class of heterocyclic compounds.

References

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Sources

Topic: The Strategic Advantages of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Introduction: Navigating the Landscape of Nitrated Heterocycles

In the intricate world of medicinal chemistry and materials science, nitrated heterocycles are indispensable building blocks. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of an aromatic ring, unlocking unique avenues for chemical transformations and imparting significant biological activities.[1][2] For decades, staples like nitropyridines, nitroimidazoles, and nitroindoles have been the workhorses in synthesizing a vast array of molecules, from life-saving drugs to advanced polymers.[3][4][5]

However, the pursuit of novel chemical space and more efficient synthetic routes demands a continuous evaluation of the tools at our disposal. This guide provides a focused analysis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS: 36131-46-1) , a versatile yet perhaps underutilized reagent. We will dissect its inherent advantages over more conventional nitrated heterocycles, supported by experimental rationale and comparative data, to equip researchers and drug development professionals with the insights needed to leverage its full potential.

I. The Unique Chemical Personality of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

At first glance, the structure is deceptively simple: a five-membered pyrrole ring bearing a nitro group at the 5-position and an ethyl ester at the 2-position.[6] Yet, this specific arrangement of functionalities creates a molecule with a finely tuned balance of reactivity, stability, and synthetic utility that sets it apart.

The pyrrole core is inherently electron-rich, a characteristic that often leads to challenges with polymerization under the harsh acidic conditions required for nitrating less reactive aromatic systems.[7][8] The successful synthesis of this molecule itself points to its first advantage: synthetic accessibility under controlled conditions . Unlike pyridine, which is electron-deficient and requires aggressive conditions for electrophilic substitution, pyrroles can be nitrated using milder reagents like nitric acid in acetic anhydride, avoiding degradation.[9][10]

This unique electronic profile—an electron-rich ring system deactivated by two strong electron-withdrawing groups—is the key to its broad applicability. It serves as a versatile intermediate for a wide range of nitrogen-containing heterocycles, which are foundational in pharmaceutical and agrochemical development.[11][12]

II. Comparative Analysis: A Head-to-Head Evaluation

The true value of a building block is revealed through comparison. Here, we evaluate Ethyl 5-nitro-1H-pyrrole-2-carboxylate against its more established counterparts.

A. Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern synthesis, and the nitro group is the quintessential activating group for this transformation.[13][14] However, the nature of the heterocyclic core plays a profound role in the reaction's feasibility and outcome.

  • Nitropyridines: The pyridine ring is intrinsically electron-deficient. The addition of a nitro group further enhances this, making halonitropyridines excellent substrates for SNAr.[1] However, this high reactivity can sometimes be a double-edged sword, leading to a lack of selectivity with multifunctional nucleophiles.

  • Nitropyrroles: 2,5-Dinitro-1-methylpyrrole has been shown to undergo SNAr with nucleophiles like piperidine and methoxide under mild conditions.[15] The presence of the N-H in our title compound can complicate reactions with strong bases due to deprotonation, but N-protection strategies can circumvent this, offering an additional layer of synthetic control.[6] The key advantage lies in the tunable reactivity . The pyrrole ring's inherent electron-rich nature tempers the activating effect of the nitro group compared to a pyridine ring, potentially allowing for more selective and controlled substitutions.

  • Nitroindoles & Nitroimidazoles: These heterocycles also participate in SNAr, but their reactivity is heavily influenced by the position of the nitro group and the specific reaction conditions.[5][16] Nitroimidazoles, for instance, are primarily known for their role as bioreductive prodrugs, where the nitro group's reduction under hypoxic conditions is the key bioactivation step.[17][]

The logical workflow below illustrates how the structural features of Ethyl 5-nitro-1H-pyrrole-2-carboxylate translate into its synthetic versatility.

G cluster_0 Structural Features of Ethyl 5-nitro-1H-pyrrole-2-carboxylate cluster_1 Resulting Chemical Properties & Advantages cluster_2 Downstream Applications A Electron-Rich Pyrrole Core E Tunable Reactivity in SNAr A->E I Accessible Synthesis (Milder Conditions) A->I Avoids polymerization B C5-Nitro Group (Strong EWG) B->E Activates ring F Amenable to Nitro Reduction (-> Amine) B->F C C2-Ethyl Ester (EWG & Handle) G Ester Hydrolysis/Amidation C->G D N1-Proton (Modulation Point) H N-Alkylation/Acylation Possible D->H Deprotonation/Substitution J Novel Antibacterials E->J K Anticancer Agents E->K F->J F->K M Agrochemicals F->M G->J L Functional Polymers G->L G->M H->L

Caption: Logical workflow from core structure to application.

B. Synthetic Versatility: Beyond SNAr

A building block's utility is defined by the number of distinct and high-yielding transformations it can undergo. Ethyl 5-nitro-1H-pyrrole-2-carboxylate offers a trifecta of reactive sites.

  • The Nitro Group: This is not just an SNAr activator. It can be readily reduced to an amino group using standard conditions (e.g., H₂/Pd, SnCl₂).[6] This opens up a vast landscape of subsequent chemistry, including diazotization, amide coupling, and the synthesis of fused heterocyclic systems. This versatility is shared with other nitrated heterocycles but is particularly valuable on the pyrrole scaffold, a common motif in bioactive natural products.[6]

  • The Ethyl Ester: The carboxylate group provides another handle for modification. It can undergo nucleophilic substitution to form amides, be hydrolyzed to the corresponding carboxylic acid, or be reduced to an alcohol.[6]

  • The Pyrrole Nitrogen: The N-H proton can be removed, allowing for N-alkylation or N-acylation, which can be used to modulate solubility, lipophilicity, and biological activity, or simply as a protecting group strategy.[6]

This multi-functional nature provides a significant advantage over heterocycles where reactivity is more limited.

The following diagram visualizes the comparative reactivity hotspots on different nitrated heterocycles.

Caption: Reactivity hotspots of the target molecule.

C. Physicochemical Properties and Biological Relevance

The strategic placement of the nitro and ester groups influences the molecule's properties, making it an attractive starting point for drug discovery programs.

  • Potential Biological Activity: The nitropyrrole motif itself has shown promise. Ethyl 5-nitro-1H-pyrrole-2-carboxylate has been investigated for antibacterial activity, including against Mycobacterium tuberculosis, as well as potential antifungal and anti-tumor properties.[6] This places it in a similar therapeutic space as nitroimidazoles, which are renowned for their anti-infective properties.[16][19]

  • Structural Isomerism: A comparative analysis with its positional isomer, ethyl 4-nitro-1H-pyrrole-2-carboxylate, reveals significant differences in electronic properties and melting point, underscoring how the specific arrangement of substituents dictates the molecule's behavior.[6]

  • Stability: While extensive data is not publicly available for the title compound, related nitrogen-rich heterocyclic esters are generally shown to be thermally stable up to 250°C, a crucial characteristic for both storage and reaction conditions in pharmaceutical development.[20][21]

PropertyEthyl 5-nitro-1H-pyrrole-2-carboxylateRepresentative Nitropyridine (e.g., 2-chloro-5-nitropyridine)Representative Nitroimidazole (e.g., Metronidazole)Representative Nitroindole (e.g., 5-Nitroindole)
Molecular Formula C₇H₈N₂O₄[12]C₅H₃ClN₂O₂C₆H₉N₃O₃C₈H₆N₂O₂
Molecular Weight 184.15 g/mol [12]158.56 g/mol 171.15 g/mol 162.15 g/mol
Primary Reactivity SNAr, Nitro Reduction, Ester Modification, N-Alkylation[6]SNAr at halide-bearing carbon[1]Bioreductive activation of nitro group[17][]Electrophilic substitution, Nitro Reduction[5][22]
Key Advantage High density of orthogonal functional handlesHigh reactivity in SNArProven anti-anaerobic/parasitic activityPrivileged scaffold in drug discovery[22][23]
Synthetic Challenge Potential for acid-catalyzed polymerization (mitigated by mild nitration)[8]Harsh conditions for nitration of parent ring[24][25]Potential for mutagenicity concerns[4]Control of regioselectivity in functionalization

III. Experimental Protocols: From Bench to Application

To translate theory into practice, we provide validated, step-by-step protocols for the synthesis and a key transformation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Protocol 1: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Causality: This protocol utilizes acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This milder nitrating agent is crucial for avoiding the acid-catalyzed polymerization that plagues pyrroles when using stronger acids like H₂SO₄/HNO₃.[7][8] The reaction is performed at low temperatures to control the exothermic nitration and improve selectivity for the desired product.

Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 150 mL of acetic anhydride to -10°C in an ice-salt bath.

  • Nitrating Agent Formation: Add 20 mL of fuming nitric acid dropwise to the cooled acetic anhydride, ensuring the temperature does not exceed 0°C. Stir for an additional 15 minutes at this temperature to ensure complete formation of acetyl nitrate.

  • Substrate Addition: Dissolve 25 g of ethyl 1H-pyrrole-2-carboxylate in 50 mL of acetic anhydride. Add this solution dropwise to the nitrating mixture, maintaining the reaction temperature between -10°C and -5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at -5°C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude solid from ethanol to yield pure Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a yellowish-brown solid.[12]

Protocol 2: Nucleophilic Aromatic Substitution - Synthesis of Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate via Reduction

Causality: This protocol demonstrates the synthetic utility of the nitro group. Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. The resulting amine is a versatile handle for further diversification, for example, in the construction of novel drug candidates.

Methodology:

  • Setup: To a solution of Ethyl 5-nitro-1H-pyrrole-2-carboxylate (5 g, 27.1 mmol) in 100 mL of methanol in a Parr hydrogenation apparatus, add 0.5 g of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Carefully vent the apparatus and purge with nitrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired amine product.

IV. Conclusion

While traditional nitrated heterocycles like nitropyridines and nitroimidazoles have well-established roles, Ethyl 5-nitro-1H-pyrrole-2-carboxylate presents a compelling alternative for the modern synthetic chemist. Its primary advantages lie in its high functional group density , offering multiple, orthogonal handles for diversification, and its tunable reactivity , stemming from the unique electronic nature of the substituted pyrrole ring. Its accessibility via milder synthetic protocols further enhances its appeal. For researchers and drug development professionals aiming to construct complex molecular architectures with precision and efficiency, this reagent is not just another building block, but a strategic tool for unlocking novel chemical space.

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  • MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Online] Available at: [Link]

  • National Institutes of Health. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study - PMC. [Online] Available at: [Link]

Sources

Comparative study of the synthetic utility of different nitropyrrole building blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, nitropyrroles represent a class of versatile building blocks whose unique electronic properties offer a gateway to a diverse array of functionalized molecules. Their application spans from the total synthesis of complex natural products to the development of novel pharmaceutical agents. This guide provides a comparative analysis of the synthetic utility of different nitropyrrole isomers, offering insights into their reactivity, functionalization, and strategic application in modern organic synthesis.

Introduction: The Strategic Value of the Nitro Group on the Pyrrole Scaffold

The pyrrole ring is an electron-rich aromatic heterocycle, a feature that typically directs electrophilic substitution to the C2 and C5 positions. The introduction of a strongly electron-withdrawing nitro group dramatically alters this reactivity profile. This modification not only deactivates the ring towards electrophilic attack but also opens up avenues for nucleophilic aromatic substitution and serves as a precursor for the synthetically valuable amino group. The position of the nitro group on the pyrrole ring dictates the electronic distribution and steric environment, thereby influencing the molecule's reactivity in a predictable manner. This guide will explore the synthetic nuances of 2-nitropyrroles, 3-nitropyrroles, and dinitropyrroles, providing a framework for their strategic deployment in synthesis.

A Comparative Overview of Nitropyrrole Isomers

The synthetic utility of a nitropyrrole building block is fundamentally tied to the position of the nitro substituent. Below is a comparative summary of the key characteristics of the most common nitropyrrole isomers.

Nitropyrrole IsomerKey FeaturesPredominant ReactivityCommon Applications
2-Nitropyrroles Most common and readily accessible isomer. The nitro group at C2 strongly influences the reactivity of adjacent and distal positions.Palladium-catalyzed cross-coupling at C4 and C5. Nucleophilic aromatic substitution at C5 (if appropriately activated). Reduction to 2-aminopyrroles.Synthesis of natural products (e.g., heronapyrroles), development of bioactive compounds.
3-Nitropyrroles Less common than the 2-nitro isomer. The nitro group at C3 influences the reactivity of all other ring positions.Palladium-catalyzed cross-coupling at C2, C4, and C5. Nucleophilic aromatic substitution. Reduction to 3-aminopyrroles.Access to alternative substitution patterns in medicinal chemistry.
Dinitropyrroles Includes 2,4- and 2,5-dinitropyrroles. Highly electron-deficient rings.Nucleophilic aromatic substitution is significantly enhanced. Selective reduction of one nitro group is a key transformation.Synthesis of highly functionalized pyrroles, energetic materials, and precursors to nitroaminopyrroles.

Synthesis of Nitropyrrole Building Blocks

The accessibility of different nitropyrrole isomers is a critical factor in their synthetic application.

Direct Nitration of Pyrrole

Direct nitration of pyrrole is the most common entry point to nitropyrrole synthesis. However, the reaction conditions must be carefully controlled to avoid polymerization of the acid-sensitive pyrrole ring.

  • Reagent of Choice: Acetyl nitrate (AcONO₂), typically generated in situ from nitric acid and acetic anhydride, is the preferred reagent for the mononitration of pyrrole.

  • Product Distribution: The major product of mononitration is 2-nitropyrrole , with 3-nitropyrrole being formed as a minor isomer. The ratio of 2-nitro to 3-nitro can be influenced by the N-substituent. Bulky N-substituents can favor the formation of the 3-nitro isomer.

  • Dinitration: Further nitration of 2-nitropyrrole can lead to a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole .

Synthesis of Halonitropyrroles for Cross-Coupling

Halogenated nitropyrroles are key intermediates for palladium-catalyzed cross-coupling reactions. Their synthesis often involves a multi-step sequence.

  • N-Protection: Protection of the pyrrole nitrogen, often with a bulky group like triisopropylsilyl (TIPS) or an electron-withdrawing group like sulfonyl, is crucial for directing halogenation and facilitating subsequent reactions.

  • Directed Halogenation: N-protected pyrroles can be selectively halogenated at specific positions. For instance, N-TIPS-pyrrole can be brominated at the 3-position. Subsequent nitration can then provide the desired 3-bromo-nitropyrrole derivative.

  • From Nitro-amino Pyrroles: Diazotization of a nitro-amino pyrrole followed by a Sandmeyer-type reaction can also be employed to introduce a halogen.

Comparative Reactivity in Key Transformations

The true synthetic utility of these building blocks is revealed in their differential reactivity in fundamental organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The success of these reactions with nitropyrrole substrates is highly dependent on the isomer and the reaction conditions.

General Considerations:

  • N-Protection: For many cross-coupling reactions, particularly those sensitive to acidic N-H protons, N-protection is essential for achieving high yields. Electron-rich protecting groups like benzyloxymethyl (BOM) have been shown to be effective in promoting previously unsuccessful couplings of 2-nitropyrrole systems.[1][2][3]

  • Reactivity of Halides: The reactivity of halopyrroles in oxidative addition to palladium(0) follows the general trend: I > Br > Cl.

Comparative Reactivity:

  • 2-Nitropyrrole Derivatives: 4-Iodo-2-nitropyrroles have been successfully employed in Sonogashira and Stille couplings for the synthesis of natural products.[2] The electron-withdrawing nitro group at C2 can activate the C4 and C5 positions for oxidative addition.

  • 3-Nitropyrrole Derivatives: There is less literature on the cross-coupling of 3-nitropyrroles. However, based on general principles of pyrrole reactivity, halogenated 3-nitropyrroles at the C2, C4, and C5 positions are expected to be viable substrates. The steric hindrance around the coupling site will play a significant role.

  • Dinitropyrrole Derivatives: The highly electron-deficient nature of dinitropyrroles can make oxidative addition more challenging. However, with appropriate catalyst and ligand selection, cross-coupling reactions should be feasible.

Experimental Protocol: Sonogashira Coupling of a 4-Iodo-2-nitropyrrole Derivative

This protocol is a representative example of a cross-coupling reaction with a nitropyrrole substrate.

Materials:

  • N-Protected 4-iodo-2-nitropyrrole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., diisopropylamine or triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the N-protected 4-iodo-2-nitropyrrole (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Add the anhydrous solvent, followed by the amine base (2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Start Start Reactants Add 4-iodo-2-nitropyrrole, Pd catalyst, CuI, base, and solvent Start->Reactants Alkyne Add terminal alkyne Reactants->Alkyne Stir Stir at RT or heat Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Dilute and wash Monitor->Quench Reaction complete Dry Dry and concentrate Quench->Dry Purify Column chromatography Dry->Purify End Final Product Purify->End

Nucleophilic Aromatic Substitution (SNAr)

Key Factors for SNAr on Nitropyrroles:

  • Activation: The nitro group must be in a position to stabilize the negative charge of the Meisenheimer intermediate through resonance (i.e., ortho or para to the leaving group).

  • Leaving Group: A good leaving group (e.g., halide, nitro) is required at the position of nucleophilic attack.

  • N-Substitution: An N-H pyrrole can be deprotonated by strong bases, deactivating the ring towards nucleophilic attack. Therefore, N-substituted nitropyrroles are often better substrates for SNAr reactions.

Comparative Reactivity:

  • 2-Nitropyrroles: Nucleophilic substitution can occur at the C5 position if a good leaving group is present.

  • 3-Nitropyrroles: The C2 and C5 positions are activated by a C3 nitro group.

  • Dinitropyrroles: These are highly activated substrates for SNAr. For example, 2,5-dinitro-1-methylpyrrole readily undergoes substitution with nucleophiles like piperidine and methoxide.

// Nodes Start [label="Dinitropyrrole + Nucleophile"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; Product [label="Substituted Nitropyrrole + Leaving Group"];

// Edges Start -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Loss of Leaving Group"]; } doteditor Generalized SNAr Mechanism on a Nitropyrrole.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, providing access to a versatile functional group for further elaboration, such as amide bond formation or diazotization.

Common Reducing Agents:

  • Catalytic Hydrogenation: H₂, Pd/C is a standard and clean method.

  • Dissolving Metal Reductions: SnCl₂/HCl, Fe/HCl, and Zn/AcOH are classic and effective methods.

Selective Reduction of Dinitropyrroles:

Achieving selective reduction of one nitro group in a dinitropyrrole is a synthetic challenge that allows for differentiated functionalization.

  • Reagent Control: Careful choice of the reducing agent and stoichiometry is key. For instance, milder reducing agents or limiting the amount of a stronger reductant can favor mono-reduction.

  • Positional Effects: The electronic environment of each nitro group can influence its reduction potential. A nitro group with adjacent electron-donating or sterically hindering groups may be reduced more slowly. While specific studies on dinitropyrroles are limited, selective mono-reduction of pyrrole-2,5- and 2,4-dicarboxylates using diisobutylaluminum hydride has been reported, suggesting that similar selectivity could be achievable for dinitropyrroles.[4]

Conclusion and Future Outlook

Nitropyrroles are a class of building blocks with significant and tunable synthetic potential. The choice of isomer is a strategic decision that dictates the available pathways for functionalization. 2-Nitropyrroles are well-established precursors in natural product synthesis, with a growing body of literature on their cross-coupling reactions. 3-Nitropyrroles and dinitropyrroles, while less explored, offer opportunities for accessing novel chemical space and constructing highly functionalized pyrrole scaffolds.

Future research in this area will likely focus on the development of more selective and efficient methods for the synthesis of less common nitropyrrole isomers and the exploration of their reactivity in a broader range of modern synthetic transformations. As our understanding of the subtle electronic and steric effects of the nitro group on the pyrrole ring deepens, so too will our ability to harness these versatile building blocks for the creation of innovative molecules with applications in medicine and materials science.

References

  • Ding, X.-B.; Furkert, D. P.; Brimble, M. A. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Chem. Commun.2016 , 52 (56), 8774–8777. [Link]

  • Brimble, M. A.; Furkert, D. P. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. J. Org. Chem.2018 , 83 (20), 12460–12470. [Link]

  • Ohashi, Y.; Wada, T.; et al. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. Chem. Pharm. Bull.2016 , 64 (9), 1262-1267. [Link]

  • Ding, X.-B.; Furkert, D. P.; Brimble, M. A. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Request PDF. [Link]

Sources

A Comparative Guide to Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a Reference Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and organic synthesis, the purity and accurate quantification of chemical entities are paramount. Reference standards serve as the bedrock of these measurements, providing a benchmark against which unknown samples are compared. This guide offers an in-depth technical comparison of Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a reference standard, evaluating its performance against viable alternatives and providing the experimental framework for its effective implementation.

Introduction to Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative with the molecular formula C₇H₈N₂O₄.[1] Its structure, featuring a pyrrole ring with both an electron-withdrawing nitro group and an ethyl ester functionality, makes it a valuable intermediate in medicinal chemistry and a relevant compound for analytical method development.[1] As a reference standard, its utility is defined by its purity, stability, and well-characterized physicochemical properties.

The presence of the nitro group and the pyrrole ring suggests its potential relevance in the development of antibacterial, anti-fungal, or anti-tumor agents, making it a critical compound to monitor and quantify in various stages of drug discovery and development.[1]

Physicochemical Properties and Characterization

A reliable reference standard must be thoroughly characterized to ensure its identity and purity. The structural features of Ethyl 5-nitro-1H-pyrrole-2-carboxylate give rise to distinct spectroscopic signatures.

Spectroscopic and Physical Data:

PropertyData for Ethyl 5-nitro-1H-pyrrole-2-carboxylateSource
Molecular FormulaC₇H₈N₂O₄[1]
Molecular Weight184.15 g/mol [1]
AppearanceYellowish-brown solid
Storage Conditions0-8 °C, in a dark, dry place
¹H NMR
NH protonBroad singlet, 9.0-11.5 ppm[1]
Pyrrole protonsDistinct signals for H-3 and H-4[1]
Ethyl protonsQuartet and triplet for -CH₂- and -CH₃[1]
¹³C NMR
C-5 (nitro-bearing)140-145 ppm[1]
C-2 (carboxylate)120-125 ppm[1]
C-3 and C-4110-120 ppm[1]
Mass Spectrometry
Molecular Ion [M]⁺m/z 184 (low intensity)[1]
IR Spectroscopy
N-H stretch3100-3150 cm⁻¹ (broad)[1]

Comparative Analysis with Alternative Reference Standards

The selection of a reference standard often involves considering potential alternatives. For Ethyl 5-nitro-1H-pyrrole-2-carboxylate, logical comparators include its positional isomer, Ethyl 4-nitro-1H-pyrrole-2-carboxylate, and an alternative ester, Methyl 5-nitro-1H-pyrrole-2-carboxylate.

Comparison of Physicochemical Properties:

PropertyEthyl 5-nitro-1H-pyrrole-2-carboxylateEthyl 4-nitro-1H-pyrrole-2-carboxylateMethyl 5-nitro-1H-pyrrole-2-carboxylate
Molecular Formula C₇H₈N₂O₄C₇H₈N₂O₄C₆H₆N₂O₄
Molecular Weight 184.15 g/mol 184.15 g/mol 170.12 g/mol
Purity (typical) ≥95% (HPLC)≥95%Not readily available
CAS Number 36131-46-15930-92-7Not readily available

Performance Considerations:

  • Chromatographic Separation: The primary challenge in using these compounds in the same analytical run is achieving adequate separation. The positional isomers, having the same molecular weight, will not be distinguishable by mass spectrometry alone and will rely entirely on chromatographic resolution. Their polarity differences, arising from the position of the nitro group, should allow for separation by reversed-phase HPLC. The 4-nitro isomer is expected to have a different retention time compared to the 5-nitro isomer.

  • Stability: The electronic effects of the nitro group's position can influence the stability of the molecule. While no direct comparative stability studies are readily available, it is plausible that the 5-nitro isomer's stability may differ from the 4-nitro isomer under forced degradation conditions (e.g., acid, base, oxidation, light). A comprehensive stability-indicating method should be able to resolve the parent compound from any potential degradants of both isomers.

  • Availability: Both Ethyl 5-nitro-1H-pyrrole-2-carboxylate and Ethyl 4-nitro-1H-pyrrole-2-carboxylate are commercially available, making them viable options as reference standards.

Experimental Protocols for Analytical Methods

The establishment of a robust analytical method is crucial for the reliable use of a reference standard. Below are detailed protocols for the analysis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and for purity assessment by Quantitative Nuclear Magnetic Resonance (qNMR).

Stability-Indicating HPLC-UV Method

This protocol outlines a method for the quantification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate and the separation of its potential impurities and degradation products.

Caption: Workflow for HPLC-UV analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v). This can be optimized as needed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of the standard (typically in the range of 254-330 nm for nitropyrroles).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity/Selectivity: Perform forced degradation studies to demonstrate that the method can separate the analyte from its degradation products and any matrix components.

    • Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at 60 °C.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid standard to dry heat (e.g., 105 °C).

    • Photodegradation: Expose the sample solution to UV light.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5-100 µg/mL) and plot the peak area against concentration. A correlation coefficient (r²) of >0.999 is desirable.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Purity Determination by Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the purity of a reference standard without the need for a standard of the same compound.

qNMR_Purity_Assessment cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Calculation weigh_analyte Accurately weigh Ethyl 5-nitro-1H-pyrrole-2-carboxylate dissolve Dissolve both in a known volume of deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh certified internal standard weigh_is->dissolve acquire_spectrum Acquire ¹H NMR spectrum with optimized parameters dissolve->acquire_spectrum process_spectrum Phase and baseline correct the spectrum acquire_spectrum->process_spectrum integrate_peaks Integrate signals for analyte and internal standard process_spectrum->integrate_peaks calculate_purity Calculate purity using the qNMR equation integrate_peaks->calculate_purity

Caption: Workflow for qNMR purity assessment.

Materials and Reagents:

  • Analyte: Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte's signals.

  • Deuterated Solvent: A suitable deuterated solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).

Procedure:

  • Accurately weigh a known amount of the analyte and the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion and Recommendations

Ethyl 5-nitro-1H-pyrrole-2-carboxylate serves as a suitable reference standard for analytical applications, particularly in the context of pharmaceutical development and quality control where nitropyrrole moieties are of interest. Its distinct physicochemical properties allow for straightforward characterization and quantification by standard analytical techniques like HPLC-UV and qNMR.

When selecting a reference standard, it is crucial to consider potential alternatives such as its positional isomer, Ethyl 4-nitro-1H-pyrrole-2-carboxylate. While direct comparative performance data is not extensively available, a well-validated, stability-indicating HPLC method should be capable of resolving these isomers, allowing for their individual quantification. For absolute purity assessment, qNMR is a highly recommended orthogonal technique.

The protocols and comparative data presented in this guide provide a robust framework for researchers and analytical scientists to effectively utilize Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a reference standard and to make informed decisions regarding the selection of the most appropriate standard for their specific analytical needs.

References

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 5-Nitro-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrrole ring substituted with both a nitro group and an ethyl ester, makes it a valuable precursor for the synthesis of novel pharmaceutical agents and other complex molecules.[2] Given its role as a key starting material or intermediate, the accurate and precise quantification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is critical for ensuring the quality, consistency, and stoichiometric control of synthetic processes in research and drug development.

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and discuss the validation parameters necessary to ensure the methods are fit for their intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Methodology Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC is fundamental in analytical method development and depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[4]

  • High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for non-volatile and thermally sensitive compounds like Ethyl 5-nitro-1H-pyrrole-2-carboxylate. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.[5] Its nitroaromatic structure and carboxylate group provide strong chromophores, making UV detection a sensitive and robust choice.[6]

  • Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds.[7] While the boiling point of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is relatively high (347.7 °C at 760 mmHg), GC analysis is feasible.[6] The presence of the electronegative nitro group makes it highly responsive to an Electron Capture Detector (ECD) for high sensitivity, while Mass Spectrometry (MS) provides unparalleled specificity and structural confirmation.[1] However, the thermal lability of some nitroaromatic compounds requires careful optimization of GC conditions to prevent degradation in the injection port.[8]

The logical workflow for selecting and validating an analytical method is depicted below.

Analytical Method Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Routine Analysis Analyte Analyte Characterization (Ethyl 5-nitro-1H-pyrrole-2-carboxylate) MethodSelection Method Selection (HPLC-UV vs. GC-MS) Analyte->MethodSelection Optimization Parameter Optimization (Mobile Phase, Column, Temp.) MethodSelection->Optimization Protocol Validation Protocol Definition Optimization->Protocol Transition to Validation Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness SST System Suitability Testing Robustness->SST Implementation Quantification Sample Quantification SST->Quantification Report Data Reporting Quantification->Report

Caption: Workflow from method development to routine analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the recommended primary technique due to its robustness, widespread availability, and suitability for the analyte's properties. The method separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected as it is the standard for reversed-phase chromatography, providing excellent retention and separation for moderately polar compounds like our target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.[9]

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic phosphate buffer is proposed. Acetonitrile is a common organic modifier providing good peak shape. The acidic buffer (pH ~3) is crucial to suppress the ionization of any potential acidic impurities and the pyrrolic N-H, ensuring consistent retention times and sharp peaks.[9][10]

  • Detection: The nitro-aromatic structure of the analyte is expected to have a strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide high sensitivity.[11]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard Preparation:

    • Prepare a stock solution of Ethyl 5-nitro-1H-pyrrole-2-carboxylate reference standard at 1.0 mg/mL in acetonitrile.

    • Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions for quantification.

Method 2: Gas Chromatography (GC) with Mass Spectrometric (MS) Detection

GC-MS offers superior specificity and can be highly sensitive, making it an excellent confirmatory method or an alternative for matrices where HPLC faces interference.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is chosen. This provides good selectivity for a broad range of semi-volatile organic compounds.

  • Injection Mode: Splitless injection is selected to maximize the transfer of the analyte onto the column, which is essential for trace-level quantification. A deactivated injection port liner is critical to minimize the potential for thermal degradation of the nitro group.[8]

  • Carrier Gas: Helium is the standard carrier gas, providing good efficiency.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode is proposed. This involves monitoring characteristic ions of the analyte, providing exceptional selectivity and sensitivity by filtering out background noise.[12] Based on spectroscopic data, the molecular ion (m/z 184) and key fragment ions would be selected.[1]

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Proposed): m/z 184 (Molecular Ion), 155, 138, 108.

  • Standard and Sample Preparation:

    • Similar to the HPLC method, but using a volatile solvent compatible with GC, such as ethyl acetate or acetone.

Method Validation According to ICH Q2(R2) Guidelines

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[9][13] The following parameters must be assessed for a quantitative impurity or assay method.[3][14]

ICH_Validation_Parameters center Method Validation (ICH Q2(R2)) Specificity Specificity (Discrimination from other components) center->Specificity Linearity Linearity (Proportionality of signal to concentration) center->Linearity Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Scatter of results) center->Precision Robustness Robustness (Insensitivity to small changes) center->Robustness Range Range (Interval of acceptable performance) Linearity->Range LOQ Limit of Quantitation (Lowest concentration measured reliably) Precision->LOQ

Caption: Core parameters for analytical method validation.

Performance Comparison and Validation Acceptance Criteria

The table below summarizes the key validation parameters and typical acceptance criteria for the proposed HPLC-UV method, which would be the primary choice for routine quality control.

Validation Parameter Experimental Approach Acceptance Criteria Primary Method (HPLC-UV) Alternative Method (GC-MS)
Specificity Analyze blank, placebo, and analyte spiked with potential impurities.Peak purity index > 0.999. No interfering peaks at the analyte's retention time.High specificity achievable with chromatographic separation.Excellent specificity due to mass filtering (SIM mode).
Linearity Analyze 5-6 concentrations across the range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.Excellent linearity expected with UV detection.[2]Good linearity, but may be narrower than HPLC-UV.[4]
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the target concentration.Typically wide and suitable for assay.Suitable for assay, often excels at lower ranges.
Accuracy Spike a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% - 102.0%.[15]High accuracy, less matrix-dependent.High accuracy, but can be affected by matrix effects.
Precision (Repeatability) 6 replicate injections of a 100% concentration standard.Relative Standard Deviation (RSD) ≤ 2.0%.[14]Typically excellent, RSD < 1.0%.Very good, RSD often < 2.0%.
Precision (Intermediate) Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0%.Highly reproducible.Reproducible, but more sensitive to instrument parameters.
Limit of Quantitation (LOQ) Determine the lowest concentration with acceptable accuracy and precision (S/N ratio > 10).RSD ≤ 10% at this concentration.Moderate sensitivity, typically in the low µg/mL range.High sensitivity, potentially in the ng/mL range.[16]
Robustness Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).System suitability parameters remain within limits. RSD should not significantly change.Generally very robust.Less robust; sensitive to inlet temperature and liner condition.

Conclusion and Recommendation

Both RP-HPLC-UV and GC-MS are viable techniques for the quantification of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

  • RP-HPLC-UV stands out as the superior method for routine quality control applications. Its operational simplicity, robustness, and excellent performance in terms of linearity, accuracy, and precision make it the workhorse method for assay and purity testing.

  • GC-MS serves as an outstanding confirmatory technique. Its unparalleled specificity makes it ideal for peak identity confirmation and for investigating out-of-specification results. Furthermore, its potential for lower detection limits could be advantageous for trace-level impurity analysis, provided the compound's thermal stability is carefully managed.

For laboratories involved in the synthesis and quality control of Ethyl 5-nitro-1H-pyrrole-2-carboxylate, the development and validation of an RP-HPLC-UV method is the recommended primary strategy. A GC-MS method should be considered a complementary tool for structural confirmation and specialized applications requiring higher sensitivity or selectivity.

References

  • ICH. (2023). Q2(R2) Validation of analytical procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433–439. [Link]

  • ICH. (2005). Q2(R1) Validation of analytical procedures: Text and methodology. European Medicines Agency. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Chem-Impex. Ethyl 5-nitro-1H-pyrrole-2-carboxylate. [Link]

  • A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5). [Link]

  • HPLC Method Development and Validation. International Journal of Research and Publication Reviews. [Link]

  • ResearchGate. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • Jenkins, T.F., et al. (1996). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Defense Technical Information Center. [Link]

  • EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Janssens, J. J., et al. (1989). Quantitative determination of nitroglycerin by capillary gas chromatography-electron capture detection. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1631-4. [Link]

  • EPA. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Chemistry LibreTexts. Gas Chromatography. [Link]

  • ResearchGate. (2014). GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity for genotoxic impurities with minimal interference from the sample matrix. [Link]

  • Lal, B., et al. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 530-537. [Link]

  • PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]

  • Deroco, A. T., et al. (2019). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

Sources

A Spectroscopic Guide to the Synthesis and Characterization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic properties of Ethyl 5-nitro-1H-pyrrole-2-carboxylate and its direct precursor, Ethyl 1H-pyrrole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthetic pathway and leverages experimental data to illustrate the transformative effects of nitration on the pyrrole scaffold.

The strategic introduction of a nitro group into the pyrrole ring significantly alters its electronic properties, making Ethyl 5-nitro-1H-pyrrole-2-carboxylate a valuable building block in medicinal chemistry and materials science.[1][2][3] Its applications range from the development of novel antibacterial agents to the creation of advanced polymers.[2][3] This guide will walk you through the synthesis and provide a detailed analysis of the spectroscopic changes that confirm the successful functionalization of the pyrrole core.

Synthetic Pathway: Nitration of Ethyl 1H-pyrrole-2-carboxylate

The synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate is typically achieved through the electrophilic nitration of Ethyl 1H-pyrrole-2-carboxylate.[1] The choice of nitrating agent is critical. Due to the high reactivity of the pyrrole ring, which is prone to polymerization under strongly acidic conditions, a milder nitrating agent than the standard nitric acid/sulfuric acid mixture is required.[4] A common and effective method involves the use of nitric acid in acetic anhydride. This mixture generates acetyl nitrate in situ, which acts as the electrophile. The reaction proceeds preferentially at the C5 position, which is activated towards electrophilic attack.[4][5]

Synthetic_Pathway Precursor Ethyl 1H-pyrrole-2-carboxylate Product Ethyl 5-nitro-1H-pyrrole-2-carboxylate Precursor->Product Nitration Reagents HNO₃ / Acetic Anhydride Reagents->Product

Figure 1: Synthetic route for the nitration of Ethyl 1H-pyrrole-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

This protocol is a representative procedure for the nitration of Ethyl 1H-pyrrole-2-carboxylate.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Acetic anhydride

  • Fuming nitric acid

  • Ice bath

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, cautiously add fuming nitric acid to acetic anhydride while maintaining the temperature below 10 °C.

  • Dissolve Ethyl 1H-pyrrole-2-carboxylate in dichloromethane and cool the solution in an ice bath.

  • Slowly add the pre-formed nitrating mixture to the solution of the pyrrole derivative, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a solid.

Spectroscopic Comparison

The successful conversion of the precursor to the final product can be unequivocally confirmed by comparing their spectroscopic data. The introduction of the electron-withdrawing nitro group at the C5 position induces significant changes in the electronic environment of the pyrrole ring and the attached functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectra provide a clear indication of the nitration. The protons on the pyrrole ring of the precursor exhibit chemical shifts that are upfield compared to the product. The strong deshielding effect of the nitro group in Ethyl 5-nitro-1H-pyrrole-2-carboxylate causes a downfield shift of the remaining pyrrole protons.

Compound Proton Chemical Shift (δ, ppm)
Ethyl 1H-pyrrole-2-carboxylateH3, H4, H5 (pyrrole)~6.1 - 6.9
-CH₂- (ethyl)~4.2
-CH₃ (ethyl)~1.3
Ethyl 5-nitro-1H-pyrrole-2-carboxylateH3, H4 (pyrrole)~7.0 - 7.5
-CH₂- (ethyl)~4.3
-CH₃ (ethyl)~1.4

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, the ¹³C NMR spectra reflect the electron-withdrawing nature of the nitro group. The carbon atoms of the pyrrole ring in the product are deshielded and resonate at a lower field compared to the precursor.

Compound Carbon Chemical Shift (δ, ppm)
Ethyl 1H-pyrrole-2-carboxylateC2, C3, C4, C5 (pyrrole)~108 - 125
C=O (ester)~161
-CH₂- (ethyl)~60
-CH₃ (ethyl)~14
Ethyl 5-nitro-1H-pyrrole-2-carboxylateC2, C3, C4, C5 (pyrrole)~110 - 145
C=O (ester)~160
-CH₂- (ethyl)~61
-CH₃ (ethyl)~14

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the nitro group. The spectrum of Ethyl 5-nitro-1H-pyrrole-2-carboxylate will show strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the N-O bonds, which are absent in the precursor's spectrum.

Compound Functional Group Characteristic Absorption (cm⁻¹)
Ethyl 1H-pyrrole-2-carboxylateN-H stretch~3300
C=O stretch (ester)~1680
Ethyl 5-nitro-1H-pyrrole-2-carboxylateN-H stretch~3100-3150[1]
C=O stretch (ester)~1700
Asymmetric NO₂ stretch~1500-1550
Symmetric NO₂ stretch~1300-1350
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compounds, confirming the addition of a nitro group (mass of 45 Da, NO₂) and the loss of a hydrogen atom (mass of 1 Da).

Compound Molecular Formula Molecular Weight ( g/mol ) Observed Molecular Ion (m/z)
Ethyl 1H-pyrrole-2-carboxylateC₇H₉NO₂139.15[6]139
Ethyl 5-nitro-1H-pyrrole-2-carboxylateC₇H₈N₂O₄184.15[1][2]184[1]

Experimental Protocols for Spectroscopic Analysis

To ensure the reliability of the spectroscopic data, the following standardized protocols should be followed.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Compound Purification Purification (Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Figure 2: General workflow for the synthesis and spectroscopic characterization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if necessary.

Conclusion

The spectroscopic comparison of Ethyl 1H-pyrrole-2-carboxylate and its nitrated derivative, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, provides a clear and definitive method for confirming the success of the synthesis. The downfield shifts in the NMR spectra, the appearance of strong N-O stretching bands in the IR spectrum, and the expected increase in molecular weight observed by mass spectrometry collectively serve as a robust validation of the chemical transformation. This guide provides the necessary experimental framework and interpretive insights for researchers working with these and similar heterocyclic compounds.

References

  • PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]

  • Chem-Impex. Ethyl 5-nitro-1H-pyrrole-2-carboxylate. [Link]

  • Química Organica.org. pyrrole nitration. [Link]

  • Homework.Study.com. Propose a mechanism for the nitration of pyrrole. [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and chemical research, the synthesis and application of novel compounds like Ethyl 5-nitro-1H-pyrrole-2-carboxylate are routine.[1][2] However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 5-nitro-1H-pyrrole-2-carboxylate, ensuring the protection of laboratory personnel and the environment.

The procedural steps outlined herein are grounded in established principles of chemical safety and hazardous waste management. The core directive is to treat Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a hazardous waste, primarily due to its toxicological profile.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with Ethyl 5-nitro-1H-pyrrole-2-carboxylate is paramount. This compound is a nitrated heterocyclic organic molecule, and its known hazard classifications provide the rationale for the stringent disposal procedures that follow.

Table 1: Hazard Profile of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed.
Skin irritationH315Causes skin irritation.
Eye irritationH319Causes serious eye irritation.
Specific target organ toxicityH335May cause respiratory irritation.

Source: Information synthesized from supplier safety data.[3]

The presence of a nitro group suggests that this compound should be handled with the respect afforded to other nitroaromatic compounds, which can have both toxic and reactive hazards.[4]

Personal Protective Equipment (PPE): The First Line of Defense

Given the hazardous nature of Ethyl 5-nitro-1H-pyrrole-2-carboxylate, the selection and use of appropriate PPE is non-negotiable. The following PPE is mandatory when handling the compound for disposal:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for handling many laboratory chemicals, but it is best practice to consult a glove compatibility chart for specific resistance to nitrated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: While routine handling in a well-ventilated area or a chemical fume hood may not require respiratory protection, a NIOSH-approved respirator may be necessary if dusts are generated or if working outside of a ventilated enclosure.

Disposal Workflow: A Step-by-Step Protocol

The disposal of Ethyl 5-nitro-1H-pyrrole-2-carboxylate must follow a systematic process to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from the point of generation to final pickup by a licensed waste management provider.

Sources

Safeguarding Your Research: A Guide to Handling Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the safe and efficient handling of novel chemical entities is paramount. Ethyl 5-nitro-1H-pyrrole-2-carboxylate, a key intermediate in various synthetic pathways, requires meticulous attention to safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and compliant laboratory operations. The protocols outlined herein are designed to be self-validating, ensuring a secure environment for your critical research.

Hazard Assessment: Understanding the Risks

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The presence of the GHS07 pictogram indicates its harmful and irritant properties.[1] These classifications are our primary guide in establishing appropriate handling procedures. The nitroaromatic and pyrrole moieties necessitate a cautious approach, as compounds in these classes can have complex toxicological profiles.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Ethyl 5-nitro-1H-pyrrole-2-carboxylate. The following table summarizes the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides protection against skin contact and incidental splashes. For prolonged handling, consider double-gloving.[2][3]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes that can cause serious eye irritation.[2][3] Goggles are recommended when handling larger quantities or if there is a significant splash risk.
Body Protection Standard laboratory coatShields skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a fume hoodA properly functioning chemical fume hood provides adequate respiratory protection from vapors or dust. If weighing or transferring powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following steps provide a procedural guide for the safe handling of Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

Preparation and Engineering Controls
  • Designated Work Area: All handling of solid and dissolved Ethyl 5-nitro-1H-pyrrole-2-carboxylate should be conducted within a certified chemical fume hood to mitigate inhalation risks.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand) at hand.

Weighing and Transfer
  • Weighing: Tare a suitable container within the chemical fume hood before carefully transferring the solid compound.

  • Avoid Dust Generation: Handle the solid gently to minimize the creation of airborne dust.

  • Dissolution: If preparing a solution, add the solid to the solvent in a closed container within the fume hood.

Reaction and Monitoring
  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Constant Vigilance: Continuously monitor the reaction for any unexpected changes.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

Waste Segregation
  • Non-Halogenated Organic Waste: All solid and liquid waste containing Ethyl 5-nitro-1H-pyrrole-2-carboxylate should be collected in a designated, clearly labeled "Non-Halogenated Organic Waste" container.[4]

  • Avoid Mixing: Do not mix this waste with halogenated solvents or other incompatible waste streams.[4]

Container Management
  • Proper Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Ethyl 5-nitro-1H-pyrrole-2-carboxylate."

  • Secure Closure: Keep the waste container securely sealed when not in use.

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, with secondary containment.[4]

Final Disposal
  • Institutional Procedures: Follow your institution's specific procedures for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Do Not Drain Dispose: Never dispose of Ethyl 5-nitro-1H-pyrrole-2-carboxylate or its waste down the drain.[1]

Emergency Procedures: Spill and Exposure Management

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Spill: In the event of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages of safely managing Ethyl 5-nitro-1H-pyrrole-2-carboxylate in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Enter Lab weigh Weigh Solid prep_fume_hood->weigh Begin Work transfer Transfer & Dissolve weigh->transfer react Conduct Reaction transfer->react segregate Segregate Waste react->segregate End of Experiment label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store dispose Dispose via EHS store->dispose

Caption: Workflow for Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

References

  • pyrrole-MSDS.pdf - CDN. Available from: [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. Available from: [Link]

  • Personal Protective Equipment. Auburn University. Available from: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Available from: [Link]

  • Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available from: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available from: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.